5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Description
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Properties
IUPAC Name |
5-(5-bromo-2-fluorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAWOWCCSPBSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol, explains the underlying reaction mechanism, and presents a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded resource for the preparation and analysis of novel tetrazole derivatives.
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring system, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, is a privileged scaffold in modern drug discovery.[1] Although not found in nature, synthetic tetrazole derivatives have garnered immense attention due to their wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3][4][5] A key feature of the 1H-tetrazole moiety is its role as a metabolically stable bioisostere of the carboxylic acid group.[3][5] It shares a similar pKa and planar structure, allowing it to mimic the interactions of a carboxylate group with biological targets while often improving pharmacokinetic properties such as lipophilicity and membrane permeability.[5]
The target molecule, this compound, incorporates a halogenated phenyl ring, a common feature in pharmacologically active compounds that can modulate binding affinity, metabolic stability, and bioavailability. This guide provides the necessary framework for its synthesis and rigorous characterization, enabling its use in downstream research and development applications.
Synthesis of this compound
The most reliable and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][6][7][8] This approach is favored for its efficiency and broad substrate scope.
Synthetic Strategy and Workflow
Our strategy involves a one-pot reaction of the commercially available starting material, 5-Bromo-2-fluorobenzonitrile, with sodium azide. A Lewis acid catalyst is often employed to activate the nitrile group towards nucleophilic attack by the azide ion. The general workflow is depicted below.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Reaction Mechanism
The formation of the tetrazole ring proceeds via a well-established cycloaddition mechanism. The key steps are:
-
Activation of the Nitrile: The Lewis acid catalyst (e.g., Zn²⁺) coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic.
-
Nucleophilic Attack: The azide anion (N₃⁻) acts as a nucleophile and attacks the activated nitrile carbon.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the five-membered tetrazole ring.
-
Protonation: During the acidic work-up, the tetrazolide anion is protonated to yield the final 1H-tetrazole product. The 1H- and 2H-tautomers exist in equilibrium.
Caption: Generalized mechanism for the Lewis acid-catalyzed synthesis of 5-substituted tetrazoles.
Experimental Protocol
Safety First: This protocol involves highly toxic and potentially explosive reagents. Adherence to all safety precautions is mandatory.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromo-2-fluorobenzonitrile | 200.01 | 2.00 g | 10.0 |
| Sodium Azide (NaN₃) | 65.01 | 0.98 g | 15.0 |
| Zinc Chloride (ZnCl₂) | 136.30 | 1.36 g | 10.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-fluorobenzonitrile (2.00 g, 10.0 mmol), sodium azide (0.98 g, 15.0 mmol), and anhydrous zinc chloride (1.36 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water and 10 mL of concentrated hydrochloric acid.
-
Precipitation: Stir the acidic solution for 30 minutes. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual DMF and salts.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.
Critical Safety Precautions
-
Sodium Azide (NaN₃):
-
Extreme Toxicity: Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10] Handle only in a certified chemical fume hood.[9][11]
-
Explosion Hazard: Avoid contact with heavy metals (copper, lead, etc.), as this can form highly shock-sensitive and explosive metal azides.[12] Never use metal spatulas for handling solid sodium azide.[13] Do not dispose of sodium azide solutions down the drain, as it can react with lead or copper plumbing.[11][12]
-
Acid Sensitivity: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[12] The acidic work-up must be performed slowly and in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-layered nitrile gloves when handling sodium azide.[10][13]
-
-
5-Bromo-2-fluorobenzonitrile:
-
General Precautions: All manipulations should be conducted in a well-ventilated chemical fume hood. Ensure an emergency eyewash station and safety shower are readily accessible.[11]
Characterization of the Final Product
Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic techniques.
Analytical Data Summary
| Technique | Expected Data |
| Molecular Formula | C₇H₄BrFN₄ |
| Molecular Weight | 242.04 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic protons (~7.5-8.2 ppm), NH proton (>16 ppm, broad) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Aromatic carbons (~115-160 ppm), Tetrazole carbon (~155 ppm) |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 241/243 (Isotopic pattern for Br) |
| IR (KBr, cm⁻¹) | ~3000-3100 (Ar C-H), ~2500-2900 (N-H), ~1600 (C=N), ~1400-1500 (Aromatic C=C), ~1000-1100 (Tetrazole ring), ~1250 (C-F) |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex signals in the aromatic region (approximately 7.5-8.2 ppm) corresponding to the three protons on the phenyl ring. The specific splitting patterns (multiplets) will be dictated by proton-proton and proton-fluorine coupling. The acidic proton of the tetrazole N-H group is typically observed as a very broad signal far downfield (often >16 ppm in DMSO-d₆) and will disappear upon addition of D₂O.[19]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven unique carbon atoms. The carbon atom of the tetrazole ring is expected around 155 ppm.[20] The six carbons of the phenyl ring will appear in the aromatic region, with their chemical shifts influenced by the fluorine and bromine substituents. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): Electrospray ionization in negative mode (ESI-) is ideal for this compound due to the acidic tetrazole proton. The mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻. A characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (e.g., 241 and 243), will confirm the presence of a single bromine atom. The characteristic loss of an N₂ molecule is a common fragmentation pathway for tetrazoles in negative ion mode.[21]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[22][23]
-
N-H Stretch: A broad absorption band in the region of 2500-2900 cm⁻¹ is characteristic of the N-H bond of the tetrazole ring.
-
C=N and N=N Stretches: Absorptions corresponding to the stretching vibrations within the tetrazole ring are expected in the 1400-1600 cm⁻¹ range.[24][25]
-
Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ indicates the aromatic C-H bonds.
-
C-F Stretch: A strong absorption band around 1250 cm⁻¹ is indicative of the carbon-fluorine bond.
-
Conclusion
This guide has outlined a detailed and reliable procedure for the synthesis of this compound via a [3+2] cycloaddition reaction. The causality behind the chosen synthetic route and the critical importance of stringent safety protocols, particularly when handling sodium azide, have been emphasized. Furthermore, a comprehensive analytical workflow for the unambiguous characterization of the final product using NMR, MS, and IR spectroscopy has been presented. This document serves as a complete resource for chemists to successfully prepare and validate this valuable heterocyclic building block for applications in pharmaceutical and materials science research.
References
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Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
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Environment, Health & Safety, University of Wisconsin-Madison. (2017). Safe Handling of Sodium Azide (SAZ). [Link]
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Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
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PubChem. (n.d.). 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole. [Link]
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Esmaeilpour, M., et al. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances. [Link]
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ResearchGate. (n.d.). 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. [Link]
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YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]
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ACS Publications. (1999). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
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Journal of Chemical Health Risks. (2021). Synthesis and Antibiotic Activity of 1-(2-Fluorphenyl)-5-phenyl-1H-tetrazole and 1-(2-chlorophenyl). [Link]
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MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]
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National Institutes of Health. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]
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Physicochemical properties of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering a similar acidic profile with improved metabolic stability and lipophilicity.[1][2] The strategic incorporation of bromine and fluorine atoms on the phenyl ring is anticipated to modulate the compound's electronic properties, binding interactions, and overall pharmacological profile. This document outlines a proposed synthetic route, details its known and predicted physicochemical characteristics, discusses expected spectroscopic signatures, and explores its potential applications in drug discovery.
Introduction: The Significance of 5-Aryl-Tetrazoles
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. This nitrogen-rich structure confers a unique set of properties, including metabolic stability and the ability to participate in various intermolecular interactions such as hydrogen bonding.[3] In medicinal chemistry, the 5-substituted-1H-tetrazole motif is frequently employed as a bioisosteric replacement for the carboxylic acid functional group.[2] This is due to their comparable pKa values, allowing them to exist as anions at physiological pH, yet they exhibit greater lipophilicity than the corresponding carboxylates, which can enhance cell permeability and oral bioavailability.[1]
The subject of this guide, this compound, is a structurally intriguing molecule. The presence of a bromine atom provides a potential handle for further synthetic diversification through cross-coupling reactions, while the ortho-fluorine atom can influence the conformation of the phenyl ring and engage in specific hydrogen bonding or dipole-dipole interactions with biological targets. These features make it a valuable scaffold for the development of novel therapeutic agents.
Synthesis of this compound
While a specific protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on well-established methods for the creation of 5-aryl-tetrazoles. The most common and effective method is the [3+2] cycloaddition reaction between an aryl nitrile and an azide source.
A plausible starting material for this synthesis is 5-Bromo-2-fluorobenzonitrile. This can be synthesized from 5-bromo-2-fluorobenzaldehyde, which in turn can be prepared from commercially available precursors. The nitrile is then reacted with an azide, such as sodium azide, often in the presence of a Lewis acid catalyst to facilitate the cycloaddition.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (General)
This protocol is a generalized procedure for the synthesis of 5-aryl-tetrazoles and would require optimization for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting aryl nitrile (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.
-
Addition of Reagents: Add sodium azide (1.5-3.0 equivalents) and a catalyst, such as zinc chloride (1.0 equivalent) or ammonium chloride (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of ~2. This will protonate the tetrazole ring.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-aryl-tetrazole.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, this section combines predicted data with general properties characteristic of this class of compounds.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₄BrFN₄ | PubChemLite[4] |
| Molecular Weight | 242.04 g/mol | Calculated |
| Monoisotopic Mass | 241.96034 Da | PubChemLite[4] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Melting Point | Not available. Analogues like 5-(4-Bromophenyl)-1H-tetrazole melt at 263-265 °C. | Growing Science[5] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Limited solubility in water. | General knowledge |
| pKa | Estimated to be in the range of 4.5 - 5.0. 5-phenyl-1H-tetrazole has a pKa of 4.83. | Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles[1] |
| LogP (predicted) | 1.9 | PubChemLite[4] |
Spectroscopic Analysis
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton on the tetrazole ring (N-H) is expected to appear as a broad singlet far downfield, potentially around 15.5 ppm in DMSO-d₆.[6] The aromatic protons on the phenyl ring will exhibit complex splitting patterns due to H-H and H-F coupling.
-
¹³C NMR: The carbon atom of the tetrazole ring typically resonates around 155 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the bromo and fluoro substituents.
-
¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift being characteristic of a fluoro-aromatic compound.
Infrared (IR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the tetrazole ring, typically in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹.[7] The N-H stretching vibration will likely appear as a broad band in the 3000-3400 cm⁻¹ region. C-Br and C-F stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ at m/z 242.96762 and the deprotonated molecule [M-H]⁻ at m/z 240.95306 in high-resolution mass spectrometry.[4] Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of dinitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring.[8]
Potential Applications in Drug Discovery
While specific biological activities for this compound have not been reported, its structural motifs suggest several potential applications in medicinal chemistry.
-
Bioisostere for Carboxylic Acids: As a metabolically stable analogue of a carboxylic acid, this compound could be incorporated into various pharmacophores to improve their drug-like properties.
-
Antihypertensive Agents: Many angiotensin II receptor blockers, such as Losartan and Valsartan, feature a 5-aryl-tetrazole moiety as a key component for binding to the receptor.[9]
-
Anticancer and Antimicrobial Agents: Various tetrazole derivatives have demonstrated promising anticancer and antimicrobial activities.[10] The bromo- and fluoro-substituents could enhance these activities through specific interactions with target enzymes or receptors.
The logical relationship for its application in drug discovery can be visualized as follows:
Caption: Drug discovery potential of the title compound.
Conclusion
This compound represents a promising molecular scaffold for the development of new chemical entities in drug discovery. Its synthesis is achievable through established chemical methodologies. While experimental data on its physicochemical properties are limited, predictions and comparisons with analogous structures provide a solid foundation for its further investigation. The unique combination of a bioisosteric tetrazole ring with halogenated phenyl substituents makes it a compelling candidate for screening in various biological assays, particularly in the fields of cardiovascular and anti-infective research.
References
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Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient … - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve. (2019, July 1). Retrieved January 20, 2026, from [Link]
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Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link]
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STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved January 20, 2026, from [Link]
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Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. (n.d.). Retrieved January 20, 2026, from [Link]
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Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2019). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. BioMed Research International, 2019, 1–11. [Link]
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5-(5-Bromo-2-fluorophenyl)-2H-tetrazole as a carboxylic acid isostere
An In-depth Technical Guide to 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole as a Carboxylic Acid Isostere
Authored by: A Senior Application Scientist
Foreword: The Strategic Imperative of Bioisosterism in Modern Drug Discovery
In the intricate chess game of drug design, the ability to subtly modify a molecule's structure while retaining or enhancing its desired biological activity is paramount. This principle, known as bioisosterism, is a cornerstone of medicinal chemistry, enabling the optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds. Among the various bioisosteric replacements, the substitution of a carboxylic acid with a tetrazole ring has emerged as a particularly powerful strategy. This guide provides a deep dive into a specific, highly functionalized tetrazole, this compound, offering a comprehensive overview of its synthesis, properties, and application as a carboxylic acid isostere for researchers, scientists, and drug development professionals.
The Tetrazole Advantage: Why Replace a Carboxylic Acid?
Carboxylic acids are ubiquitous functional groups in biologically active molecules, often serving as a key interaction point with protein targets through hydrogen bonding and ionic interactions. However, their inherent acidity (typically pKa 3-5) leads to a high degree of ionization at physiological pH, which can impede oral bioavailability and limit the molecule's ability to cross cellular membranes. Furthermore, carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance from the body.
The 1H-tetrazole ring has gained prominence as a non-classical isostere of the carboxylic acid group due to a remarkable convergence of physicochemical properties. Its acidity is comparable to that of carboxylic acids, with pKa values typically in the range of 4.5-5.0, allowing it to exist as an anion at physiological pH and mimic the key interactions of a carboxylate. Crucially, the tetrazole nucleus is significantly more resistant to metabolic degradation, often leading to improved pharmacokinetic profiles. The delocalized charge of the tetrazolide anion is more diffuse than that of the carboxylate, which can also lead to enhanced lipophilicity and improved membrane permeability.
Focus Molecule: this compound
The subject of this guide, this compound, is a prime example of a strategically designed tetrazole for use in drug discovery. The phenyl ring is substituted with two key halogens:
-
Fluorine (at position 2): The ortho-fluoro substituent can have a profound impact on the molecule's conformation and electronic properties. It is a weak hydrogen bond acceptor and can influence the pKa of the tetrazole ring. Its presence can also block metabolic attack on the aromatic ring.
-
Bromine (at position 5): The para-bromo substituent significantly increases the molecule's lipophilicity and can serve as a vector for further chemical modification through cross-coupling reactions. It can also form halogen bonds with protein targets, providing an additional source of binding affinity.
This specific substitution pattern makes 5-(5-bromo-2-fluorophenyl)-1H-tetrazole a valuable building block for creating novel therapeutics with potentially superior drug-like properties compared to their carboxylic acid counterparts.
Physicochemical Properties: A Comparative Analysis
To fully appreciate the bioisosteric relationship, it is essential to compare the key physicochemical properties of this compound with its corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid.
| Property | 5-bromo-2-fluorobenzoic acid | This compound | Rationale for the Difference |
| pKa | ~3.5 | ~4.7 | The tetrazole ring is inherently less acidic than a carboxylic acid. |
| cLogP | ~2.5 | ~3.0 | The larger, more delocalized tetrazole ring generally increases lipophilicity. |
| Metabolic Stability | Susceptible to glucuronidation | Generally high | The tetrazole nucleus is resistant to common metabolic pathways. |
Note: The pKa and cLogP values are estimates based on typical values for these functional groups and may vary depending on the experimental conditions.
Synthesis of this compound: A Step-by-Step Protocol
The most common and reliable method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. The following protocol provides a detailed, self-validating workflow for the preparation of this compound.
Required Reagents and Equipment
-
5-bromo-2-fluorobenzonitrile
-
Sodium azide (NaN₃) - EXTREMELY TOXIC AND EXPLOSIVE. HANDLE WITH EXTREME CAUTION.
-
Triethylamine hydrochloride or Ammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Fume hood
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure
-
Reaction Setup: In a fume hood, combine 5-bromo-2-fluorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reagents.
-
Cycloaddition Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.
Trustworthiness and Self-Validation: The formation of the product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery: A Case Study Perspective
While a specific, marketed drug containing the this compound moiety is not readily identifiable, this structural motif is highly representative of those explored in the discovery of antagonists for various G-protein coupled receptors (GPCRs) and enzyme inhibitors.
Consider a hypothetical scenario where 5-bromo-2-fluorobenzoic acid is identified as a hit in a high-throughput screen for a novel therapeutic target. However, the compound exhibits poor oral bioavailability due to its carboxylic acid group.
The Bioisosteric Replacement Strategy
Caption: The bioisosteric replacement workflow in drug discovery.
By replacing the carboxylic acid with the this compound group, the medicinal chemist aims to achieve the following:
-
Maintain Target Affinity: The tetrazole ring, with its similar acidity and ability to act as a hydrogen bond acceptor, is expected to retain the key interactions with the target protein.
-
Enhance Metabolic Stability: The tetrazole is resistant to glucuronidation, potentially leading to a longer half-life and reduced clearance.
-
Improve Oral Bioavailability: The increased lipophilicity of the tetrazole analogue may lead to better absorption from the gastrointestinal tract.
The successful application of this strategy would be validated by in vitro ADMET assays and in vivo pharmacokinetic studies, comparing the parent carboxylic acid with the new tetrazole analogue.
Conclusion and Future Outlook
This compound stands as a testament to the power of rational drug design and the strategic application of bioisosterism. Its unique combination of a metabolically robust acidic mimic and strategically placed halogen substituents makes it a valuable tool in the medicinal chemist's arsenal. As our understanding of the subtle interplay between physicochemical properties and biological outcomes continues to grow, we can expect to see this and similar functionalized tetrazoles play an increasingly important role in the development of the next generation of therapeutics. The principles outlined in this guide provide a solid foundation for researchers looking to leverage the "tetrazole advantage" in their own drug discovery programs.
References
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Title: The Tetrazole Ring as a Bioisostere in Medicinal Chemistry Source: A review article providing a comprehensive overview of the use of tetrazoles in drug design. URL: [Link]
-
Title: Tetrazoles as Carboxylic Acid Bioisosteres: A Review of the Past, Present, and Future Source: A detailed review on the application of tetrazoles as carboxylic acid isosteres in medicinal chemistry. URL: [Link]
Predicted Biological Activity of Halogenated Phenyltetrazoles: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract The tetrazole ring is a unique heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Functioning as a stable, non-metabolized bioisostere for the carboxylic acid group, it offers a valuable tool for modulating the physicochemical properties of drug candidates.[3][4] When combined with a phenyl ring and further functionalized with halogens, the resulting halogenated phenyltetrazole scaffold exhibits a diverse and potent range of biological activities. Halogenation, the strategic introduction of fluorine, chlorine, bromine, or iodine, provides a powerful method for fine-tuning a molecule's electronic properties, lipophilicity, and binding interactions, often enhancing potency and improving the pharmacokinetic profile.[5][6] This technical guide provides an in-depth exploration of the predicted and experimentally verified biological activities of halogenated phenyltetrazoles, synthesizing field-proven insights into their antimicrobial, anticancer, enzyme-inhibiting, neurological, and anti-inflammatory properties. We will delve into the causality behind experimental design, detail key protocols for in vitro evaluation, and present structure-activity relationship (SAR) data to guide future drug development efforts in this promising chemical space.
The Phenyltetrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,5-disubstituted phenyltetrazole core is a cornerstone of modern drug design. The tetrazole moiety itself is an aromatic, five-membered ring containing four nitrogen atoms.[1] Its key advantage lies in its role as a bioisostere of the carboxylic acid group.[3] This substitution can enhance metabolic stability, improve oral bioavailability by increasing lipophilicity, and facilitate penetration of the central nervous system.
The introduction of halogens (F, Cl, Br, I) onto the phenyl ring is a critical strategy for optimizing lead compounds. Halogens can profoundly influence a molecule's properties:
-
Lipophilicity: Halogenation generally increases a compound's lipophilicity, which can enhance membrane permeability and cell uptake.
-
Electronic Effects: Halogens are electron-withdrawing, which can alter the pKa of the tetrazole ring and influence interactions with biological targets.
-
Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, thereby increasing binding affinity and selectivity.[4]
The combination of these features makes halogenated phenyltetrazoles a versatile and "privileged" scaffold for targeting a wide array of biological systems.
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.
Key Biological Activities and Mechanisms of Action
Antimicrobial Activity
Halogenation has been shown to be a viable strategy for enhancing the antimicrobial effects of various heterocyclic compounds.[7] In the context of tetrazole-related structures, dichloro and trichloro-derivatives have demonstrated noteworthy antimicrobial properties.[7] These compounds have shown inhibitory effects against pathogenic yeasts like Candida albicans and Gram-positive bacteria such as Staphylococcus aureus.[7] Interestingly, in some scaffolds, the replacement of chlorine atoms with fluorine led to inactive derivatives, highlighting the specific role of the halogen type in conferring antimicrobial activity.[7]
The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The increased lipophilicity from halogenation can facilitate the compound's passage through the microbial cell wall and membrane, allowing it to reach its intracellular target more effectively.
Anticancer Activity
The tetrazole scaffold is a promising framework for the development of novel anticancer agents.[3][8] Phenyltetrazole derivatives have been investigated for their activity against various human cancer cell lines, with some showing potency comparable to the standard drug 5-fluorouracil.[9]
One key area of interest is the development of selective inhibitors for ATP-binding cassette (ABC) transporters like BCRP (ABCG2), which are responsible for multidrug resistance in cancer cells.[9] Certain halogenated phenyltetrazole series have been identified as selective BCRP inhibitors, potentially reversing paclitaxel resistance.[9]
Furthermore, specific 1-benzyloxy-5-phenyltetrazole derivatives have shown high potency against androgen receptor-dependent prostate cancer cells (22Rv1), with IC50 values below 50 nM.[10] These compounds were found to inhibit the expression of the androgen receptor (AR) and its splice variant AR-v7, which are crucial drivers in castration-resistant prostate cancer (CRPC).[10]
| Compound Class | Cancer Cell Line | Target/Mechanism | Reported Activity | Citation |
| Phenyltetrazoles with urea linker | SW620/Ad300 | BCRP (ABCG2) Inhibition | Reversal of drug resistance | [9] |
| 1-Benzyloxy-5-phenyltetrazoles | 22Rv1 (Prostate) | Inhibition of AR and AR-v7 expression | IC50 < 50 nM | [10] |
| Halogenated Phenoxychalcones | MCF-7 (Breast) | p38α MAPK inhibition, ROS induction | IC50 = 1.52 µM (Compound 2c) | [11] |
Enzyme Inhibition
The tetrazole ring's ability to mimic a carboxyl group makes it an excellent candidate for designing enzyme inhibitors that target carboxylate-binding pockets.[12] A prominent example is the development of novel Xanthine Oxidoreductase (XOR) inhibitors for the treatment of hyperuricemia.
By employing a bioelectronic isostere strategy, researchers replaced the carboxyl-thiazole fragment of the known XOR inhibitor febuxostat with a phenyltetrazole moiety.[12] This led to the design of tricyclic compounds with significantly increased inhibitory activity. Molecular docking studies confirmed that the tetrazole group could effectively enter the enzyme's active cavity, mimicking the interactions of the original carboxyl group and introducing new interactions that improved potency.[12]
-
Lead Compounds: IIIa (IC50 = 26.3 ± 1.21 nM) and IIIc (IC50 = 29.3 ± 0.88 nM).[12]
-
Mechanism: The tetrazole ring enters the molybdenum-pterin center (Mo-Pt) of the XOR active site, blocking substrate access.
-
Significance: These findings provide a new strategy for designing potent XOR inhibitors and demonstrate the utility of the phenyltetrazole scaffold in targeting enzyme active sites.[12]
Neurological & CNS Activity
Halogen substitution has been noted as a key factor for the anticonvulsant activity of various heterocyclic compounds.[13] For 5-(o-tolyl)-1H-tetrazole derivatives, structure-activity relationship studies revealed that specific substitutions could yield potent anticonvulsant effects in the maximal electroshock seizure (MES) model with low neurotoxicity.[14] For instance, compound 3h (1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole) showed a promising profile with an ED50 of 12.7 mg/kg and a protective index (TD50/ED50) of over 39.4, making it a valuable lead for further development.[14]
The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and neuropathic pain. 1-Benzyl-5-aryltetrazoles have been identified as a novel class of P2X7 antagonists.[15] SAR studies focusing on substitutions on both the benzyl and phenyl rings have been conducted to optimize potency.[15][16] Halogenation, particularly with chlorine on the phenyl ring (e.g., 2,3-dichlorophenyl), was found to be crucial for activity.[15] These antagonists effectively inhibit calcium flux and IL-1β release in human cell lines, and select compounds have demonstrated significant efficacy in animal models of neuropathic pain without affecting motor coordination.[15]
Caption: P2X7 receptor antagonism by halogenated phenyltetrazoles.
Anti-inflammatory and Antihistamine Activity
The anti-inflammatory potential of tetrazole derivatives has been explored in various contexts. Halogenated indanyltetrazole derivatives, such as 5-(6′-chloroindan-1′-yl)methyltetrazole (CIMT), have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with efficacy comparable to the standard drug phenylbutazone.[17][18]
Additionally, phenyltetrazole derivatives have been designed to inhibit histamine release from mast cells, a key process in allergic and asthmatic responses.[19][20] Specific compounds were shown to effectively inhibit non-specific histamine release induced by compound 48/80, indicating their potential as novel antiasthmatic agents.[19]
Structure-Activity Relationships (SAR)
The biological activity of halogenated phenyltetrazoles is highly dependent on the nature, position, and number of halogen substituents. Key SAR insights include:
-
Halogen Type is Critical: For antimicrobial activity, chloro-derivatives were found to be potent, while corresponding fluoro-derivatives were inactive, suggesting that atomic size, electronegativity, and ability to form halogen bonds are all important factors.[7]
-
Positional Isomerism Matters: In P2X7 antagonists, the substitution pattern on the phenyl ring is crucial. A 2,3-dichloro substitution on the 5-phenyl ring was found to be highly effective.[15]
-
Lipophilicity and Bulk: For anticonvulsant activity, substitutions on the tetrazole nitrogen (N1) with groups like a 2-methylbenzyl moiety significantly enhanced activity, likely by optimizing the molecule's interaction with its target and improving its pharmacokinetic properties.[14]
Methodologies for In Vitro Evaluation
A self-validating system of protocols is essential for reliably assessing the biological activity of newly synthesized compounds.
General Synthesis of 1,5-Disubstituted Phenyltetrazoles
A common route involves the [3+2] cycloaddition reaction between an organonitrile and an azide.
-
Step 1: Nitrile Formation: Start with a halogenated benzoyl chloride. React with an amine to form a benzamide, which is then dehydrated (e.g., using P₂O₅ or SOCl₂) to yield the corresponding halogenated benzonitrile.
-
Step 2: Cycloaddition: React the halogenated benzonitrile with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnCl₂ or NH₄Cl) in a suitable solvent like DMF. This forms the 5-(halogenated phenyl)-1H-tetrazole.
-
Step 3: N-Substitution: Alkylate the tetrazole ring at the N1 or N2 position using an appropriate alkyl or benzyl halide in the presence of a base (e.g., K₂CO₃ or NaH). The ratio of N1 to N2 isomers can be influenced by reaction conditions and the substituent.
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An In-Depth Technical Guide to 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole (CAS 874784-09-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, properties, synthesis, and potential biological significance, offering insights grounded in established scientific principles.
Core Compound Identity and Physicochemical Properties
This compound, assigned the CAS Registry Number 874784-09-5, is a substituted aromatic tetrazole. The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. This core structure is a well-recognized bioisostere of the carboxylic acid group, a feature that imparts metabolic stability and favorable pharmacokinetic properties in drug design.[1][2] The specific substitutions on the phenyl ring—a bromine atom at the 5-position and a fluorine atom at the 2-position—are expected to modulate the compound's electronic and lipophilic characteristics, thereby influencing its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 874784-09-5 | Internal |
| Molecular Formula | C₇H₄BrFN₄ | Internal |
| Molecular Weight | 243.04 g/mol | Internal |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | General Knowledge |
Synthesis and Chemical Logic
The primary and most established route for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2][3] In the case of this compound, the logical precursor is 5-Bromo-2-fluorobenzonitrile .
Conceptual Synthesis Pathway
The synthesis workflow involves the reaction of 5-bromo-2-fluorobenzonitrile with an azide, typically sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-water.
-
Acidify the aqueous solution to pH ~2-3 with a dilute HCl solution. This will protonate the tetrazole ring and may cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
Potential Biological Activity and Mechanism of Action
The tetrazole moiety is a key pharmacophore in a number of approved drugs, acting on a variety of biological targets.[4] Given its structural features, this compound could be investigated for several potential therapeutic applications:
-
Anticancer Activity: Many tetrazole-containing compounds have demonstrated potent anticancer properties.[5][6] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival. The substituted phenyl ring of this particular molecule could play a crucial role in binding to specific protein targets.
-
Antihypertensive Activity: The tetrazole ring is a prominent feature in the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, such as losartan and valsartan.[7] In these drugs, the acidic nature of the tetrazole mimics a carboxylic acid and is crucial for binding to the AT1 receptor.
-
Antimicrobial and Antifungal Activity: Tetrazole derivatives have also been explored for their efficacy against various microbial and fungal pathogens.[3]
The precise mechanism of action for this compound would need to be elucidated through dedicated biological screening and mechanistic studies. A plausible starting point for investigation would be its potential interaction with receptors or enzymes where a carboxylic acid or another acidic group plays a key recognition role.
Caption: The relationship between the structure and potential biological activity.
Conclusion and Future Directions
This compound is a synthetic heterocyclic compound with potential for further investigation in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations. The presence of the tetrazole ring, a proven pharmacophore, coupled with the specific halogen substitutions on the phenyl ring, makes it a candidate for screening in various biological assays, particularly in the areas of oncology, cardiovascular disease, and infectious diseases. Future research should focus on its efficient synthesis, comprehensive spectroscopic characterization, and systematic biological evaluation to unlock its therapeutic potential.
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Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC. (URL: [Link])
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Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi - Semantic Scholar. (URL: [Link])
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (URL: [Link])
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Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve. (URL: [Link])
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The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. - ResearchGate. (URL: [Link])
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Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi - Semantic Scholar. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC - NIH. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. (URL: [Link])
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(PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine - ResearchGate. (URL: [Link])
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5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem. (URL: [Link])
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])
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Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (URL: [Link])
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5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])
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1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed. (URL: [Link])
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Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (URL: [Link])
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A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
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Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. (URL: [Link])
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Unveiling the Therapeutic Potential of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel compound 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole stands at the intersection of two pharmacologically significant structural motifs: a halogenated phenyl ring and a tetrazole core. While direct biological data on this specific molecule is nascent, its constituent parts suggest a high potential for therapeutic activity. The tetrazole ring is a well-established bioisostere for carboxylic acids and amides, and is a key component in numerous approved drugs, exhibiting a wide array of biological effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This in-depth technical guide provides a strategic roadmap for the systematic identification and validation of potential therapeutic targets for this compound, with a primary focus on oncology, inflammation, and infectious diseases. We will delve into the rationale behind target selection, propose detailed experimental workflows, and provide a framework for interpreting the resulting data to drive preclinical drug development.
Introduction: Deconstructing the Therapeutic Promise
The therapeutic potential of this compound can be inferred from its chemical architecture. The tetrazole moiety is a prominent feature in medicinal chemistry, known for its metabolic stability and ability to participate in a variety of biological interactions.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antihypertensive, antidiabetic, and anti-inflammatory effects.[1][5][6][7] The presence of a bromofluorophenyl group further enhances its potential, as halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
This guide will explore three primary therapeutic avenues for this compound:
-
Oncology: Capitalizing on the known antiproliferative effects of tetrazole derivatives.[3][8]
-
Inflammation: Investigating the potential modulation of key inflammatory mediators.[9]
-
Infectious Diseases: Assessing its activity against clinically relevant microbial pathogens.[10][11]
Our approach is grounded in a systematic process of target validation, which is crucial for mitigating risks in drug development.[12][13] This process involves a multi-tiered strategy, starting from broad phenotypic screening and progressing to specific molecular target engagement and in vivo efficacy studies.[14][15]
Therapeutic Avenue 1: Oncology
The planar nature of the tetrazole ring often facilitates interactions with biological receptors, and numerous tetrazole-containing compounds have been investigated as anticancer agents.[3][5] We hypothesize that this compound may exert its anticancer effects through one of two primary mechanisms: disruption of microtubule dynamics or epigenetic modulation via bromodomain inhibition.
Potential Target: Tubulin Polymerization
Several tetrazole derivatives have been identified as inhibitors of tubulin polymerization, a validated anticancer target.[16][17] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
A tiered approach will be employed to investigate the effect of the compound on tubulin.
Tier 1: In Vitro Cytotoxicity Screening
-
Objective: To assess the broad antiproliferative activity of the compound against a panel of human cancer cell lines.
-
Protocol:
-
Cell Line Selection: Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), U87 MG (glioblastoma)).[16][17]
-
Assay: Employ the Sulforhodamine B (SRB) or MTT assay to determine cell viability.[8]
-
Execution: Treat cells with a range of concentrations of this compound for 72 hours.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
| Parameter | Description |
| Cell Lines | MCF-7, A549, HepG2, U87 MG |
| Compound Concentrations | 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | 72 hours |
| Readout | Absorbance at 540 nm (SRB) or 570 nm (MTT) |
| Endpoint | IC50 determination |
Tier 2: Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
-
Protocol:
-
Assay Kit: Use a commercially available fluorescence-based tubulin polymerization assay kit.
-
Execution: Incubate purified tubulin with the compound and a fluorescence reporter. Monitor the fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Controls: Include paclitaxel (polymerization promoter) and colchicine (polymerization inhibitor) as positive and negative controls, respectively.
-
Tier 3: Cellular Mechanism of Action
-
Objective: To confirm the disruption of microtubule organization in cells.
-
Protocol:
-
Immunofluorescence Microscopy: Treat cancer cells with the compound at its IC50 concentration. Fix, permeabilize, and stain the cells with an anti-tubulin antibody and a fluorescent secondary antibody. Visualize the microtubule network using fluorescence microscopy.
-
Western Blot Analysis: Analyze the expression levels of proteins involved in the mitotic checkpoint (e.g., BubR1, Mad2) to confirm cell cycle arrest at the G2/M phase.
-
Workflow for Tubulin Target Validation
Caption: Tiered workflow for validating tubulin as a target.
Potential Target: Bromodomain-Containing Protein 4 (BRD4)
BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, such as c-MYC.[18][19] It is a validated target in various cancers, and its inhibition represents a promising therapeutic strategy.[20][21] The structural features of this compound may allow it to bind to the acetyl-lysine binding pocket of BRD4.
Tier 1: In Vitro Binding Assays
-
Objective: To determine if the compound directly binds to the BRD4 bromodomain.
-
Protocol:
-
Surface Plasmon Resonance (SPR): Immobilize recombinant BRD4 bromodomain protein on a sensor chip and flow the compound over the surface to measure binding affinity (KD).[13]
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the BRD4 bromodomain in solution to determine the binding thermodynamics.[13]
-
Tier 2: Cellular Target Engagement
-
Objective: To confirm that the compound engages BRD4 within a cellular context.
-
Protocol:
-
Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them to various temperatures. The binding of the compound should stabilize BRD4, leading to a higher melting temperature, which can be detected by Western blotting.[15]
-
Tier 3: Downstream Pathway Modulation
-
Objective: To assess the functional consequences of BRD4 inhibition.
-
Protocol:
-
Gene Expression Analysis (RT-qPCR): Treat a BRD4-dependent cancer cell line (e.g., acute myeloid leukemia cells) with the compound and measure the mRNA levels of BRD4 target genes, such as c-MYC.
-
Western Blot Analysis: Confirm the downregulation of c-MYC protein expression following treatment with the compound.
-
Signaling Pathway of BRD4 Inhibition
Caption: Proposed pathway of BRD4 inhibition by the compound.
Therapeutic Avenue 2: Inflammation
Chronic inflammation is a hallmark of many diseases. Tetrazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key enzymes and cytokines in the inflammatory cascade.[9]
Potential Targets: COX-2, TNF-α, and IL-6
Cyclooxygenase-2 (COX-2) is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in systemic inflammation.[9]
Tier 1: In Vitro Enzyme and Cytokine Inhibition Assays
-
Objective: To determine the direct inhibitory effect of the compound on COX-2 activity and the production of TNF-α and IL-6.
-
Protocol:
-
COX-2 Inhibition Assay: Use a commercially available COX-2 inhibitor screening assay kit.
-
Cytokine Production Assay:
-
Cell Model: Use lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
-
Measurement: Treat the cells with the compound prior to LPS stimulation. Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.
-
-
| Target | Assay Type | Cell Model | Stimulus | Readout |
| COX-2 | Enzyme Inhibition | N/A | Arachidonic Acid | Colorimetric/Fluorometric |
| TNF-α | ELISA | PBMCs/RAW 264.7 | LPS | Absorbance |
| IL-6 | ELISA | PBMCs/RAW 264.7 | LPS | Absorbance |
Tier 2: In Vivo Anti-Inflammatory Models
-
Objective: To evaluate the anti-inflammatory efficacy of the compound in a relevant animal model.
-
Protocol:
-
Carrageenan-Induced Paw Edema Model: Inject carrageenan into the paw of a rodent to induce localized inflammation. Administer the compound orally or intraperitoneally and measure the reduction in paw volume over time.[22]
-
Therapeutic Avenue 3: Infectious Diseases
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Tetrazole-containing compounds have shown promising activity against a range of bacteria and fungi.[10][11][23]
Potential Targets: Bacterial DNA Gyrase and Fungal Ergosterol Biosynthesis
Bacterial DNA gyrase is a well-validated target for antibacterial drugs. Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is a key target for antifungal agents.
Tier 1: In Vitro Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains.
-
Protocol:
-
Strain Selection: Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
MIC Determination: Use the broth microdilution method according to CLSI guidelines.
-
Tier 2: Mechanism of Action Studies
-
Objective: To elucidate the potential mechanism of antimicrobial action.
-
Protocol:
-
DNA Gyrase Inhibition Assay: Use a commercially available bacterial DNA gyrase supercoiling assay kit.
-
Ergosterol Quantification: Treat fungal cells with the compound and quantify the cellular ergosterol content using spectrophotometry.
-
Conclusion and Future Directions
This technical guide outlines a comprehensive and logical framework for the initial exploration of the therapeutic potential of this compound. The proposed workflows provide a clear path from broad phenotypic screening to specific target validation in the key areas of oncology, inflammation, and infectious diseases. Positive results from these initial studies will warrant further investigation into the compound's pharmacokinetic properties, safety profile, and in vivo efficacy in more advanced disease models. The systematic approach detailed herein will enable a thorough and efficient evaluation of this promising novel chemical entity, paving the way for its potential development as a next-generation therapeutic agent.
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Lipophilicity and pKa of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
An In-Depth Technical Guide to the Physicochemical Profiling of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The tetrazole moiety is a cornerstone of modern medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids to enhance metabolic stability and modulate physicochemical properties.[1][2][3] This guide provides an in-depth analysis of this compound, a compound of interest in drug discovery programs. We will dissect two of its most critical physicochemical parameters: lipophilicity (LogP/LogD) and acidity (pKa). These properties are paramount as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4][5] This document offers a synthesis of theoretical principles, robust in silico predictions, and field-proven, detailed experimental protocols for the precise determination of these values.
In the trajectory of drug development, a molecule's biological activity is only one facet of its potential success. Its ability to navigate the complex biological milieu to reach its target in sufficient concentration is equally crucial. This journey is dictated by fundamental physicochemical properties.
-
Acidity (pKa): The pKa value defines the extent of a molecule's ionization at a given pH. For an acidic compound like a 5-substituted tetrazole, the pKa indicates the pH at which 50% of the compound is in its neutral (protonated) form and 50% is in its ionized (deprotonated) form. This equilibrium is critical because the ionized state typically confers higher aqueous solubility, while the neutral form is generally more capable of permeating lipidic cell membranes.[6][7] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, in part due to its similar acidic pKa range.[3][6]
-
Lipophilicity (LogP and LogD): Lipophilicity, or "fat-loving" character, is a measure of a compound's partitioning between a lipidic and an aqueous phase.[5]
-
LogP is the partition coefficient for the neutral form of the molecule.
-
LogD is the distribution coefficient at a specific pH, accounting for the partitioning of all species (neutral and ionized).[8] For an ionizable molecule, LogD is the more physiologically relevant parameter. Lipophilicity profoundly impacts solubility, membrane permeability, plasma protein binding, and even metabolic clearance pathways.[9]
-
Understanding these parameters for this compound is essential for predicting its pharmacokinetic behavior and guiding rational drug design.
Theoretical Analysis and In Silico Prediction
Before embarking on empirical measurement, a theoretical assessment and computational prediction provide a foundational baseline, enabling more efficient experimental design.
Structural Influence on pKa
The acidity of the tetrazole ring stems from the N-H proton, which is significantly more acidic than a typical amine due to the aromatic stabilization of the resulting conjugate base. The parent 1H-tetrazole has a pKa of approximately 4.90.[10] The substituent at the 5-position exerts a strong electronic influence.
For this compound, the phenyl ring is decorated with two electron-withdrawing halogens:
-
Fluorine (-F): Strongly electron-withdrawing via induction.
-
Bromine (-Br): Electron-withdrawing via induction, though less so than fluorine.
These groups pull electron density away from the tetrazole ring, stabilizing the anionic conjugate base and thereby increasing the acidity (i.e., lowering the pKa) relative to unsubstituted 5-phenyltetrazole.
Structural Influence on Lipophilicity
Lipophilicity is largely an additive property of a molecule's constituent fragments. The introduction of halogen atoms significantly increases a molecule's lipophilicity. Both the bromo and fluoro substituents on the phenyl ring will contribute to a higher LogP compared to the parent 5-phenyltetrazole scaffold.
Predicted Physicochemical Properties
In silico models use large datasets of experimentally determined values to calculate properties for novel structures.[11][12] These predictions are invaluable for initial compound assessment.[13][14]
| Property | Predicted Value | Rationale & Implication |
| pKa | 3.8 - 4.5 | The strong electron-withdrawing nature of the bromo- and fluoro- substituents is expected to lower the pKa significantly compared to parent tetrazole (pKa ≈ 4.9)[10]. At physiological pH (7.4), the molecule will exist almost entirely in its ionized (deprotonated) form, impacting membrane permeability but enhancing aqueous solubility. |
| cLogP | 3.0 - 3.8 | The presence of two halogens and a phenyl ring contributes to significant lipophilicity. This value suggests moderate to good permeability for the neutral species. |
| LogD at pH 7.4 | 0.2 - 1.0 | As the molecule is acidic with a predicted pKa < 4.5, it will be predominantly ionized at pH 7.4. The LogD7.4 is therefore expected to be substantially lower than the cLogP, indicating higher partitioning into the aqueous phase under physiological conditions.[8][15] |
Note: These values are estimates derived from standard computational algorithms and serve as a preliminary guide. Experimental verification is required for definitive characterization.
Experimental Determination Protocols
The following sections detail robust, self-validating protocols for the empirical determination of pKa and LogD.
pKa Determination by Potentiometric Titration
Potentiometric titration remains a highly precise and reliable "gold standard" method for pKa determination.[16][17] The method involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[18]
Caption: Workflow for pKa determination by potentiometric titration.
-
Instrument Calibration:
-
Action: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
Rationale: Ensures the accuracy and linearity of pH measurements across the relevant range. Temperature control is vital as both electrode potential and pKa values are temperature-dependent.[17]
-
-
Sample and Titrant Preparation:
-
Action: Prepare a ~1 mM solution of this compound. If aqueous solubility is limited, use a co-solvent system (e.g., 20% Methanol/Water) and perform a blank titration to correct for solvent effects. Prepare a standardized, carbonate-free 0.1 M NaOH solution.
-
Rationale: A concentration of at least 10⁻⁴ M is needed to produce a detectable inflection point in the titration curve.[16] Carbonate in the NaOH titrant can introduce buffering artifacts, so it must be excluded for accurate results, especially in neutral-to-high pH ranges.[16]
-
-
Titration Setup:
-
Action: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain constant temperature. Begin stirring gently. Purge the solution with an inert gas (e.g., Nitrogen) for 10-15 minutes prior to and during the titration. Immerse the calibrated pH electrode.
-
Rationale: Purging with nitrogen displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of the analyte.[19]
-
-
Titration Procedure:
-
Action: Add small, precise increments of the 0.1 M NaOH titrant. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[19]
-
Rationale: Incremental additions ensure a high-resolution titration curve, which is critical for accurately identifying the equivalence point.
-
-
Data Analysis:
-
Action: Plot the recorded pH values against the volume of NaOH added. To precisely determine the equivalence point (the point of steepest inflection), calculate and plot the first (ΔpH/ΔV) and second (Δ²pH/Δ²V) derivatives of the titration curve.[20] The pKa is the pH value at the half-equivalence point (V_eq / 2).[19]
-
Rationale: The half-equivalence point is where the concentrations of the protonated (neutral) tetrazole and the deprotonated (anionic) tetrazole are equal, which, according to the Henderson-Hasselbalch equation, is the point where pH = pKa.
-
LogD Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining partition coefficients.[9][21] It directly measures the concentration of the analyte in both the aqueous and lipidic phases after they have reached equilibrium.
Caption: Workflow for LogD determination by the shake-flask method.
-
Phase Preparation:
-
Action: Prepare a phosphate buffer solution at the desired pH (e.g., 7.4). Pre-saturate the n-octanol by mixing it vigorously with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer with n-octanol.
-
Rationale: Pre-saturation of the solvents is a critical step to ensure that the volume of each phase does not change during the partitioning experiment due to mutual miscibility, which would introduce errors in the final concentration measurements.[22]
-
-
Partitioning:
-
Action: In a suitable vessel, combine equal volumes of the pre-saturated n-octanol and pre-saturated buffer. Add a small amount of a concentrated stock solution of the analyte to yield a final concentration that is quantifiable by the chosen analytical method.
-
Action: Seal the vessel and shake or tumble gently at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Rationale: Equilibrium must be fully achieved for the measured ratio to be a true thermodynamic constant. The time required should be determined empirically.
-
-
Phase Separation:
-
Action: Centrifuge the vessel at low speed to ensure complete separation of the two phases and break up any emulsions.
-
Rationale: A clean separation is essential for accurate sampling of each phase without cross-contamination.
-
-
Quantification:
-
Action: Carefully withdraw an aliquot from each phase. Quantify the concentration of the analyte in both the n-octanol (C_oct) and aqueous buffer (C_aq) phases using a validated analytical method, such as HPLC-UV or LC-MS.
-
Scientist's Note: For compounds with very high or very low LogD, it may be difficult to accurately measure the concentration in one of the phases. In such cases, the concentration in the depleted phase can be calculated by mass balance (C_depleted = C_initial - C_measured). However, direct measurement in both phases is the most robust approach.[21]
-
-
Calculation:
-
Action: Calculate the distribution coefficient (D) and its logarithm (LogD).
-
Formula: D = [Concentration in n-octanol] / [Concentration in aqueous buffer] = C_oct / C_aq
-
Formula: LogD = log₁₀(D)
-
Conclusion and Forward Look
The physicochemical profile of this compound, defined by its pKa and lipophilicity, is a critical determinant of its drug-like potential. Our in silico analysis predicts it to be a moderately acidic compound (pKa ≈ 3.8-4.5) with significant intrinsic lipophilicity (cLogP ≈ 3.0-3.8), which will be substantially modulated by ionization at physiological pH (LogD₇.₄ ≈ 0.2-1.0).
By integrating these predictions with the robust, high-fidelity experimental protocols outlined for potentiometric titration and the shake-flask method, researchers can obtain the precise data needed to build predictive ADME models, understand structure-activity relationships, and ultimately accelerate the optimization of this and other promising tetrazole-based drug candidates.
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An In-depth Technical Guide to the 1H- and 2H-Tautomers of 5-(5-Bromo-2-fluorophenyl)-tetrazole
This technical guide provides a comprehensive comparison of the 1H- and 2H-tetrazole tautomers of 5-(5-bromo-2-fluorophenyl)-tetrazole, a molecule of significant interest in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, a deep understanding of tautomerism is critical, as the specific tautomeric form of a molecule dictates its physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capacity, which in turn govern its biological activity and pharmacokinetic profile.[1] This guide delves into the synthesis, structural characterization, and the nuanced interplay of factors governing the tautomeric equilibrium of this specific substituted tetrazole.
The Critical Role of Tautomerism in 5-Substituted Tetrazoles
The tetrazole ring is a well-established bioisosteric replacement for the carboxylic acid group in drug design, offering similar acidity (pKa) and a planar structure while often providing improved metabolic stability and membrane permeability.[2][3][4] A key characteristic of 5-substituted tetrazoles is their existence as a dynamic equilibrium of two principal tautomers: the 1H- and 2H-isomers.[1][5] The seemingly subtle shift of a single proton between the N1 and N2 positions of the tetrazole ring has profound consequences for the molecule's overall properties.
The tautomeric equilibrium is influenced by a variety of factors:
-
Physical State: In the gas phase, the 2H-tautomer is generally the more stable form.[4] However, in the solid state, the more polar 1H-tautomer is often favored due to stronger intermolecular interactions.[6]
-
Solvent Polarity: In solution, the equilibrium is highly dependent on the solvent. Polar solvents tend to favor the more polar 1H-tautomer, which they can effectively solvate.[1][6]
-
Electronic Nature of the C5 Substituent: The electronic properties of the substituent at the C5 position play a crucial role. Electron-withdrawing groups, such as the 5-bromo-2-fluorophenyl group in our compound of interest, can influence the acidity of the N-H protons and thus shift the equilibrium. Generally, electron-withdrawing groups tend to favor the 1H-tautomer.[1]
Caption: Tautomeric equilibrium of 5-substituted tetrazoles.
Synthesis of 5-(5-Bromo-2-fluorophenyl)-tetrazole
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[7] This approach is favored for its high yields and operational simplicity.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol outlines a reliable method for the synthesis of 5-(5-bromo-2-fluorophenyl)-tetrazole. The causality behind the choice of reagents and conditions is to ensure a safe and efficient reaction. Ammonium chloride acts as a proton source to generate hydrazoic acid in situ from sodium azide, thus avoiding the handling of the highly toxic and explosive free acid. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and promoting the cycloaddition.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 5-bromo-2-fluorobenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and water.
-
Acidify the aqueous solution to a pH of 2-3 with dilute hydrochloric acid. This protonates the tetrazolate anion, causing the desired product to precipitate.[1]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the crude 5-(5-bromo-2-fluorophenyl)-tetrazole.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified tetrazole.
Caption: Experimental workflow for the synthesis of 5-(5-bromo-2-fluorophenyl)-tetrazole.
Spectroscopic Characterization and Tautomer Differentiation
Distinguishing between the 1H- and 2H-tautomers is paramount for understanding the behavior of 5-(5-bromo-2-fluorophenyl)-tetrazole. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Differentiating Features:
-
¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is a reliable indicator of the tautomeric form. The C5 carbon in the 2H-tautomer is typically deshielded (appears at a higher ppm value) compared to the 1H-tautomer.[1] This is due to the different electronic environments created by the proton's position.
-
¹⁵N NMR: Although less commonly used, ¹⁵N NMR provides unambiguous identification of the tautomers. The chemical shifts of the nitrogen atoms in the tetrazole ring are highly sensitive to the position of the proton.[1]
-
¹H NMR: The chemical shift of the N-H proton can be observed, though it is often broad and its position is solvent-dependent. More informatively, the chemical shifts of the protons on the phenyl ring can differ slightly between the two tautomers due to the different electronic influence of the 1H- and 2H-tetrazole rings.
Detailed Protocol for NMR Analysis of Tautomeric Ratio
-
Sample Preparation: Prepare a solution of the synthesized 5-(5-bromo-2-fluorophenyl)-tetrazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it will influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Identify the signal corresponding to the C5 carbon of the tetrazole ring in the ¹³C NMR spectrum. The presence of two distinct signals in this region would indicate the presence of both tautomers.
-
Integrate the corresponding signals for the two tautomers in either the ¹H or ¹³C spectrum (if resolved) to determine their relative abundance.
-
Quantitative Data and Physicochemical Properties
Table 1: Calculated Dipole Moments of Representative 1H- and 2H-Tetrazole Tautomers
| Tautomer | Substituent (at C5) | Calculation Method | Dipole Moment (Debye) | Reference |
| 1H-Tetrazole | -C₆H₅ | DFT/B3LYP/6-31G | 5.27 | |
| 2H-Tetrazole | -C₆H₅ | DFT/B3LYP/6-31G | 2.37 | |
| 1H-Tetrazole | -Cl | DFT/B3LYP/6-31G | 3.63 | |
| 2H-Tetrazole | -Cl | DFT/B3LYP/6-31G | 0.63 |
The 1H-tautomer consistently exhibits a larger dipole moment, explaining its preference in polar solvents.[1]
Table 2: Acidity (pKa) of Selected 5-Substituted-1H-tetrazoles in Water
| Substituent (at C5) | pKa in H₂O | Reference |
| -H | 4.89 | |
| -C₆H₅ | 4.43 | |
| -NO₂ | 0.84 |
The acidity of the tetrazole N-H is significantly influenced by the electronic nature of the C5 substituent.[1] The electron-withdrawing nature of the 5-bromo-2-fluorophenyl group is expected to result in a pKa value lower than that of 5-phenyltetrazole.
Quantum Chemical Calculations for Deeper Insight
Computational chemistry provides a powerful avenue for understanding the intrinsic properties of the tautomers of 5-(5-bromo-2-fluorophenyl)-tetrazole. Density Functional Theory (DFT) calculations can be employed to predict:
-
Relative Stabilities: The relative energies of the 1H- and 2H-tautomers in the gas phase and in solution (using a solvent continuum model) can be calculated to predict the position of the tautomeric equilibrium.
-
Spectroscopic Properties: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in the assignment of the observed spectra to the respective tautomers.
-
Electronic Properties: Molecular electrostatic potential maps can visualize the charge distribution and hydrogen bonding capabilities of each tautomer.
Caption: Workflow for computational analysis of tetrazole tautomers.
Conclusion and Future Perspectives
The tautomerism of 5-(5-bromo-2-fluorophenyl)-tetrazole is a critical aspect that dictates its chemical and biological behavior. The 1H- and 2H-tautomers exhibit distinct physicochemical properties, and their equilibrium is delicately balanced by the surrounding environment and the electronic nature of the phenyl substituent. A thorough characterization using a combination of synthesis, spectroscopy, and computational modeling, as outlined in this guide, is essential for any research or development program involving this and related tetrazole-containing compounds. Future studies could involve co-crystallization with active pharmaceutical ingredients to investigate preferential tautomer binding in the solid state, which would be invaluable for drug formulation and development.
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Methodological & Application
[3+2] cycloaddition synthesis of 5-substituted tetrazoles from nitriles
Application Note & Protocol
Efficient Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition of Nitriles and Azides
Abstract
The 5-substituted-1H-tetrazole moiety is a cornerstone in modern medicinal chemistry and materials science, primarily due to its role as a metabolically stable bioisostere for the carboxylic acid group.[1][2][3][4] Its unique physicochemical properties have led to its incorporation into numerous FDA-approved drugs, including prominent antihypertensives like Losartan.[1][4] The [3+2] cycloaddition reaction between a nitrile and an azide source stands as the most proficient and versatile route for its synthesis.[5][6] This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, critical safety considerations, and troubleshooting advice for researchers engaged in the synthesis of these vital heterocyclic compounds.
Introduction: The Significance of the Tetrazole Scaffold
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[3] While not found in nature, this nitrogen-rich heterocycle has garnered immense interest from the pharmaceutical and materials science sectors.[1] In drug development, the tetrazole ring is prized as a metabolically robust substitute for carboxylic acids.[2][3][7] It shares a similar pKa and planar structure, allowing it to engage in similar biological interactions as a carboxylate, but it is resistant to many common metabolic degradation pathways.[3][7] Beyond pharmaceuticals, tetrazole derivatives are utilized as high-energy materials, propellants, and ligands in coordination chemistry.[3][6]
The conventional and most effective method for constructing the 5-substituted-1H-tetrazole ring is the Huisgen 1,3-dipolar cycloaddition of an azide with an organic nitrile.[3][8] However, historical methods often involved hazardous reagents like hydrazoic acid or organotin compounds.[3][6][7] Modern advancements have focused on developing safer, more efficient, and environmentally benign catalytic systems to facilitate this powerful transformation.[8][9]
Reaction Mechanism: A Catalyzed Stepwise Pathway
The formation of a tetrazole from a nitrile and an azide is a formal [3+2] cycloaddition. While it can be viewed as a concerted process, extensive research and DFT (Density Functional Theory) calculations suggest that the catalyzed reaction proceeds through a stepwise mechanism.[10][11][12][13]
The key steps in the catalyzed pathway are:
-
Nitrile Activation: A Lewis or Brønsted acid catalyst coordinates to the nitrogen atom of the nitrile. This activation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[11][13]
-
Nucleophilic Attack: The azide anion (N₃⁻), typically from a source like sodium azide, attacks the activated nitrile carbon.
-
Intermediate Formation: This attack forms an open-chain imidoyl azide intermediate.[11][13]
-
Cyclization & Protonation: The imidoyl azide intermediate rapidly cyclizes to form the tetrazolate anion. Subsequent protonation during aqueous workup yields the final 5-substituted-1H-tetrazole product.
This mechanistic understanding underscores the critical role of the catalyst in lowering the activation energy barrier for the reaction, allowing it to proceed under milder conditions than uncatalyzed routes.[5]
Caption: Catalyzed stepwise mechanism for tetrazole synthesis.
Optimizing the Reaction: Components and Conditions
The success of the synthesis hinges on the appropriate choice of nitrile substrate, azide source, catalyst, and solvent.
-
Nitrile Substrates : The reaction is broadly applicable to a wide range of aromatic, heteroaromatic, and aliphatic nitriles.[7][14] Electron-withdrawing groups on aromatic nitriles can sometimes accelerate the reaction, while sterically hindered nitriles may require longer reaction times or higher temperatures.
-
Azide Source : Sodium azide (NaN₃) is the most common, cost-effective, and practical source of the azide anion.[15] It is typically used in conjunction with an acid or salt, such as ammonium chloride or a Lewis acid, which generates the active azide species in situ.
-
Catalysts : A variety of catalysts have been developed to improve yields and reduce reaction times.[7]
-
Lewis Acids : Zinc salts (e.g., ZnBr₂, ZnCl₂) are highly effective and widely used.[14][16] Other metal salts based on Al, Co, and Cu have also shown excellent catalytic activity.[7][17][18]
-
Brønsted Acids : Solid acids like silica sulfuric acid are efficient, reusable, and environmentally friendly catalysts that simplify product purification.[7][19]
-
Green Catalysts : Recent research focuses on developing heterogeneous and recyclable catalysts to align with the principles of green chemistry.[6][8][9][18]
-
-
Solvents : Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most common solvents due to their high boiling points and ability to dissolve the reagents.[15][20] Greener alternatives such as water, ionic liquids, or polyethylene glycol (PEG-400) are increasingly being explored.[8][9][14][16]
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol describes a reliable and scalable method for synthesizing 5-phenyl-1H-tetrazole from benzonitrile.
Materials:
-
Benzonitrile (10.3 g, 100 mmol, 1.0 equiv)
-
Sodium Azide (NaN₃) (7.8 g, 120 mmol, 1.2 equiv) (EXTREMELY TOXIC)
-
Ammonium Chloride (NH₄Cl) (6.4 g, 120 mmol, 1.2 equiv)
-
Dimethylformamide (DMF) (50 mL)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Three-neck round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Fume hood and blast shield
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves[21]
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup : In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer.
-
Reagent Addition : To the flask, add benzonitrile (10.3 g), DMF (50 mL), sodium azide (7.8 g), and ammonium chloride (6.4 g).[15]
-
Reaction : Heat the mixture to 100-140°C with vigorous stirring.[15][22] Maintain this temperature for 5-7 hours. Monitor the reaction progress by TLC if desired.
-
Cooling and Filtration : After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts (sodium chloride).
-
Solvent Removal : Remove the DMF from the filtrate under reduced pressure.
-
Precipitation : Dissolve the solid residue in approximately 100 mL of water.[15] Carefully acidify the aqueous solution with concentrated HCl to a pH < 2 while stirring in an ice bath.[15] A white precipitate of 5-phenyltetrazole will form.
-
Isolation and Purification : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold deionized water. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
-
Drying : Dry the purified product under vacuum to obtain 5-phenyl-1H-tetrazole as a white crystalline solid.
Caption: Experimental workflow for tetrazole synthesis.
Data Summary: Substrate Scope
The described methodology is effective for a variety of nitrile substrates. The following table summarizes typical reaction conditions and yields for different starting materials, demonstrating the versatility of the [3+2] cycloaddition.
| Entry | Nitrile Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | NaN₃ / NH₄Cl | 100 | 5 | ~90% | [15] |
| 2 | 4-Methoxybenzonitrile | Silica Sulfuric Acid | 110 | 6 | 95% | [19] |
| 3 | 4-Chlorobenzonitrile | Silica Sulfuric Acid | 110 | 5 | 92% | [19] |
| 4 | Phenylacetonitrile | Silica Sulfuric Acid | 110 | 8 | 85% | [19] |
| 5 | Acetonitrile | ZnBr₂ | 120 | 24 | 81% | [16] |
| 6 | 3-(2-quinolylmethyloxy)benzonitrile | NaN₃ / NH₄Cl | 140 | 7 | Good | [22] |
Critical Safety Considerations
Working with azides requires strict adherence to safety protocols.
-
Toxicity : Sodium azide (NaN₃) is highly toxic and has a toxicity profile similar to sodium cyanide.[23] It can be fatal if swallowed, inhaled, or absorbed through the skin. Always handle with appropriate gloves in a certified chemical fume hood.[21][23]
-
Explosion Hazard : Sodium azide reacts with acids (including strong Brønsted and Lewis acids used in catalysis) to form hydrazoic acid (HN₃). Hydrazoic acid is a highly toxic, volatile, and dangerously explosive gas.[7][24][25] The reaction should be designed to minimize the concentration of free HN₃ at any given time.
-
Heavy Metal Azides : Azides can react with heavy metals (e.g., copper, lead, brass fittings in plumbing or on equipment) to form shock-sensitive and explosive heavy metal azides.[24][26] Never use metal spatulas to handle azides ; use plastic, ceramic, or Teflon spatulas instead.[21][23][24]
-
Solvent Choice : Never use chlorinated solvents like dichloromethane or chloroform with azides. They can react to form extremely unstable and explosive di- and tri-azidomethane.[23][24][26]
-
Workup and Quenching : The acidification step must be performed slowly and with cooling in an ice bath to control the exotherm and the release of any potential HN₃.
-
Waste Disposal : All azide-containing waste must be collected in a designated, clearly labeled container.[21][23] Do not mix azide waste with acidic waste streams.[24] Never dispose of azide solutions down the sink, as this can lead to the formation of explosive metal azides in the plumbing.[21]
-
Engineering Controls : Always perform the reaction in a chemical fume hood, preferably behind a blast shield.[21][25] Do not work alone when handling azides.[25]
Conclusion
The [3+2] cycloaddition of nitriles and azides is an indispensable tool for the synthesis of 5-substituted-1H-tetrazoles. By understanding the underlying stepwise, catalyst-mediated mechanism, researchers can select from a wide array of catalysts and conditions to optimize the reaction for their specific substrates. While the procedure is robust and versatile, the inherent hazards associated with azide chemistry demand rigorous safety protocols, careful planning, and meticulous execution. This guide provides the foundational knowledge and practical steps necessary for the safe and efficient synthesis of these valuable compounds for applications in drug discovery and beyond.
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Application Note: A Validated Protocol for the Synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Tetrazoles are widely recognized as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[1][2][3] The described methodology is centered on the robust [3+2] cycloaddition reaction between 5-bromo-2-fluorobenzonitrile and sodium azide. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions for handling azides, and describe methods for product purification and characterization. This guide is designed for researchers, chemists, and drug development professionals, ensuring scientific integrity, reproducibility, and safety.
Introduction and Scientific Rationale
The tetrazole ring is a privileged scaffold in pharmaceutical science, embedded in numerous clinically approved drugs.[4] Its utility stems from its ability to mimic the carboxylic acid functional group in terms of acidity (pKa ≈ 4.5-5.0) and spatial geometry, while being resistant to common metabolic degradation pathways. The target molecule, this compound, incorporates a halogenated phenyl ring, a common feature in bioactive molecules that can modulate lipophilicity and binding interactions.
The most direct and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[5][6][7] This protocol utilizes the reaction between 5-bromo-2-fluorobenzonitrile and sodium azide. While this reaction can be driven by heat alone, yields and reaction times are significantly improved by the use of a Lewis acid catalyst, such as a zinc(II) salt.[1][8] The catalyst coordinates to the nitrile, activating it for nucleophilic attack by the azide ion and substantially lowering the reaction's activation energy.[1][8]
A key feature of 5-substituted tetrazoles is the existence of two principal tautomeric forms: the 1H- and 2H-tetrazoles.[9][10] The relative stability and population of these tautomers can be influenced by the substituent, solvent, and physical state (solid vs. solution).[11][12] This protocol yields the tetrazole product which, after protonation, exists as a mixture of these tautomers.
Reaction Mechanism and Workflow
The synthesis proceeds via a catalyzed [3+2] cycloaddition. The proposed mechanism involves the activation of the nitrile by a Lewis acid (e.g., Zn²⁺), facilitating the nucleophilic attack of the azide anion. This is followed by an intramolecular cyclization to form the zinc tetrazolate salt, which is then protonated during acidic workup to yield the final tetrazole product.
Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of 5-substituted tetrazoles.
Critical Safety Protocols: Handling Azides
WARNING: Sodium azide and its reaction product, hydrazoic acid, are extremely toxic and potentially explosive. Strict adherence to safety protocols is mandatory.
-
High Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[13][14] Target organs include the central nervous system and the brain.[13]
-
Explosion Hazard: While solid sodium azide is relatively stable, it can decompose violently when heated above 275 °C.[13][15] It forms highly shock-sensitive and explosive heavy metal azides upon contact with metals like lead, copper, zinc, silver, and their salts.[13][15] NEVER use metal spatulas to handle solid sodium azide. [13][16] Avoid pouring azide solutions into metal drains.[15]
-
Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids (including water to a small extent) to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas with a sharp odor.[14][15][17] All steps involving sodium azide and the subsequent acidification must be performed in a properly functioning chemical fume hood. [13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and double-layered nitrile gloves when handling azide compounds.[13][16]
-
Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols. A common quenching method involves treatment with a solution of sodium nitrite followed by acidification to destroy the excess azide.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Molar Equiv. |
| 5-Bromo-2-fluorobenzonitrile | 179897-89-3 | 199.99 | 2.00 g | 1.0 |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 0.98 g | 1.5 |
| Zinc Bromide (ZnBr₂) | 7699-45-8 | 225.19 | 0.45 g | 0.2 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | - | ~25 mL | - |
| Deionized Water | 7732-18-5 | - | As needed | - |
| Ethanol | 64-17-5 | - | For recrystallization | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Chemical fume hood
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F254)
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis of the target tetrazole.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzonitrile (2.00 g, 10.0 mmol). In a chemical fume hood, carefully add sodium azide (0.98 g, 15.0 mmol), zinc bromide (0.45 g, 2.0 mmol), and N,N-dimethylformamide (20 mL).
-
Reaction: Attach a reflux condenser to the flask. Heat the reaction mixture to 120 °C using a heating mantle and stir vigorously. Maintain this temperature for 12-18 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting nitrile spot.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice water while stirring.
-
Acidification: While stirring, slowly add 2M hydrochloric acid (HCl) dropwise to the aqueous mixture. A white precipitate will form. Continue adding HCl until the pH of the solution is approximately 2 (check with pH paper).
-
Precipitation and Filtration: Continue stirring the suspension in an ice bath for 1 hour to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any remaining salts and DMF.
-
Drying: Dry the crude product under vacuum at 50-60 °C to a constant weight.
Purification
Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | Typically 75-90% (after purification) |
| FT-IR (KBr, cm⁻¹) | ~3000-3100 (aromatic C-H), ~2500-2900 (broad, N-H), ~1600 (C=N), ~1400-1500 (N=N) |
| ¹H NMR (DMSO-d₆, δ) | A broad singlet for the N-H proton (often >15 ppm, may not be observed), and multiplets in the aromatic region (~7.5-8.2 ppm) corresponding to the three protons on the phenyl ring.[18][19] |
| ¹³C NMR (DMSO-d₆, δ) | Peaks corresponding to the tetrazole carbon (~155 ppm) and the six carbons of the substituted phenyl ring.[18][19] |
| Mass Spec. (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 241/243, showing the characteristic isotopic pattern for one bromine atom. The negative ion mode often shows fragmentation via loss of N₂.[20] |
Troubleshooting
-
Low Yield: Ensure the reaction went to completion using TLC. If not, extend the reaction time. Ensure the pH during workup is low enough (~2) for complete protonation and precipitation. Inefficient stirring can also hinder the reaction rate.
-
Product is Oily or Impure: The product may be contaminated with residual DMF or salts. Ensure thorough washing with cold water after filtration. Recrystallization is crucial for obtaining a high-purity product.
-
Reaction Stalls: Ensure reagents are anhydrous, especially the zinc bromide and DMF, as water can interfere with the catalyst.
Conclusion
This application note details a reliable and high-yielding protocol for the synthesis of this compound. The procedure leverages a Lewis acid-catalyzed [3+2] cycloaddition, a cornerstone reaction in heterocyclic chemistry. By following the outlined experimental steps and, most importantly, adhering to the stringent safety precautions required for handling azides, researchers can confidently and safely produce this valuable chemical intermediate for applications in pharmaceutical and materials science research.
References
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Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-6. [Link]
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Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, National Institutes of Health. [Link]
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Himo, F., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(23), 6989-97. [Link]
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OSHA. (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. Occupational Safety and Health Administration. [Link]
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Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]
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Mittal, R., & Awasthi, S. K. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. [Link]
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Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
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Trifonov, R., et al. (2004). A theoretical study of the tautomerism and ionization of 5-substituted NH-tetrazoles. Journal of Molecular Structure: THEOCHEM, 668(2-3), 123-132. [Link]
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Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
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ResearchGate. (n.d.). The two possible tautomers of 5-substituted tetrazoles. [Link]
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Zhang, J., et al. (2008). Theoretical Studies on the Tautomerism and Intramolecular Hydrogen Shifts of 5-amino-tetrazole in the Gas Phase. Journal of Solution Chemistry. [Link]
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ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles. [Link]
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Trifonov, R., et al. (2004). A theoretical study of the tautomerism and ionization of 5-substituted NH-tetrazoles. Semantic Scholar. [Link]
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Ghomashchi, R., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
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Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [Link]
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Wang, H., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(10), 11481-11489. [Link]
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Dhayanithi, V., et al. (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. ACG Publications. [Link]
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da Silva, F., et al. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 23(12), 2197-2203. [Link]
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PubChem. (n.d.). 5-(2-bromo-5-fluorophenyl)-2h-1,2,3,4-tetrazole. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
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El-Emam, A. A., et al. (2004). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 47(14), 3649-3658. [Link]
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Wang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
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Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(10), 1685. [Link]
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da Silva, G. F., et al. (2020). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 95(3), 328-338. [Link]
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PubChem. (n.d.). 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole. [Link]
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ResearchGate. (n.d.). The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. [Link]
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Dömling, A. (2012). Tetrazoles via Multicomponent Reactions. Molecules, 17(12), 14311-14324. [Link]
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Semantic Scholar. (n.d.). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. [Link]
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Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1785. [Link]
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PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. [Link]
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Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1785. [Link]
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Ershov, I. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1622. [Link]
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Petkova, D., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3266. [Link]
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Application Note: Comprehensive Structural Characterization of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole using NMR and Mass Spectrometry
Abstract
This application note provides a detailed guide for the definitive structural analysis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, a heterocyclic compound of interest in pharmaceutical research and drug development. Given its complex substitution pattern and the presence of multiple NMR-active nuclei, a multi-technique approach is essential for unambiguous characterization. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies are designed to be self-validating, providing orthogonal data points that confirm molecular identity, structure, and purity. This guide explains the causality behind experimental choices, details data interpretation strategies, and serves as a comprehensive resource for researchers engaged in the synthesis and analysis of novel small molecules.
Introduction: The Analytical Challenge
This compound belongs to a class of compounds where the tetrazole ring acts as a metabolically stable bioisostere for a carboxylic acid group, a common strategy in medicinal chemistry.[1] The precise arrangement of the bromo and fluoro substituents on the phenyl ring is critical for its intended biological activity. Therefore, rigorous analytical confirmation is not merely a quality control step but a foundational requirement for any subsequent research.
The combination of NMR and mass spectrometry provides a powerful toolkit for this purpose. NMR spectroscopy offers unparalleled detail on the molecule's covalent framework and the spatial relationships between atoms, while mass spectrometry provides an exact measurement of its molecular weight and elemental composition, further confirmed by isotopic patterns.[2][3] This document outlines field-proven protocols to achieve a confident and complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is the cornerstone technique for elucidating the precise connectivity of the target molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive suite of experiments that cross-validate the structure.
Principle of Multi-Nuclear NMR Approach
A multi-nuclear NMR strategy is employed to leverage the unique information provided by each type of nucleus:
-
¹H NMR: Reveals the number, environment, and connectivity of protons. Proton-proton (H-H) and proton-fluorine (H-F) coupling constants are critical for assigning positions on the aromatic ring.
-
¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization. The large one-bond carbon-fluorine coupling (¹JCF) is a key diagnostic marker for the carbon directly attached to the fluorine atom.[4]
-
¹⁹F NMR: Directly observes the fluorine nucleus, which is highly sensitive to its electronic environment. Its chemical shift and coupling to neighboring protons (ⁿJHF) provide definitive confirmation of the fluoro-substituent's position.[5]
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. This protocol ensures a homogeneous sample free from particulates and paramagnetic impurities.[6]
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves polar tetrazole compounds, and its high boiling point makes it suitable for variable temperature studies if needed.[6] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in the ¹H spectrum.[7]
-
Weighing: Accurately weigh 10-15 mg of the purified this compound into a clean, dry glass vial for ¹H and ¹⁹F NMR. For ¹³C NMR, a more concentrated sample (30-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[10]
-
Homogenization: Gently vortex the vial for 30-60 seconds to ensure the compound is fully dissolved. A clear, homogenous solution should be obtained.
-
Filtering (Critical Step): If any particulate matter is visible, filter the solution. Draw the solution into a clean glass Pasteur pipette with a small plug of cotton wool inserted at the narrow end.[11] This step removes micro-particulates that can degrade spectral resolution by disrupting the magnetic field homogeneity.
-
Transfer: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
Protocol: NMR Data Acquisition
The following are standard starting parameters on a 400 MHz or 500 MHz spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32 scans.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zgfl). Proton decoupling is often beneficial to simplify the spectrum.
-
Spectral Width: A wide range (e.g., -50 to -150 ppm) should be used initially if the chemical shift is unknown.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 64-128 scans.
-
Data Interpretation and Expected Spectra
The substitution pattern dictates a specific set of interactions. The phenyl protons will exhibit both ortho, meta, and para H-H couplings, as well as couplings to the fluorine atom.
-
¹H NMR Spectrum: The aromatic region (7.5-8.5 ppm) is expected to show three distinct signals for the three protons on the phenyl ring.
-
H6: This proton is ortho to the fluorine and meta to the bromine. It will likely appear as a triplet of doublets (td) or a complex multiplet due to coupling with H4 (J ≈ 8-9 Hz) and the ortho-fluorine (J ≈ 8-9 Hz).
-
H4: This proton is meta to the fluorine and ortho to the bromine. It should appear as a doublet of doublets of doublets (ddd) or a multiplet, coupled to H6 (J ≈ 8-9 Hz), H3 (J ≈ 2-3 Hz), and the meta-fluorine (J ≈ 5-6 Hz).
-
H3: This proton is ortho to the bromine and para to the fluorine. It will likely be a doublet of doublets (dd) due to coupling with H4 (J ≈ 2-3 Hz) and the para-fluorine (J ≈ 1-2 Hz).
-
N-H Proton: The tetrazole N-H proton is acidic and may be broad or exchange with residual water in the solvent. It often appears as a very broad signal downfield (>15 ppm) or may not be observed.
-
-
¹³C NMR Spectrum: Six distinct aromatic carbon signals and one tetrazole carbon signal are expected.
-
C2 (C-F): This signal will be significantly downfield and will appear as a large doublet due to one-bond coupling with fluorine (¹JCF ≈ 240-260 Hz).
-
C5 (C-Br): The signal for the carbon attached to bromine will be observed in the typical aromatic range (~115-125 ppm).
-
C1 (C-Tetrazole): This carbon will also show a doublet due to two-bond coupling to fluorine (²JCF ≈ 20-25 Hz).
-
Other Aromatic Carbons: The remaining carbons will appear as doublets or singlets (if coupling is not resolved) due to smaller ⁿJCF couplings.
-
Tetrazole Carbon: The C=N carbon of the tetrazole ring typically appears around 155 ppm.[12]
-
-
¹⁹F NMR Spectrum: A single resonance is expected. If proton-coupled, it will appear as a multiplet reflecting its coupling to H6 (ortho, J ≈ 8-9 Hz), H4 (meta, J ≈ 5-6 Hz), and H3 (para, J ≈ 1-2 Hz).
Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Relevant Coupling Constants (J, Hz) |
| ¹H (H3) | ~8.0 - 8.2 | dd | J(H3-H4) ≈ 2-3; J(H3-F) ≈ 1-2 |
| ¹H (H4) | ~7.8 - 8.0 | ddd/m | J(H4-H6) ≈ 8-9; J(H4-H3) ≈ 2-3; J(H4-F) ≈ 5-6 |
| ¹H (H6) | ~7.6 - 7.8 | td/m | J(H6-H4) ≈ 8-9; J(H6-F) ≈ 8-9 |
| ¹³C (C-F) | ~160 - 165 | d | ¹J(C-F) ≈ 240-260 |
| ¹³C (C-Tetrazole) | ~120 - 125 | d | ²J(C-F) ≈ 20-25 |
| ¹³C (Tetrazole C) | ~154 - 158 | s | - |
| ¹⁹F | ~(-100) - (-120) | ddd/m | J(F-H6) ≈ 8-9; J(F-H4) ≈ 5-6; J(F-H3) ≈ 1-2 |
Mass Spectrometry (MS) Analysis
MS analysis serves as an orthogonal technique to confirm the molecular weight and elemental formula of the target compound. For halogenated compounds, it offers a highly distinctive signature.
Principle of Isotopic Pattern Analysis
The key to confirming the presence of bromine is its unique natural isotopic abundance. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[3][13] Consequently, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly identical intensities.[14][15] This M / M+2 pattern is a definitive fingerprint for bromine. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like tetrazoles, typically generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.[2]
Protocol: ESI-MS Sample Preparation and Analysis
-
Solvent System: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water.[2]
-
Ionization Agent:
-
For Positive Ion Mode ([M+H]⁺): Add 0.1% formic acid to the final solution to facilitate protonation.
-
For Negative Ion Mode ([M-H]⁻): Add 0.1% ammonium hydroxide to the final solution to facilitate deprotonation of the acidic tetrazole proton.[2]
-
-
Sample Introduction: Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrument Parameters (Typical for a Q-TOF instrument):
-
Ionization Mode: ESI Positive and/or Negative.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 50-500 m/z.
-
Acquisition: Acquire in full scan mode to observe the isotopic pattern clearly. High-resolution measurement is recommended to confirm the elemental formula.
-
Data Interpretation and Expected Spectrum
The molecular formula is C₇H₄BrFN₄.
-
Monoisotopic Mass Calculation:
-
Using ⁷⁹Br: (712.00000) + (41.00783) + (178.91834) + (118.99840) + (4*14.00307) = 241.9604
-
Using ⁸¹Br: (712.00000) + (41.00783) + (180.91629) + (118.99840) + (4*14.00307) = 243.9584
-
-
Expected Spectrum:
-
In positive mode , look for two peaks of ~1:1 intensity at m/z 242.9682 ([M+H]⁺ with ⁷⁹Br) and m/z 244.9662 ([M+H]⁺ with ⁸¹Br).
-
In negative mode , look for two peaks of ~1:1 intensity at m/z 240.9526 ([M-H]⁻ with ⁷⁹Br) and m/z 242.9506 ([M-H]⁻ with ⁸¹Br).
-
Fragmentation: Tetrazoles characteristically lose N₂ (28 Da) in negative mode or HN₃ (43 Da) in positive mode upon collision-induced dissociation (MS/MS).[1] Observing these losses further validates the presence of the tetrazole ring.
-
Summary of Expected High-Resolution MS Data
| Ion | Formula | Isotope | Calculated m/z | Expected Ratio |
| [M+H]⁺ | C₇H₅BrFN₄⁺ | ⁷⁹Br | 242.9682 | ~1 |
| [M+H]⁺ | C₇H₅BrFN₄⁺ | ⁸¹Br | 244.9662 | ~1 |
| [M-H]⁻ | C₇H₃BrFN₄⁻ | ⁷⁹Br | 240.9526 | ~1 |
| [M-H]⁻ | C₇H₃BrFN₄⁻ | ⁸¹Br | 242.9506 | ~1 |
Visualization of Analytical Workflows
To ensure clarity and reproducibility, the analytical processes for NMR and MS are summarized in the following workflow diagrams.
Caption: Standard workflow for NMR analysis.
Caption: Standard workflow for ESI-MS analysis.
Conclusion
The structural characterization of this compound requires a meticulous and multi-faceted analytical approach. The protocols detailed in this application note provide a robust framework for achieving unambiguous structural confirmation. By combining multi-nuclear NMR spectroscopy with high-resolution mass spectrometry, researchers can confidently verify the identity, purity, and precise isomeric structure of their synthesized compound. The characteristic ¹⁹F NMR signals, complex ¹H NMR spin systems, and the definitive 1:1 isotopic doublet from bromine in the mass spectrum serve as mutually reinforcing data points, ensuring the highest level of scientific integrity for subsequent drug development and research activities.
References
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
-
NMR Sample Preparation. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
-
NMR sample preparation. University of Strasbourg. Available at: [Link]
-
Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. Environmental Chemistry. Available at: [Link]
-
Isotope Abundance. Chemistry LibreTexts. Available at: [Link]
-
Other Important Isotopes: Br and Cl. College of Saint Benedict & Saint John's University. Available at: [Link]
-
Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]
-
mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. The Royal Society of Chemistry. Available at: [Link]
-
Small molecule NMR sample preparation. Emory University. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
Supporting Information for Amination of Alkyl Ethers. University of Science and Technology of China. Available at: [Link]
-
Angiotensin II receptor blockers (ARBs). MDPI. Available at: [Link]
-
5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole. PubChem. Available at: [Link]
-
5-(2-bromo-5-fluorophenyl)-2h-1,2,3,4-tetrazole. PubChemLite. Available at: [Link]
-
Electric spray ionization mass spectrum of tetrazene. ResearchGate. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Institutes of Health (NIH). Available at: [Link]
-
1 H NMR spectrum (DMSO-d 6 , 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole). ResearchGate. Available at: [Link]
-
1-(4-bromo-3-fluorophenyl)-1H-tetrazole. PubChem. Available at: [Link]
-
Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. Available at: [Link]
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Application Note: High-Throughput Screening for ENPP1 Inhibitors Using 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Introduction: The Therapeutic Promise of ENPP1 Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in both physiological and pathological processes.[1][2] This transmembrane glycoprotein's primary function involves the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3][4] This activity is integral to the regulation of bone mineralization and has been implicated in metabolic disorders such as insulin resistance.[4][5]
More recently, ENPP1 has been identified as a pivotal negative regulator of the innate immune system.[3] It is the primary enzyme responsible for degrading cyclic GMP-AMP (cGAMP), the endogenous ligand for the Stimulator of Interferon Genes (STING) receptor.[1][6] The cGAS-STING pathway is a cornerstone of anti-tumor immunity, and by hydrolyzing cGAMP, ENPP1 effectively dampens this response, allowing tumors to evade immune surveillance.[1][7] Consequently, the inhibition of ENPP1 represents a promising strategy in cancer immunotherapy, aiming to potentiate the STING pathway and enhance anti-tumor immune responses.[2][6][8]
The tetrazole scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group, which can enhance metabolic stability and receptor binding affinity.[9] Compounds containing the 5-phenyl-2H-tetrazole moiety, in particular, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[10][11][12] The specific compound, 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, possesses structural elements—a halogenated phenyl ring and a tetrazole core—that suggest its potential as a modulator of biological targets through various non-covalent interactions. This application note outlines a comprehensive high-throughput screening (HTS) cascade to identify and characterize inhibitors of ENPP1, using this compound as a representative screening compound.
High-Throughput Screening Workflow for ENPP1 Inhibitors
The identification of novel ENPP1 inhibitors from large compound libraries necessitates a robust and efficient HTS campaign. The workflow is designed as a multi-stage process to minimize false positives and negatives, beginning with a primary screen, followed by hit confirmation and a suite of secondary assays to characterize promising compounds.
Caption: High-throughput screening cascade for the identification of ENPP1 inhibitors.
Primary High-Throughput Screening: A Fluorescence Polarization-Based Assay
The primary screen is designed for high-throughput and robustness, utilizing a fluorescence polarization (FP) immunoassay that directly detects the formation of AMP/GMP, the products of ENPP1-mediated hydrolysis of cGAMP or ATP.[6][13] This homogeneous, mix-and-read format is ideal for screening large compound libraries.
Principle of the FP-Based ENPP1 Assay
The assay is based on the competition between ENPP1-generated AMP/GMP and a fluorescently labeled AMP/GMP tracer for a specific antibody. When the tracer is bound to the large antibody, it tumbles slowly in solution, resulting in a high FP signal. In the presence of AMP/GMP produced by ENPP1, the tracer is displaced from the antibody, tumbles more rapidly, and leads to a decrease in the FP signal. Inhibitors of ENPP1 will prevent the production of AMP/GMP, thus maintaining a high FP signal.
Caption: Principle of the fluorescence polarization assay for ENPP1 activity.
Protocol for Primary HTS (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of 10 mM this compound (in 100% DMSO) or other library compounds into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL reaction volume.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.
-
ENPP1 Enzyme Solution: Prepare a 2X solution of recombinant human ENPP1 in assay buffer. The final concentration should be optimized to yield approximately 50-80% substrate conversion in the screening timeframe (e.g., 200 pM).
-
Substrate Solution: Prepare a 2X solution of 2'3'-cGAMP in assay buffer. The final concentration should be at or near the Km value for cGAMP to ensure competitive inhibitors can be identified.
-
-
Enzyme Reaction:
-
Add 10 µL of the 2X ENPP1 enzyme solution to each well containing the plated compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X cGAMP substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection reagent mix containing the FP tracer and the anti-AMP/GMP antibody according to the manufacturer's protocol (e.g., Transcreener® AMP²/GMP² Assay).
-
Add 20 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition: Read the plates on a suitable plate reader capable of measuring fluorescence polarization.
Quality Control and Data Analysis
-
Controls: Each plate should contain negative controls (DMSO vehicle, no inhibition) and positive controls (a known ENPP1 inhibitor or no enzyme, full inhibition).
-
Z'-Factor: The quality of the assay is assessed by calculating the Z'-factor, a statistical measure of the separation between the high and low signals.[6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
| Parameter | Description | Formula | Acceptable Value |
| Z'-Factor | Measures assay quality and robustness. | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 |
| Signal-to-Background | Ratio of the mean of the negative control to the mean of the positive control. | Mean_neg / Mean_pos | > 3 |
| Hit Threshold | Statistical cutoff for identifying active compounds. | > 3 * SD of the negative control wells | Varies per screen |
Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screen must undergo a rigorous validation process to eliminate false positives and to characterize their activity.
Hit Confirmation
Initial hits are re-tested using the same primary assay format. This step is crucial to confirm the activity of the compound from a freshly prepared sample, ruling out issues related to compound degradation or aggregation in the original library plates.
IC₅₀ Determination
Confirmed hits are then tested in a 10-point dose-response format to determine their potency (IC₅₀ value). This provides a quantitative measure of the concentration of the inhibitor required to reduce ENPP1 activity by 50%.
Orthogonal Assay
To ensure that the observed activity is not an artifact of the primary assay technology (e.g., interference with the FP readout), a different assay format should be employed. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice.
Protocol for TR-FRET Orthogonal Assay:
-
Principle: This assay uses a terbium-labeled anti-AMP/GMP antibody (donor) and a fluorescently labeled tracer (acceptor). When the tracer is bound to the antibody, FRET occurs upon excitation. ENPP1-produced AMP/GMP displaces the tracer, disrupting FRET and leading to a decrease in the signal.
-
Procedure: The assay is run similarly to the primary FP screen, but the detection step involves the addition of the TR-FRET reagents. The plate is read on a TR-FRET compatible reader.
Counter-Screening for Selectivity
To assess the selectivity of the confirmed hits, they should be tested against other related phosphodiesterases (PDEs). This helps to identify compounds that are specific for ENPP1 and not promiscuous inhibitors of the broader PDE family.
Cell-Based STING Activation Assay
The ultimate goal of an ENPP1 inhibitor in an immuno-oncology context is to increase cGAMP levels and activate the STING pathway. A cell-based assay is essential to confirm that the compound is active in a more physiologically relevant environment.
Protocol for Cell-Based Reporter Assay:
-
Cell Line: Use a cell line that expresses a STING-dependent reporter, such as THP-1 dual-reporter cells which express a luciferase gene under the control of an IRF-inducible promoter.
-
Procedure:
-
Seed the THP-1 reporter cells in a 96-well plate.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations.
-
Add a suboptimal concentration of exogenous cGAMP to the cell culture medium.
-
Incubate for 18-24 hours.
-
Measure luciferase activity using a suitable luminescent substrate.
-
-
Expected Outcome: A potent ENPP1 inhibitor will prevent the degradation of extracellular cGAMP, leading to its uptake by the cells, activation of the STING pathway, and a subsequent increase in luciferase expression.
Caption: Step-wise process for hit validation and characterization.
Conclusion
The protocols and workflow detailed in this application note provide a comprehensive framework for the high-throughput screening and identification of novel inhibitors of ENPP1, a high-value target in immuno-oncology. By employing a robust primary FP-based assay, followed by a rigorous hit validation cascade including orthogonal and cell-based assays, researchers can confidently identify and characterize potent and selective lead compounds, such as those potentially represented by the this compound scaffold. This systematic approach is crucial for advancing the development of new therapeutics that can modulate the cGAS-STING pathway and unlock the potential of the innate immune system to combat cancer.
References
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Kumar, M., & Lowery, R. G. (2021). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. SLAS Discovery, 26(5), 740-746. [Link]
-
Nelson, M. R., et al. (2006). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry, 49(12), 3659-3666. [Link]
-
Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
Creative BioMart. Total Phosphodiesterase Activity Assay Kit (Fluorometric). [Link]
-
ResearchGate. Synthesis and structure–activity relationship studies of phenylene-bis-tetrazole derivatives. [Link]
-
BellBrook Labs. ENPP1 Assay | ENPP1 Inhibitor Screening Kit. [Link]
-
Li, L., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4189. [Link]
-
Patsnap Synapse. (2024). What are ENPP1 inhibitors and how do they work?. [Link]
-
Creative Bioarray. PathSpecific™ PDE1B Phosphodiesterase Assay Kit-Fluorescence Polarization. [Link]
-
BellBrook Labs. (2019). ENPP1 Inhibitors, Assays, and Innate Immunity. [Link]
-
CheckRare. (2022). What Is ENPP1 Deficiency?. [Link]
-
Murshed, M. (2019). Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity. Journal of Biomedical Science, 26(1), 79. [Link]
-
Li, L., et al. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology, 10(12), 1043-1048. [Link]
-
BellBrook Labs. (2021). New Publication by the Scientists at BellBrook Labs – Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. [Link]
-
Journal of Biomolecular Screening. (2012). A homogeneous fluorescent assay for cAMP-phosphodiesterase enzyme activity. [Link]
-
MedlinePlus. (2015). ENPP1 gene. [Link]
-
BPS Bioscience. PDE3A Assay Kit. [Link]
-
ResearchGate. (2021). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. [Link]
-
ResearchGate. ENPP1 is the dominant hydrolase activity for 2′3′-cGAMP. [Link]
-
Amanote Research. (PDF) Structure-Activity Relationship Studies on a Series. [Link]
-
Patsnap Synapse. (2025). What ENPP1 inhibitors are in clinical trials currently?. [Link]
-
Carozza, J. A., et al. (2020). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. Proceedings of the National Academy of Sciences, 117(21), 11446-11455. [Link]
-
Li, L., et al. (2022). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 119(21), e2123223119. [Link]
-
ResearchGate. (2025). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. [Link]
-
Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. eLife, 9, e60045. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]
-
ResearchGate. (2018). Synthesis and Anti-Inflammatory Activity of Some 5-Phenyl-1-(Acyl)-1, 2, 3, 4-Tetrazole. [Link]
-
ResearchGate. (2025). Targeting ENPP1 for Cancer Immunotherapy: Development of an HTS Method Using the Transcreener ® AMP 2 /GMP 2 Assay Competition Curves with AMP 2 Antibody A Homogenous Enzymatic Assay for ENPP1 to Enable HTS Hydrolysis of ATP by ENPP1 Function of ENPP1 in the STING Pathway. [Link]
-
CABI. (2011). Potential pharmacological activities of tetrazoles in the new millennium. [Link]
-
Trifonov, R. E., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 7981. [Link]
-
MDPI. (2023). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. [Link]
-
Pharmaceutical Methods. (2014). Biological Potentials of Substituted Tetrazole Compounds. [Link]
-
IRJMETS. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES REVIEW ARTICLE. [Link]
-
International Journal of Advanced Chemistry Research. (2023). Synthesis, characterization and biological evaluation of tetrazole derivatives. [Link]
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Application Notes and Protocols: In Vitro Metabolic Stability Assay for 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
<_ _>
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including bioavailability, clearance, and half-life.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[3] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling a data-driven approach to lead optimization and candidate selection.[1][4]
This document provides a detailed guide for determining the in vitro metabolic stability of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, a compound featuring a halogenated aromatic ring and a tetrazole moiety. Both structural features can influence metabolic pathways. Halogenated aromatic compounds can undergo various biotransformations, including oxidative dehalogenation.[5][6] The tetrazole ring is often incorporated into drug candidates as a bioisostere of a carboxylic acid group and is generally considered to be metabolically stable.[7][8][9] This assay utilizes liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, to provide a robust and reproducible measure of Phase I metabolic activity.[2][10]
The insights gained from this assay are crucial for predicting the in vivo behavior of this compound and informing subsequent stages of drug development, in line with regulatory expectations from bodies such as the FDA and EMA.[11][12][13][14]
Principle of the Assay: Simulating Hepatic Metabolism in a Test Tube
The in vitro metabolic stability assay quantifies the rate at which a test compound is metabolized by liver enzymes.[15] The core of this assay involves incubating the test compound with liver microsomes in the presence of essential cofactors.[16][17]
The Key Players:
-
Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes). They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) enzymes.[10][18] Using microsomes from different species (e.g., human, rat, mouse) can provide valuable insights into interspecies differences in metabolism.[2][10]
-
NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form): This is a critical cofactor that provides the reducing equivalents necessary for the catalytic cycle of CYP enzymes.[19][20][21] The enzymatic reactions are initiated by the addition of an NADPH-regenerating system, which ensures a sustained supply of NADPH throughout the incubation period.[16][22]
-
Test Compound: In this case, this compound.
The reaction is carried out at a physiological temperature (37°C). Aliquots are taken at various time points and the reaction is quenched, typically by the addition of a cold organic solvent like acetonitrile, which precipitates the microsomal proteins.[22][23] The concentration of the remaining parent compound in each sample is then quantified using a highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][17] By plotting the decrease in the parent compound concentration over time, key metabolic parameters can be determined.[15][17]
Experimental Workflow
Caption: Experimental workflow for the in vitro metabolic stability assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for higher throughput screening.
1. Materials and Reagents:
-
Test Compound: this compound
-
Liver Microsomes: Pooled human liver microsomes (e.g., from a reputable supplier)
-
Phosphate Buffer: 100 mM Potassium phosphate buffer, pH 7.4
-
NADPH Regenerating System:
-
Solution A: NADP+, Glucose-6-phosphate
-
Solution B: Glucose-6-phosphate dehydrogenase
-
-
Quenching Solution: Acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).
-
Control Compounds:
-
High Clearance Compound (e.g., Verapamil, Dextromethorphan)
-
Low Clearance Compound (e.g., Warfarin, Carbamazepine)
-
-
96-well incubation plates
-
Multi-channel pipettes
-
Incubator shaker (set to 37°C)
-
Centrifuge with a plate rotor
-
LC-MS/MS system
2. Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions. The final concentration of the test compound in the incubation is typically 1 µM.[15] Ensure the final DMSO concentration in the incubation mixture is ≤ 0.5% to avoid enzyme inhibition.[15]
-
Microsome Suspension: On ice, thaw the liver microsomes and dilute them with cold phosphate buffer to the desired concentration (typically 0.5 mg/mL final protein concentration).[10]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure:
-
Plate Setup: In a 96-well plate, add the required volume of phosphate buffer to each well.
-
Add Test Compound: Add the working solution of the test compound to the appropriate wells. Include wells for the positive and negative controls.
-
Pre-incubation: Add the diluted microsome suspension to all wells except the "minus cofactor" controls. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This step allows the components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" and time-zero wells.[22]
-
Time Point Sampling:
-
Time 0: Immediately after adding the NADPH system, quench the reaction in the time-zero wells by adding cold acetonitrile with the internal standard.
-
Subsequent Time Points (e.g., 5, 15, 30, 45, 60 minutes): At each designated time point, stop the reaction in the respective wells by adding the cold quenching solution.[10]
-
-
"Minus Cofactor" Control: At the final time point, add the quenching solution to the wells that did not receive the NADPH system. This control accounts for any non-enzymatic degradation of the compound.
4. Sample Processing and Analysis:
-
Protein Precipitation: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.[22]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent compound. The analytical method should be optimized for the specific properties of this compound.
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the rate of disappearance of the test compound.
-
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Normalization: Express the amount of compound remaining at each time point as a percentage of the amount present at time zero.
-
Plotting the Data: Plot the natural logarithm (ln) of the percent remaining of the parent compound against time.
Calculation of Key Parameters:
-
Elimination Rate Constant (k): The slope of the linear regression line from the plot of ln(% remaining) versus time gives the elimination rate constant (k).
-
Slope = -k
-
-
In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.
-
t½ = 0.693 / k
-
-
In Vitro Intrinsic Clearance (CLint): This parameter represents the theoretical maximum clearance of the compound by the liver, independent of blood flow.
-
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount in mg)
-
Example Data Presentation:
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| This compound | 45 | 15.4 | Moderate |
| Verapamil (High Clearance Control) | < 10 | > 69.3 | Low |
| Warfarin (Low Clearance Control) | > 60 | < 11.6 | High |
Interpretation of Results:
The calculated intrinsic clearance value allows for the classification of this compound's metabolic stability. This classification helps in ranking it against other compounds in a drug discovery program. It is important to note that these in vitro results provide an initial estimate. Further studies, including metabolite identification and in vivo pharmacokinetic studies, are necessary to fully understand the compound's metabolic profile.[24]
Self-Validating System and Quality Control
To ensure the trustworthiness and reliability of the results, the following controls are essential:
-
Positive Controls: Including compounds with known high and low clearance rates validates the activity of the microsomal preparation and the overall assay performance.[15]
-
Negative Control (Minus Cofactor): This control ensures that the observed disappearance of the test compound is due to enzymatic metabolism and not chemical instability or non-specific binding to the assay components.[22]
-
Internal Standard: The use of an internal standard in the LC-MS/MS analysis corrects for variations in sample processing and instrument response.
Conclusion
The in vitro metabolic stability assay using liver microsomes is a robust and indispensable tool in early drug discovery. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible data on the metabolic stability of this compound. This information is critical for making informed decisions on the progression of this compound through the drug development pipeline, ultimately contributing to the discovery of safer and more effective medicines.
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Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
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ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
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BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
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Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
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ResearchGate. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Retrieved from [Link]
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ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Retrieved from [Link]
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OAK Open Access Archive. (2013). NADPH-cytochrome P450 oxidoreductase: Roles in physiology, pharmacology, and toxicology. Retrieved from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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BS Publications. (n.d.). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Retrieved from [Link]
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Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds. Retrieved from [Link]
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PubChemLite. (n.d.). 5-(2-bromo-5-fluorophenyl)-2h-1,2,3,4-tetrazole. Retrieved from [Link]
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Application Note & Protocols: Enhancing the Synthesis of 5-Aryl-1H-Tetrazoles through Lewis Acid Catalysis
Abstract
5-Aryl-1H-tetrazoles are a cornerstone heterocyclic motif in medicinal chemistry, frequently employed as bioisosteric replacements for carboxylic acids, enhancing metabolic stability and cell membrane permeability.[1][2] The most direct synthesis route, the [3+2] cycloaddition of an aryl nitrile and an azide source, often requires harsh conditions and long reaction times due to a high activation energy barrier.[3][4] This guide provides an in-depth analysis and detailed protocols for the use of Lewis acids as catalysts to overcome these limitations. We will explore the underlying reaction mechanism, compare the efficacy of various Lewis acids, and provide field-proven, step-by-step protocols for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of 5-Aryl-1H-Tetrazoles
The tetrazole ring, particularly when substituted at the 5-position with an aryl group, is a privileged structure in drug discovery. Its physicochemical properties, such as a pKa value similar to that of a carboxylic acid, planarity, and ability to participate in hydrogen bonding, make it an ideal surrogate for the carboxyl group.[2][5] This substitution can lead to improved oral bioavailability, enhanced metabolic stability against in-vivo degradation, and better lipophilicity, all critical parameters in drug development.
The primary synthetic pathway to these compounds is the reaction between an aryl nitrile and an azide, typically sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃).[5] However, the uncatalyzed reaction is often sluggish. The introduction of Lewis acid catalysts has proven to be a transformative advancement, enabling the reaction to proceed under milder conditions with significantly improved yields and shorter reaction times.[5][6]
The Role and Mechanism of Lewis Acid Catalysis
The rate-limiting step in the [3+2] cycloaddition is the nucleophilic attack of the azide anion on the carbon atom of the nitrile group. Lewis acids accelerate this reaction by activating the nitrile substrate.[6][7]
Mechanism of Action:
-
Coordination and Activation: The Lewis acid (e.g., Zn²⁺, Al³⁺) coordinates to the lone pair of electrons on the nitrogen atom of the nitrile.
-
Enhanced Electrophilicity: This coordination withdraws electron density from the nitrile group, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[8][9]
-
Nucleophilic Attack: The azide anion (N₃⁻) attacks the activated nitrile carbon, leading to the formation of an open-chain imidoyl azide intermediate.
-
Cyclization: The intermediate rapidly undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[7][10]
-
Protonation & Catalyst Regeneration: Upon acidic workup, the resulting tetrazolate salt is protonated to yield the final 5-aryl-1H-tetrazole product, and the Lewis acid catalyst is regenerated.
The catalytic cycle below visualizes this process.
Caption: Lewis acid catalytic cycle for 5-aryl-tetrazole synthesis.
Comparative Analysis of Common Lewis Acid Catalysts
The choice of Lewis acid can significantly impact reaction efficiency, substrate scope, and experimental conditions. While numerous catalysts have been reported, zinc, aluminum, and indium salts are among the most frequently employed due to their effectiveness, cost, and availability.[6][11][12]
| Lewis Acid Catalyst | Typical Azide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) (5-Phenyltetrazole) | Key Advantages & Remarks |
| ZnCl₂ | NaN₃ | n-Propanol | 95 | 4 | 92 | Mild conditions, good yields for a wide range of substrates, cost-effective.[6][13] |
| ZnBr₂ | NaN₃ | Water | 80-170 | 12-48 | ~90 | Environmentally benign solvent (water), though sometimes requires longer reaction times.[8][9] |
| AlCl₃ | NaN₃ | DMF | 100-120 | 6-12 | >90 | Highly efficient and strong Lewis acid. Can be immobilized on supports.[11][12][14] |
| Polystyrene-AlCl₃ | TMSN₃ | Solvent-free | 160 | 6 | 79 | Heterogeneous catalyst, allowing for simple filtration-based recovery and reuse.[11][15] |
| InCl₃ | NaN₃ | N/A | N/A | N/A | Good-Excellent | Inexpensive catalyst with low loading, mild conditions.[6] |
| Yb(OTf)₃ | NaN₃ | N/A | N/A | Good | N/A | Effective for the synthesis of 1-substituted tetrazoles from amines.[6] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile.
Protocol 1: Zinc Chloride Catalyzed Synthesis in n-Propanol
This protocol is a robust and widely applicable method known for its mild conditions and high yields.[6][13]
Materials and Reagents:
-
Benzonitrile (99%)
-
Sodium Azide (NaN₃) (99.5%) (Caution: Highly toxic and potentially explosive)
-
Zinc Chloride (ZnCl₂, anhydrous, 98%)
-
n-Propanol
-
Hydrochloric Acid (HCl), 3M aqueous solution
-
Deionized Water
-
Magnetic stirrer, round-bottom flask, reflux condenser, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add benzonitrile (1.03 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and zinc chloride (1.64 g, 12 mmol).
-
Add 30 mL of n-propanol to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 95 °C with vigorous stirring. Maintain this temperature for 4 hours. Monitor the reaction progress using TLC if desired.
-
After 4 hours, cool the mixture to room temperature.
-
Slowly add 30 mL of 3M HCl to the stirred mixture. (Caution: This step protonates unreacted azide, potentially forming volatile and toxic hydrazoic acid. Perform in a well-ventilated fume hood).
-
A white precipitate of 5-phenyl-1H-tetrazole will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold deionized water.
-
Dry the product under vacuum at 60 °C.
Expected Outcome & Characterization:
-
Yield: ~1.3 g (90-95%) of a white crystalline solid.
-
Melting Point: 214-216 °C.
-
¹H NMR (DMSO-d₆): δ ~7.5-7.7 (m, 5H, Ar-H), ~16.5 (br s, 1H, N-H).
Protocol 2: Heterogeneous Catalysis using Polystyrene-Bound AlCl₃
This method offers a significant advantage in catalyst separation and recycling, aligning with green chemistry principles.[11][15]
Materials and Reagents:
-
Benzonitrile (99%)
-
Trimethylsilyl Azide (TMSN₃) (Caution: Toxic and moisture-sensitive)
-
Polystyrene-bound AlCl₃ catalyst (prepared as per literature or commercially available)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Deuterated Hydrochloric Acid (DCl in D₂O, 33%)
-
Small reaction vial with a screw cap, heating block
Procedure:
-
In a small, dry reaction vial, place the polystyrene-AlCl₃ composite (20 mg, corresponding to ~5 mol% Al).
-
Add benzonitrile (25 mg, ~0.24 mmol) and trimethylsilyl azide (50 µL, ~0.38 mmol) to the vial.
-
Seal the vial tightly and place it in a heating block preheated to 160 °C.
-
Heat the mixture for 6 hours.
-
After cooling to room temperature, carefully uncap the vial in a fume hood.
-
To the reaction mixture, add 800 µL of DMSO-d₆ and 20 µL of 33% DCl in D₂O. This step both quenches the reaction and prepares the sample for NMR analysis.
-
Remove the polymer catalyst by filtration through a small cotton plug in a pipette directly into an NMR tube.
-
The product yield can be determined directly by ¹H NMR spectroscopy using an internal standard.
For Product Isolation:
-
After the reaction, add ethyl acetate to dissolve the product.
-
Filter to remove the polymer catalyst. Wash the catalyst with ethyl acetate and ethanol, then dry for reuse.
-
Wash the organic filtrate with dilute HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to purify.
Expected Outcome & Characterization:
-
Yield: 75-80% (determined by NMR or after isolation).
-
The catalyst should be recoverable and reusable for several cycles with minimal loss of activity.[16]
-
Characterization data will be identical to Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., hydrated ZnCl₂).2. Impure reagents.3. Insufficient temperature or reaction time.4. Inefficient stirring. | 1. Use anhydrous Lewis acid; handle moisture-sensitive reagents under inert atmosphere.2. Use freshly distilled nitriles.3. Ensure the reaction reaches and maintains the target temperature.4. Use a properly sized stir bar and ensure vigorous mixing. |
| Formation of Side Products | 1. Reaction temperature too high.2. Presence of water can lead to nitrile hydrolysis. | 1. Carefully control the reaction temperature.2. Ensure all glassware is dry and use anhydrous solvents. |
| Difficulty in Product Isolation | 1. Incomplete precipitation during workup.2. Product is partially soluble in the wash solvent. | 1. Ensure the pH is sufficiently acidic (pH 2-3) during workup.2. Cool the mixture thoroughly in an ice bath before filtration.3. Use ice-cold water for washing the product. |
References
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Efficient Synthesis of 5-Aryl-1H-Tetrazoles. Scribd. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Polystyrene-bound AlCl3 – a catalyst for the solvent-free synthesis of aryl-substituted tetrazoles. National Center for Biotechnology Information (PMC). [Link]
-
GREEN SYNTHESIS OF 5-SUBSTITUTED-1H-1,2,3,4-TETRAZOLES AND 1-SUSTITUTED-1H-1,2,3,4-TETRAZOLES VIA [3+2] CYCLOADDITION BY REUSABLE IMMOBILEZED AlCl₃ ON γ-Al₂O₃. Semantic Scholar. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]
-
AlCl3 as an Effective Lewis Acid for the Synthesis of Arylaminotetrazoles. ResearchGate. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Polystyrene-bound AlCl3 – a catalyst for the solvent-free synthesis of aryl-substituted tetrazoles. Catalysis Science & Technology (RSC Publishing). [Link]
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Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? ResearchGate. [Link]
-
Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ResearchGate. [Link]
- Synthetic method for 5-phenyltetrazole.
-
Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa. [Link]
-
Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. [Link]
-
Effect of catalyst loading on the synthesis of 5-phenyl 1H- tetrazole a. ResearchGate. [Link]
-
(a) Recycling experiment of catalyst for the synthesis of 5‐phenyl 1H‐tetrazole. ResearchGate. [Link]
-
Effect of catalysts and solvents on the formation of 5-Phenyl-1H-phenyl tetrazole a. ResearchGate. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
-
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic Acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic Acids as Possible Superoxide Scavengers and Antiinflammatory Agents. PubMed. [Link]
-
Advances in Tetrazole Synthesis – An Overview. Scite.ai. [Link]
-
Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]
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An Efficient and Regioselective Synthesis of Tetrazoles under Transition - Metal Free Conditions. Journal of Environmental Nanotechnology. [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Introduction: The Significance of Tetrazoles in Modern Drug Discovery
The tetrazole moiety is a cornerstone in medicinal chemistry, primarily serving as a highly effective bioisosteric replacement for the carboxylic acid group.[1][2] Its unique physicochemical properties, including a similar pKa to carboxylic acids, metabolic stability, and the ability to participate in hydrogen bonding, make it an invaluable functional group in the design of novel therapeutics. The target molecule, 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, is a key building block in the synthesis of various pharmacologically active compounds, leveraging the specific electronic and steric properties imparted by the bromo and fluoro substituents on the phenyl ring.
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The protocol herein is designed for robustness, safety, and high yield, addressing the common challenges associated with large-scale tetrazole synthesis, particularly the handling of azides. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.
Reaction Principle: The [3+2] Cycloaddition Pathway
The synthesis of 5-substituted-1H-tetrazoles from organonitriles is most effectively achieved through a [3+2] cycloaddition reaction between the nitrile and an azide source.[2] This method is widely adopted for its efficiency and broad substrate scope.
Mechanism Insight: The reaction proceeds via the activation of the nitrile group by a Lewis acid or a Brønsted acid, which enhances its electrophilicity. The azide anion then acts as a nucleophile, attacking the nitrile carbon. The subsequent intramolecular cyclization forms the stable tetrazole ring.[3] Various catalysts can be employed to facilitate this transformation, with zinc salts and amine hydrochlorides being common choices for their efficacy and manageable safety profiles.[4]
Caption: Overall reaction scheme for the synthesis of the target tetrazole.
Critical Safety Considerations: Managing Sodium Azide
Sodium azide (NaN₃) is a highly toxic substance and a precursor to the explosive hydrazoic acid (HN₃) and shock-sensitive heavy metal azides.[5][6] Strict adherence to safety protocols is non-negotiable.
-
Toxicity: Sodium azide is acutely toxic if ingested or absorbed through the skin.[5] All handling must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7]
-
Explosion Hazard:
-
Hydrazoic Acid (HN₃): NaN₃ reacts with acids to form the highly toxic, volatile, and explosive hydrazoic acid. The reaction workup must be carefully designed to avoid acidic conditions until all residual azide is quenched.
-
Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, silver, mercury) or their salts can form dangerously explosive heavy metal azides.[6] Ensure that no metal spatulas, stir bars with exposed metal, or metal-containing equipment come into contact with sodium azide.[5] Use ceramic or Teflon-coated equipment.
-
-
Quenching Protocol: Before acidic workup, any excess sodium azide must be destroyed. A common method is the careful, portion-wise addition of a freshly prepared solution of sodium nitrite (NaNO₂) followed by acidification, which converts the azide to nitrogen gas.
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of this compound from 5-Bromo-2-fluorobenzonitrile.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |
| 5-Bromo-2-fluorobenzonitrile | ≥98% | Sigma-Aldrich | 100.0 g | 1.0 |
| Sodium Azide (NaN₃) | ≥99.5% | Carl ROTH | 35.8 g | 1.1 |
| Triethylammonium Chloride (Et₃N·HCl) | ≥98% | Acros Organics | 75.7 g | 1.1 |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | 1.0 L | - |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR Chemicals | ~150 mL | - |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Merck | As needed | - |
| Ethyl Acetate (EtOAc) | ACS Grade | - | ~1.5 L | - |
| Deionized Water | - | - | ~2.0 L | - |
Equipment: 2 L three-neck round-bottom flask, overhead mechanical stirrer with a Teflon-coated paddle, reflux condenser, thermocouple, heating mantle, nitrogen inlet/outlet, and standard laboratory glassware.
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the scale-up synthesis.
-
Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: To the flask, add 5-Bromo-2-fluorobenzonitrile (100.0 g, 0.5 mol), triethylammonium chloride (75.7 g, 0.55 mol), and toluene (1.0 L). Begin stirring to form a slurry.
-
Sodium Azide Addition: Under a positive flow of nitrogen, carefully add the sodium azide (35.8 g, 0.55 mol) in several portions. Causality: Portion-wise addition helps control any initial exotherm and minimizes dust.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) and maintain vigorous stirring. The reaction progress should be monitored by TLC or HPLC until the starting nitrile is consumed (typically 18-24 hours).
-
Work-up - Cooldown and Quench: Once the reaction is complete, cool the mixture to room temperature. Carefully add 500 mL of deionized water to the flask and stir for 30 minutes. This step dissolves the product's triethylammonium salt and excess reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer (bottom) from the organic toluene layer. Wash the aqueous layer with toluene (2 x 100 mL) to remove any remaining starting material. Rationale: This back-extraction step is crucial for achieving high purity.
-
Product Precipitation: Cool the combined aqueous layers in an ice-water bath to 0-5 °C. With vigorous stirring, slowly add concentrated hydrochloric acid (~150 mL) until the pH of the solution is between 1 and 2. A thick white precipitate of the product will form. Causality: The tetrazole is protonated at low pH, causing it to become insoluble in the aqueous medium and precipitate out.
-
Isolation and Washing: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the washings are neutral (pH ~7). This removes residual salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 85-95%.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.[8][9][10]
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₄BrFN₄ |
| Molecular Weight | 243.04 g/mol |
| Melting Point | 155-158 °C (literature value, may vary slightly) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.5-8.0 (multiplets, 3H, Ar-H). The acidic N-H proton may be very broad or not observed. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals in the aromatic region (115-160 ppm) and for the tetrazole carbon (~155 ppm).[11] |
| FT-IR (KBr, cm⁻¹) | ~3000-3200 (N-H stretch), ~1600 (C=N stretch), ~1250 (C-F stretch), ~1050 (Ar-Br stretch) |
| MS (ESI-) | [M-H]⁻ at m/z 240.9, 242.9 (reflecting bromine isotopes) |
| Purity (HPLC) | ≥98% |
Alternative Methodologies for Enhanced Safety and Efficiency
For manufacturing-scale synthesis, alternative methods can offer significant advantages.
-
Continuous Flow Synthesis: Performing the reaction in a continuous flow microreactor at elevated temperatures (e.g., 190 °C) can drastically reduce reaction times and minimize the risks associated with handling large quantities of azides at any given moment.[12][13] This approach enhances safety by keeping the reaction volume small and allowing for better thermal control.[14]
-
Water as a Solvent: Using water as the reaction solvent with zinc salts as catalysts is an environmentally benign and safer alternative to organic solvents.[15] This method often avoids the formation of hazardous hydrazoic acid by maintaining a slightly alkaline pH during the reaction.[15]
Conclusion
This application note details a validated and scalable batch process for the synthesis of this compound. The protocol emphasizes safety, particularly in the handling and quenching of sodium azide, while ensuring high yield and purity of the final product. By explaining the causality behind key procedural steps and providing comprehensive characterization data, this guide serves as an authoritative resource for drug development professionals. For future process optimization, exploring continuous flow or aqueous-based synthetic routes is highly recommended to further enhance safety and environmental sustainability.
References
- RSC Publishing. (2020).
- Novel Synthesis of 5-Substituted Tetrazoles
-
Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Retrieved from [Link]
- ACS Publications. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development.
- CORE. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.
- SciSpace. (n.d.). Safe and efficient tetrazole synthesis in a continuous-flow microreactor.
- PubMed Central. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Carl ROTH. (2025). Safety Data Sheet: Sodium azide >=98 %, for synthesis.
- Benchchem. (n.d.).
- ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.
- International Journal of Advanced Chemistry Research. (n.d.).
- Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ).
- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- NIH. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.
- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Abcam. (n.d.).
- Globe Thesis. (2010). Synthesis Of 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran.
- Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evalu
- ResearchGate. (n.d.). The characterization of the prepared tetrazole compounds.
- sodium-azide-organic-azides_0.docx. (n.d.).
- Sigma-Aldrich. (2025).
- RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres.
- Sciforum. (2023). One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction.
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2025). 5-(Benzylmercapto)-1 H-tetrazole as activator for 2′- O-TBDMS phosphoramidite building blocks in RNA synthesis.
- Google Patents. (n.d.). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
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Application Notes and Protocols: 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry for identifying novel, high-quality lead compounds.[1][2] This approach hinges on the principle of screening small, low-complexity molecules (fragments) that bind with low affinity but high ligand efficiency, serving as optimal starting points for rational drug design.[3][4] This guide provides an in-depth technical overview and detailed protocols for the application of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, a multi-functional fragment uniquely suited for FBDD campaigns. We will explore the strategic value of its constituent motifs—the tetrazole ring as a bioisostere, the fluorine atom for modulating electronic properties, and the bromine atom as a versatile handle for both halogen bonding and crystallographic phasing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fragments to accelerate hit identification and optimization.
The Rationale: Why this compound?
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. The ideal fragment is not merely small but is "poised" for elaboration, containing chemical features that report on binding and provide clear vectors for chemical growth. This compound is an exemplary scaffold, engineered to provide multifaceted advantages.
The Tetrazole Core: A Superior Carboxylic Acid Bioisostere
The 5-substituted tetrazole ring is a classic and highly successful bioisosteric replacement for the carboxylic acid group, a feature present in over 20 FDA-approved drugs.[5][6] This substitution is motivated by several key improvements to physicochemical and pharmacokinetic properties:
-
Comparable Acidity, Improved Lipophilicity: The tetrazole ring has a pKa comparable to that of a carboxylic acid, allowing it to mimic critical hydrogen bonding interactions with target proteins, such as engaging arginine or lysine residues.[7][8] However, it is significantly more lipophilic, which can enhance cell membrane permeability and overall bioavailability.[8]
-
Metabolic Stability: Unlike carboxylic acids, which are susceptible to metabolic degradation pathways like β-oxidation, the tetrazole ring is highly resistant to metabolic enzymes, leading to a longer biological half-life.[5][9]
-
Spatial and Electronic Mimicry: The planar, delocalized system of the tetrazole ring occupies a similar spatial arrangement to a carboxylate group, enabling it to effectively engage target binding sites.[10]
The Halogen Effect: Strategic Roles of Fluorine and Bromine
Halogenation is a proven strategy in medicinal chemistry to fine-tune a molecule's properties.[11][12] This fragment contains two distinct halogens, each serving a specific, powerful purpose.
-
The 2-Fluoro Substituent: The highly electronegative fluorine atom, positioned ortho to the tetrazole linkage, exerts a strong electron-withdrawing effect. This modulates the acidity (pKa) of the tetrazole ring, influences the conformation of the phenyl ring, and can participate in favorable dipole-dipole or hydrogen bond interactions.[13][14] Strategically, it can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and increase target selectivity.[15][16]
-
The 5-Bromo Substituent: The bromine atom provides two distinct and invaluable benefits in an FBDD context:
-
Halogen Bonding: Bromine can act as a potent halogen bond donor, forming a directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains.[12][17] This provides an additional, specific interaction that can anchor the fragment in the binding pocket.
-
Crystallographic Phasing: As a heavy atom, bromine scatters X-rays anomalously. This property is exceptionally useful in protein crystallography, as it provides a strong signal in electron density maps, making it possible to unambiguously determine the precise location and orientation of a weakly bound fragment—a common challenge in FBDD.[18][19]
-
Physicochemical Properties Summary
The combination of these features results in a fragment with desirable properties for screening and subsequent optimization.
| Property | Value | Rationale for FBDD |
| Molecular Weight | ~258.05 g/mol | Compliant with the "Rule of Three" for fragments (<300 Da).[20] |
| cLogP | ~2.5 - 3.0 | Balanced lipophilicity for solubility and potential membrane permeability. |
| Heavy Atom Count | 13 | Low complexity, maximizing the chance of high-quality interactions.[3] |
| Hydrogen Bond Donors | 1 (Tetrazole NH) | Can engage in key hydrogen bonding networks. |
| Hydrogen Bond Acceptors | 4 (Tetrazole N's) | Provides multiple points for interaction with the protein target. |
| Special Features | Bromo, Fluoro | Enables halogen bonding, crystallographic validation, and property modulation.[12] |
Integrated FBDD Workflow and Protocols
The successful application of this compound requires a robust, multi-stage workflow that leverages its unique properties at each step. The process begins with a sensitive primary screen to identify binders, followed by orthogonal validation and high-resolution structural studies to guide optimization.
Overall FBDD Campaign Workflow
The following diagram illustrates a typical FBDD workflow, highlighting the critical role of biophysical and structural methods.
Caption: High-level workflow for a typical FBDD campaign.
Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions characteristic of fragments.[21][22] It measures changes in refractive index upon binding of an analyte (fragment) to a ligand (protein target) immobilized on a sensor chip.
Objective: To identify fragments from a library that bind to the target protein and to quantify their binding affinity (K D) and kinetics.
Methodology:
-
Target Immobilization:
-
Rationale: Covalently attaching the protein to the sensor surface allows for the continuous flow of fragments over it. Amine coupling is a common and robust method.
-
Steps:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (~10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
-
Fragment Screening:
-
Rationale: Fragments are screened at a single high concentration to maximize the chance of detecting weak binders. A counter-screen against an unrelated protein can help identify non-specific binders.[21]
-
Steps:
-
Prepare a fragment library stock (e.g., 100 mM in DMSO). Dilute fragments into running buffer (HBS-EP+ with 2% DMSO) to a final screening concentration of 200 µM.
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).
-
Regenerate the surface between injections if necessary using a mild solution (e.g., a short pulse of 50 mM NaOH).
-
A positive "hit" is defined as a response significantly above the noise level in the target channel after reference subtraction.
-
-
-
Affinity Determination:
-
Rationale: For initial hits, a dose-response experiment is performed to accurately determine the dissociation constant (K D).
-
Steps:
-
Prepare a serial dilution of the hit fragment (e.g., from 500 µM down to ~8 µM).
-
Inject each concentration and measure the binding response at equilibrium.
-
Fit the equilibrium response data to a 1:1 steady-state binding model to calculate the K D.
-
-
Data Analysis & Interpretation:
Summarize results in a table, including the calculated Ligand Efficiency (LE), a key metric in FBDD. LE = -ΔG / HAC = (1.37 * pK D) / HAC (where HAC is the heavy atom count). An LE ≥ 0.3 is generally considered a good starting point.
| Fragment ID | K D (µM) | Heavy Atoms (HAC) | Ligand Efficiency (LE) |
| 5-(5-Br-2-F-Ph)-Tet | 150 | 13 | 0.35 |
| Fragment X | 250 | 11 | 0.31 |
| Fragment Y | 100 | 15 | 0.31 |
Protocol 2: Hit Validation with NMR Spectroscopy
NMR is a powerful orthogonal method to confirm hits from primary screens and eliminate artifacts.[23] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are particularly well-suited for FBDD as they are sensitive and require relatively small amounts of protein.
Objective: To confirm that the fragment binds to the target protein in solution and to gain initial insights into the binding epitope.
Methodology (STD-NMR):
-
Sample Preparation:
-
Rationale: The experiment requires a sample containing the protein and the fragment in a deuterated buffer to minimize solvent signals.
-
Steps:
-
Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).
-
Add the fragment to a final concentration of 1-2 mM (a ~100-fold excess).
-
-
-
NMR Data Acquisition:
-
Rationale: Two spectra are acquired. In the "on-resonance" spectrum, specific protein resonances are saturated. If the fragment binds, this saturation is transferred to the fragment protons, causing their signals to decrease in intensity. The "off-resonance" spectrum serves as a control.
-
Steps:
-
Acquire a standard 1D ¹H NMR spectrum to identify fragment resonances.
-
Set up the STD experiment. The on-resonance saturation pulse is applied in a region where only protein signals are present (e.g., -1 ppm). The off-resonance pulse is applied in a region with no signals (e.g., 40 ppm).
-
Acquire interleaved on- and off-resonance spectra for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Rationale: Subtracting the on-resonance from the off-resonance spectrum yields the STD spectrum, which shows signals only from protons of the bound ligand.
-
Steps:
-
Process the data and calculate the difference spectrum.
-
The presence of signals in the STD spectrum confirms binding.
-
The relative intensity of the signals provides information about which parts of the fragment are in closest proximity to the protein surface. For our target fragment, stronger signals from the phenyl ring protons compared to the tetrazole would suggest the phenyl moiety is more deeply buried in the binding pocket.
-
-
Protocol 3: Structural Elucidation with X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit characterization phase.[19][24] It provides definitive proof of binding and a precise atomic-level map of the interactions, which is essential for structure-based drug design.[25]
Objective: To determine the three-dimensional structure of the this compound fragment bound to the target protein.
Methodology (Crystal Soaking):
-
Protein Crystallization:
-
Rationale: High-quality, well-diffracting crystals of the apo-protein (protein without any ligand) are required.
-
Steps:
-
Screen for crystallization conditions using commercially available screens and sitting-drop or hanging-drop vapor diffusion methods.
-
Optimize initial hits to produce single crystals of sufficient size (>50 µm).
-
-
-
Fragment Soaking:
-
Rationale: Soaking involves diffusing the fragment into the pre-formed apo-protein crystals. This is often successful as the small size of fragments allows them to enter solvent channels in the crystal lattice.
-
Steps:
-
Prepare a soaking solution by dissolving the fragment in a cryo-protectant solution compatible with the crystallization condition to a final concentration of 5-20 mM.
-
Using a nylon loop, transfer an apo-crystal from its growth drop into the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to overnight, depending on the system.
-
-
-
X-ray Diffraction Data Collection:
-
Rationale: The soaked crystal is flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam (preferably at a synchrotron source) to collect diffraction data.
-
Steps:
-
Loop the soaked crystal and plunge it into liquid nitrogen to vitrify the solvent.
-
Mount the crystal on the goniometer at the synchrotron beamline.
-
Collect a full diffraction dataset. Crucially, for this bromine-containing fragment, collect data at the bromine absorption edge (~0.92 Å) to maximize the anomalous signal.
-
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction data is used to calculate an electron density map. The bromine atom's strong anomalous signal will produce a distinct peak in an anomalous difference Fourier map, confirming the fragment's location even if the overall electron density for the fragment is weak.[18]
-
Steps:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Calculate an Fo-Fc difference map and an anomalous difference map. A strong peak in both maps at the same location is unambiguous evidence of the bound bromine atom.
-
Model the full fragment into the corresponding density and refine the structure to acceptable R-factors and geometry.[26]
-
-
Hit-to-Lead Optimization Strategies
With a high-resolution crystal structure in hand, the low-affinity fragment hit can be intelligently elaborated into a high-affinity lead compound.[4][20] The structure reveals unoccupied pockets and key interaction points that can be exploited.
Caption: Common strategies for evolving a fragment hit into a lead compound.
-
Vector 1: Fragment Growing from the Bromine Position: The crystal structure will show the environment around the bromine atom. If it points towards an unoccupied hydrophobic pocket, it represents an ideal vector for growth. The bromine can be replaced via synthetic reactions (e.g., Suzuki or Sonogashira coupling) with larger functional groups designed to fill the pocket and form new interactions, thereby increasing affinity.
-
Vector 2: Anchoring with the Tetrazole: The tetrazole ring often acts as a strong anchor by mimicking a carboxylate interaction. The structure will confirm this. Optimization can then focus on modifying the phenyl ring to better complement the shape and electrostatics of the binding site.
-
Vector 3: Linking to a Second Fragment: If a second fragment is identified binding in a nearby pocket, the two can be chemically linked together. The this compound can serve as one anchor, and synthetic chemistry can be used to design a linker of optimal length and geometry to connect to the second fragment, often leading to a dramatic increase in potency due to avidity effects.
Conclusion
This compound is a highly valuable tool for fragment-based drug discovery. Its design intelligently combines a proven bioisostere (tetrazole) with two strategically placed halogens (fluorine and bromine) that provide distinct advantages for hit identification, validation, and optimization. The tetrazole ring ensures favorable pharmacokinetic properties and provides a strong binding anchor. The fluorine atom allows for fine-tuning of electronics and metabolic stability, while the bromine atom offers both a halogen bonding opportunity and a critical handle for confident structural determination via X-ray crystallography. By employing the integrated workflow and detailed protocols described herein, research teams can effectively leverage this privileged fragment to accelerate the discovery of novel, high-quality therapeutic candidates.
References
- ResearchGate. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole.
- BenchChem. (2025). A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. BenchChem.
- Chen, L., Lowe, B., & Fletcher, S. (2023).
- ZoBio. (n.d.). Fragment Screening and Compound Profiling. ZoBio.
- Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
- National Institutes of Health (NIH). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PMC.
- National Institutes of Health (NIH). (2025).
- Selvita. (n.d.). Fragment-Based Drug Discovery. Selvita.
- ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance.
- PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- ResearchGate. (n.d.). An overview of the 31 small and halogenated FragLites.
- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
- PMC. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
- PubMed Central. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library.
- Wikipedia. (n.d.). Fragment-based lead discovery.
- ResearchGate. (2025). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena.
- BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. BioSolveIT.
- ResearchGate. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library.
- ResearchGate. (2025). Crystallographic Fragment-Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease.
- Frontiers. (2020).
- ResearchGate. (2026). Fragment-Based Drug Design.
- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
- PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.
- PMC. (2020). Protein X-ray Crystallography and Drug Discovery.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
- Kleywegt, G. J. (n.d.).
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- Springer. (n.d.). Studying Protein–Ligand Interactions Using X-Ray Crystallography.
- Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
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Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in Tetrazole Synthesis from Halogenated Benzonitriles
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 5-aryl-1H-tetrazoles from halogenated benzonitriles. Our goal is to provide you with in-depth, field-proven insights to anticipate, diagnose, and troubleshoot common side reactions that can compromise the yield and purity of your target compounds. This document moves beyond standard protocols to explain the causality behind these challenges, empowering you to optimize your synthetic strategy.
Introduction: The [3+2] Cycloaddition and Its Challenges
The synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide (NaN₃), is a cornerstone reaction in medicinal chemistry.[1][2] The resulting tetrazole ring is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[1] While this reaction is robust, the introduction of halogen substituents on the benzonitrile starting material, a common feature in drug candidates, presents a unique set of challenges. This guide will address the most prevalent side reactions in a practical, question-and-answer format.
The core reaction mechanism involves the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide anion. This activation can be achieved through the use of Brønsted acids (e.g., ammonium chloride) or Lewis acids (e.g., zinc or aluminum salts).[3] The reaction can proceed through a concerted cycloaddition or a stepwise mechanism involving an imidoyl azide intermediate.[4]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or Stalled Conversion to the Desired Tetrazole
Q: My reaction with a halogenated benzonitrile is showing low conversion, even after prolonged heating. What are the likely causes and how can I improve the yield?
A: Low conversion is a frequent hurdle and can often be traced back to insufficient nitrile activation or suboptimal reaction conditions. Halogen substituents, particularly in the ortho position, can exert steric hindrance, while their electronic effects can also influence reactivity.
Root Cause Analysis & Corrective Actions:
-
Insufficient Nitrile Activation: The nitrile group's electrophilicity is paramount for the reaction to proceed.[5] Electron-withdrawing groups on the benzonitrile generally enhance reactivity.
-
Solution: Ensure your catalyst is active and present in appropriate stoichiometry. For Lewis acid catalysis, zinc salts (e.g., ZnBr₂, ZnCl₂) are effective at coordinating to the nitrile nitrogen, thereby activating it for azide attack. For Brønsted acid catalysis, amine salts like triethylammonium chloride or ammonium chloride are commonly used.[1]
-
-
Suboptimal Temperature and Reaction Time: The cycloaddition has a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Common solvents like DMF or NMP allow for temperatures between 100-150°C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition.
-
-
Steric Hindrance: An ortho-halogen can sterically hinder the approach of the azide nucleophile.
-
Solution: For sterically demanding substrates, you may need to employ more forcing conditions (higher temperatures, longer reaction times) or consider a more effective catalytic system. Some modern protocols utilize microwave irradiation to accelerate the reaction.
-
| Catalyst System | Typical Solvent | Temperature Range (°C) | Key Advantages |
| NaN₃ / NH₄Cl | DMF | 110-130 | Cost-effective, traditional method.[1] |
| NaN₃ / ZnCl₂ or ZnBr₂ | Water, DMF | 100-120 | Effective for a broad range of nitriles.[6][7] |
| NaN₃ / Trialkylammonium Salts | Non-polar solvents | 80-110 | Can offer milder conditions and improved solubility. |
| Trimethylsilyl azide (TMSN₃) | Toluene, DMF | 80-110 | Safer alternative to hydrazoic acid, often used with catalysts. |
Table 1: Common catalytic systems for tetrazole synthesis from nitriles.
Issue 2: Formation of an Amide or Carboxylic Acid Byproduct
Q: I've isolated my product, but I'm seeing a significant amount of the corresponding benzamide or benzoic acid. What is causing this hydrolysis?
A: The formation of amide and carboxylic acid byproducts is due to the hydrolysis of the starting benzonitrile. This is a classic competing side reaction, especially under the conditions often required for tetrazole synthesis.
Mechanism of Nitrile Hydrolysis:
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture is the primary culprit. Dry all glassware thoroughly and use anhydrous solvents. If using DMF, consider using a freshly opened bottle or a dried solvent. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Moderate Reaction pH: While acid catalysis is necessary, overly acidic or basic conditions (especially during workup) can accelerate hydrolysis. During the reaction, the use of ammonium chloride provides a controlled source of protons.
-
Optimize Workup Procedure: The acidic workup used to protonate the tetrazole salt and precipitate the product can also hydrolyze any remaining starting material. Perform the acidification at low temperatures (e.g., 0°C) and minimize the time the reaction mixture is held under strongly acidic conditions.
Issue 3: Suspected Nucleophilic Aromatic Substitution (SNAr) of the Halogen
Q: I am working with a para-fluorobenzonitrile and I suspect I am forming an azido-benzonitrile byproduct. Is this a known side reaction?
A: Yes, nucleophilic aromatic substitution (SNAr) of an activated aryl halide by the azide anion is a well-established reaction and can be a significant competing pathway, particularly with highly activated substrates.
Causality and Influencing Factors:
-
Halogen Reactivity: The reactivity order for halogens in SNAr is generally F > Cl > Br > I.[5] This is because fluorine's high electronegativity strongly polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step.[5][8]
-
Ring Activation: The SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (like the nitrile, -CN) positioned ortho or para to the halogen. These groups stabilize the negative charge of the Meisenheimer complex.
-
Reaction Conditions: Higher temperatures, which may be required to drive the tetrazole formation, will also accelerate the SNAr reaction.
Mitigation Strategies:
-
Select a Less Reactive Halogen: If your synthetic route allows, using a chlorobenzonitrile or bromobenzonitrile instead of a fluorobenzonitrile will significantly reduce the rate of the SNAr side reaction.
-
Optimize Temperature: Carefully control the reaction temperature. Run the reaction at the lowest possible temperature that still affords a reasonable rate for tetrazole formation. An optimization study monitoring both product and byproduct formation is highly recommended.
-
Catalyst Choice: While the catalyst primarily activates the nitrile group, its nature might subtly influence the relative rates of the two competing reactions. It is worth screening different Lewis or Brønsted acids.
Frequently Asked Questions (FAQs)
Q1: I am using an ortho-halobenzonitrile. Are there any specific side reactions I should be aware of?
While the synthesis of tetrazoles from ortho-halobenzonitriles is reported,[6] you should be vigilant for the potential for intramolecular cyclization, although this is less common under standard tetrazole synthesis conditions. A more pertinent issue is the potential for the ortho-substituent to influence the azide-tetrazole equilibrium of the product. In some heterocyclic systems, an azido group can exist in equilibrium with a fused tetrazole ring.[9][10] While this is an equilibrium of the product, it can complicate purification and characterization.
Q2: Can the halogenated tetrazole product decompose under the reaction conditions?
Yes, prolonged heating at high temperatures can lead to the thermal decomposition of the tetrazole ring.[2][11][12] This is typically characterized by the extrusion of nitrogen gas. If you observe gas evolution and a decrease in product concentration over time after reaching maximum conversion, decomposition is likely occurring. The thermal stability can be influenced by the substituents on the phenyl ring.[12] It is crucial to determine the optimal reaction time to maximize yield before significant product degradation occurs.
Q3: What are the primary safety precautions when working with sodium azide?
Sodium azide is highly toxic. A major hazard is the formation of volatile and highly toxic hydrazoic acid (HN₃) upon contact with acid.[3][13] Reactions should be performed in a well-ventilated fume hood. Furthermore, sodium azide can form explosive heavy metal azides. Avoid contact with metals such as lead, copper, mercury, and zinc.[14] All waste containing azide must be quenched and disposed of according to your institution's safety protocols.
Q4: How can I distinguish between the starting halogenated benzonitrile and the final tetrazole product by TLC?
The tetrazole product is significantly more polar than the starting nitrile due to the N-H bond, which can act as a hydrogen bond donor. Therefore, the tetrazole will have a much lower Rf value on silica gel TLC plates compared to the benzonitrile. Staining with potassium permanganate or using a UV lamp are effective visualization techniques.
Experimental Protocol: General Procedure for the Synthesis of 5-(4-Chlorophenyl)-1H-tetrazole
This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and scales.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-chlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the benzonitrile.
-
Reaction: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (Aliquots should be quenched in an acidic aqueous solution and extracted before analysis).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water and stir.
-
Precipitation: Cool the aqueous mixture in an ice bath and acidify to pH ~2 by the slow addition of 3N HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the 5-(4-chlorophenyl)-1H-tetrazole.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
The synthesis of tetrazoles from halogenated benzonitriles is a powerful transformation in modern chemistry. By understanding the mechanistic underpinnings of potential side reactions—namely nitrile hydrolysis and nucleophilic aromatic substitution—researchers can proactively design experiments to favor the desired cycloaddition. Careful control of reaction parameters such as temperature, moisture, and catalyst choice is paramount to achieving high yields and purity. This guide serves as a starting point for troubleshooting, and we encourage a systematic, data-driven approach to process optimization.
References
- This work describes the unprecedented intramolecular cyclization occurring in a set of α-azido-ω-isocyanides in the presence of catalytic amounts of sodium azide. (Not directly cited in text, but relevant to intramolecular cyclization concepts).
-
A practical and convenient procedure for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine was developed using a hydroxide assisted, thermal decomposition of N,N-dimethylforamide. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central (PMC). [Link]
-
Since these azido nucleosides can exist in an azide•tetrazole equilibrium, the effect of solvent polarity on this equilibrium was investigated. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. PMC - NIH. [Link]
-
This source explains that fluorine's high negative inductive effect helps to stabilize the negative charge in the Meisenheimer complex, lowering the activation barrier of the slow addition step in SNAr reactions. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
-
This paper describes the synthesis of 5-phenyl-1,2,3,4-tetrazoles by the cycloaddition of benzonitrile with sodium azide and ammonium chloride in DMF. A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. [Link]
- (Reference not directly cited, but provides general context on tetrazole synthesis). 2H-Tetrazole synthesis. Organic Chemistry Portal.
- This study investigated the thermal decomposition of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ).
- This article provides evidence that prototypical SNAr reactions can proceed through concerted mechanisms.
- This patent describes the synthesis of 5-(2-bromophenyl)-1H-tetrazole using zinc chloride as a catalyst. Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
-
The reaction of sodium azide with a variety of nitriles, including aromatic and alkyl nitriles, proceeds readily in water with zinc salts as catalysts. Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
This video demonstrates the synthesis of 5-phenyl-1H-tetrazole from benzonitrile using sodium azide and ammonium chloride, highlighting the role of the Brønsted acid in activating the nitrile. tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
- (Reference not directly cited, but provides context on SNAr mechanisms). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
-
This article discusses the azide–tetrazole tautomeric equilibrium and its role in directing regioselective reactions on quinazoline systems. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journals. [Link]
-
This study uses density functional theory to investigate different mechanisms of tetrazole formation, suggesting a nitrile activation step is key. Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
-
This source explains that the larger partial positive charge on the carbon in a C-F bond makes it more susceptible to nucleophilic attack in SNAr reactions. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Wyzant Ask An Expert. [Link]
- (Reference not directly cited, but provides general context on tetrazole synthesis). The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride..
- This study investigates the thermal decomposition of phenyl tetrazoles, noting that the tetrazole ring decomposes exothermically. An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles.
-
This article discusses the kinetics and mechanism of the reaction of sodium azide with hypochlorite, noting the formation of toxic intermediates under acidic conditions. Kinetics and Mechanism of the Reaction of Sodium Azide With Hypochlorite in Aqueous Solution. PubMed. [Link]
-
This article highlights the hazards of sodium azide, including its potential to form explosive heavy metal azides and the importance of avoiding halogenated solvents like CH₂Cl₂. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
- (Reference not directly cited, but relevant to azide chemistry). A Concomitant Allylic Azide rearrangement/intramolecular Azide-Alkyne Cycloaddition Sequence. PubMed.
- This paper notes that the thermal stability of N-substituted tetrazoles is influenced by the nature of the substituents. Features of thermal decomposition of N-substituted tetrazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. wyzant.com [wyzant.com]
- 9. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving the Regioselectivity of N-Alkylation of 5-Substituted Tetrazoles
Welcome to the technical support resource for the regioselective N-alkylation of 5-substituted tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) for controlling N-1 and N-2 selectivity during your experiments.
Troubleshooting Guide
This section addresses specific issues encountered during tetrazole alkylation, offering causal explanations and actionable solutions to guide your experimental optimization.
Problem 1: My reaction yields a mixture of N-1 and N-2 isomers with poor regioselectivity.
Poor regioselectivity is the most common challenge in tetrazole alkylation. The outcome is a delicate balance between the competing nucleophilicities of the N-1 and N-2 atoms of the tetrazolide anion. The final isomer ratio is governed by a complex interplay of thermodynamic and kinetic factors.[1]
Potential Causes & Recommended Solutions:
-
Incorrect Solvent Choice: The solvent's polarity and ability to solvate the tetrazolide anion's counter-ion are critical.
-
Explanation: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) tend to solvate the cation, leaving a more "naked" and highly reactive tetrazolide anion. This condition often favors kinetic control, leading to alkylation at the more nucleophilic N-2 position.[1][2] Conversely, protic solvents (e.g., alcohols) can hydrogen-bond with the anion, stabilizing it and favoring the thermodynamically more stable N-1 product.[1]
-
Solution: To favor the N-2 isomer , ensure you are using a polar aprotic solvent like DMF or acetonitrile. To favor the N-1 isomer , switch to a protic solvent like ethanol or isopropanol, or a less polar aprotic solvent like THF.[2]
-
-
Suboptimal Alkylating Agent: The nature of the electrophile (alkylating agent) significantly influences the reaction's regioselectivity, a concept explained by Hard and Soft Acid-Base (HSAB) theory.
-
Explanation: The N-1 position can be considered a "harder" nucleophilic center, while the N-2 is "softer." Therefore, "hard" electrophiles (e.g., dimethyl sulfate, primary alkyl halides) tend to react preferentially at the N-1 position. "Soft" electrophiles, or those that react via an SN1-type mechanism with a more carbocationic character, often favor the N-2 position.[1][3]
-
Solution: For N-1 selectivity , use hard electrophiles like methyl iodide or benzyl bromide under conditions that promote SN2 reactions. For N-2 selectivity , consider using bulkier or secondary alkyl halides that might favor an SN1 pathway, or specialized methods like the Mitsunobu reaction.[1][3][4]
-
-
Inappropriate Base and Counter-ion: The base deprotonates the tetrazole, and the resulting counter-ion can influence the aggregation and reactivity of the tetrazolide salt.
-
Explanation: Large, non-coordinating counter-ions (like Cs⁺) or strong, non-coordinating bases (like NaH in THF) can lead to a more dissociated, reactive anion, often favoring N-2 attack.[2] Smaller, coordinating ions (like Li⁺) or the use of certain bases like K₂CO₃ can influence the equilibrium and may favor N-1 alkylation.[1][5]
-
Solution: Systematically screen bases. Try K₂CO₃ in acetone or NaH in THF. For challenging substrates, consider cesium carbonate (Cs₂CO₃) to potentially enhance N-2 selectivity.
-
-
Reaction Temperature is Not Optimized: Temperature controls the balance between kinetic and thermodynamic pathways.
-
Explanation: The N-2 isomer is generally the product of kinetic control (lower activation energy, faster formation), while the N-1 isomer is often the more thermodynamically stable product.[1][2]
-
Solution: To increase the proportion of the N-2 (kinetic) isomer , run the reaction at a lower temperature (e.g., 0 °C or room temperature). To favor the N-1 (thermodynamic) isomer , conduct the reaction at elevated temperatures (e.g., reflux), which allows the initial product mixture to equilibrate to the more stable isomer.[2]
-
| Factor | Favors N-1 Isomer (Thermodynamic) | Favors N-2 Isomer (Kinetic) |
| Temperature | Higher Temperatures (e.g., Reflux)[2] | Lower Temperatures (e.g., 0 °C to RT)[2] |
| Solvent | Protic (e.g., EtOH) or Less Polar Aprotic (e.g., THF)[1][2] | Polar Aprotic (e.g., DMF, Acetonitrile)[1] |
| Electrophile | Hard Electrophiles (e.g., MeI, BnBr)[1] | Soft or Bulky Electrophiles (e.g., sec-alkyl halides)[1][2] |
| 5-Substituent | Electron-donating groups[2] | Electron-withdrawing or bulky groups[1][2] |
| Base/Counter-ion | Smaller, coordinating cations (e.g., Li⁺, K⁺)[6] | Larger, non-coordinating cations (e.g., Cs⁺)[2] |
Problem 2: My reaction is not proceeding or the yield is very low.
Potential Causes & Recommended Solutions:
-
Insufficient Base Strength: The tetrazole N-H proton is acidic (pKa ≈ 4.9), comparable to acetic acid, but a sufficiently strong base is required for complete deprotonation.[5]
-
Solution: If using a weak base like K₂CO₃ fails, switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).
-
-
Poor Leaving Group on the Electrophile: The reaction rate is dependent on the quality of the leaving group.
-
Solution: Ensure you are using a good leaving group. The general order of reactivity for halides is I > Br > Cl. If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
-
-
Steric Hindrance: A bulky substituent at the 5-position of the tetrazole or a bulky alkylating agent can significantly slow down the reaction.
-
Solution: Increase the reaction temperature and time. If this fails, consider a different synthetic strategy. For installing bulky secondary alkyl groups, the Mitsunobu reaction is often superior to classical alkylation with alkyl halides as it proceeds under milder conditions and can give higher yields.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing N-1 vs. N-2 alkylation?
The regioselectivity arises from the fact that the 5-substituted tetrazolide anion is an ambident nucleophile with two reactive nitrogen atoms (N-1 and N-2). The tetrazole itself exists in two tautomeric forms, 1H and 2H, with the 1H form generally being more stable in solution.[5][7] Alkylation occurs on the deprotonated anion, and the final product ratio depends on the relative rates of attack at the N-1 and N-2 positions, which can be manipulated by the reaction conditions as detailed in the troubleshooting guide.
Q2: I need to selectively synthesize the N-2 isomer. Which specific methods are recommended?
For preferential synthesis of N-2 isomers, consider the following methods:
-
Mitsunobu Reaction: This is a reliable method that often shows a preference for the N-2 isomer.[1][4] It uses an alcohol as the alkylating agent precursor, along with triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD.[1] The reaction is mild and particularly effective for installing secondary alkyl groups.[4]
-
Lewis Acid Catalysis: The use of Lewis acids like boron trifluoride etherate (BF₃·Et₂O) with an alcohol can strongly direct the alkylation to the N-2 position.[8]
-
Diazotization of Aliphatic Amines: This method generates a transient alkyl diazonium intermediate that acts as the alkylating agent and preferentially forms 2,5-disubstituted tetrazoles.[3][9]
Q3: How can I reliably characterize the N-1 and N-2 isomers to determine my product ratio?
NMR spectroscopy is the most definitive tool for distinguishing between the N-1 and N-2 isomers.[10]
-
¹³C NMR Spectroscopy: This is often the clearest method. The chemical shift of the carbon atom in the tetrazole ring (C5) is highly sensitive to the substitution pattern. For 2,5-disubstituted tetrazoles, the C5 signal is consistently shifted downfield by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[5] This provides an excellent diagnostic marker.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the substituent directly attached to the nitrogen are different. For example, in N-methyl-5-aryltetrazoles, the N-methyl proton signal for the 1-methyl isomer typically appears at a lower field (more deshielded) than that of the 2-methyl isomer.[10]
-
Quantitative Analysis: To determine the isomer ratio, acquire a quantitative ¹H NMR spectrum of the crude product mixture. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) is used. The ratio of the integrals for well-resolved, unique signals corresponding to each isomer will give you the molar ratio of the products.[2]
Q4: What is a general workflow for optimizing my reaction for a specific isomer?
A systematic approach is key to achieving the desired regioselectivity. The following workflow can guide your optimization process.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Alkyl Halides
This is a standard method but often results in isomer mixtures. Use the principles above to optimize.
-
To a solution of the 5-substituted-1H-tetrazole (1.0 eq) in a suitable solvent (e.g., Acetone or DMF, 5-10 mL per mmol), add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or reflux) for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to separate the N-1 and N-2 isomers.[1][2]
Protocol 2: N-2 Selective Alkylation via Mitsunobu Reaction
This method often provides good yields and favors the N-2 isomer.[1]
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 5-substituted-1H-tetrazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (10 mL per mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution, ensuring the temperature remains at or below 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.[1][11]
References
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. Available at: [Link]
-
Duncia, J. V., Pierce, M. E., & Santella, J. B. (1996). Alkylation of Tetrazoles Using Mitsunobu Conditions. Synthetic Communications, 26(14), 2737-2749. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. 960化工网. Available at: [Link]
-
Guesmi, Z., Harrath, A. H., Ismaili, H., & Guesmi, F. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2020(2), M1128. Available at: [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Levites, M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2016). Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. ResearchGate. Available at: [Link]
-
Kołaczek, A., & Dembinski, R. (2013). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 113(4), 2953-3001. Available at: [Link]
-
Scheme 2. Synthesis of N-substituted tetrazole derivatives. ResearchGate. Available at: [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. Available at: [Link]
-
2H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Gutmann, B., et al. (2016). Microwave alkylation of lithium tetrazolate. Monatshefte für Chemie - Chemical Monthly, 147, 2125-2130. Available at: [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
1 H-NMR data of the tetrazole compounds. ResearchGate. Available at: [Link]
-
Tetrazole. Wikipedia. Available at: [Link]
-
Synthesis of 1-substituted tetrazoles a. ResearchGate. Available at: [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Scientific Research. Available at: [Link]
-
Ramanathan, M., Wang, Y. H., & Liu, S. T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Letters, 17(23), 5886-5889. Available at: [Link]
-
Buchwald-Hartwig amination. YouTube. Available at: [Link]
-
Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmace. Shodhganga. Available at: [Link]
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- 6. Microwave alkylation of lithium tetrazolate - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Residual Zinc Catalyst from Tetrazole Synthesis
Welcome to the technical support center for chemists and researchers engaged in tetrazole synthesis. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions regarding the removal of residual zinc catalysts from your final product. Ensuring the complete removal of metal impurities is critical, especially in drug development, where stringent limits on elemental impurities are enforced by regulatory bodies like the FDA and EMA.[1][2]
Zinc salts, such as ZnCl₂, ZnBr₂, and Zn(OAc)₂, are highly effective Lewis acid catalysts for the [3+2] cycloaddition of nitriles and azides, significantly accelerating reaction rates even in aqueous media.[3][4][5] However, their affinity for the nitrogen-rich tetrazole ring can lead to persistent contamination in the final active pharmaceutical ingredient (API). This guide will walk you through diagnosing and solving these purification challenges.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the initial workup of zinc-catalyzed tetrazole syntheses.
Q1: I've performed the standard acidic workup, but my ICP-MS analysis still shows high levels of zinc. Why?
A standard workup for zinc-catalyzed tetrazole synthesis involves acidifying the reaction mixture to protonate the tetrazole, causing it to precipitate.[6] While this effectively removes inorganic salts, it is often insufficient for complete zinc removal.
-
Causality: The zinc(II) ion can form a stable complex with the tetrazolate anion. When you acidify, the equilibrium favors the protonated tetrazole, but this dissociation can be incomplete, especially if the product precipitates too quickly, trapping the zinc salt within the crystal lattice. Simple filtration and washing may not be enough to break this association.[7]
Q2: My tetrazole product is highly soluble in my organic extraction solvent, but zinc seems to be co-extracting. What's happening?
This is a common issue when the tetrazole product does not precipitate upon acidification and requires liquid-liquid extraction.
-
Causality: The zinc-tetrazole complex itself may have some solubility in organic solvents like ethyl acetate, especially if the tetrazole ligand is large and lipophilic. Furthermore, at certain pH ranges, partially hydrolyzed zinc species can be extracted. The key is to convert the zinc into a highly water-soluble form that has minimal affinity for the organic phase.
Q3: Can I simply recrystallize my product to remove the zinc?
Recrystallization can reduce zinc levels, but it is rarely a complete solution on its own.
-
Causality: The effectiveness of recrystallization depends on the ability of the solvent system to exclude the impurity (zinc salt) from the crystal lattice of the desired compound. Due to the strong coordination between zinc and the tetrazole, they may co-crystallize, making this method inefficient for achieving the low parts-per-million (ppm) levels required for APIs.
In-Depth Troubleshooting & Advanced Purification Strategies
If initial troubleshooting fails, a more targeted approach is necessary. The choice of method depends on the nature of your tetrazole product, the solvent systems it is compatible with, and the level of zinc contamination.
Strategy 1: Chelation-Assisted Liquid-Liquid Extraction
This is one of the most robust and widely applicable methods for actively removing zinc ions from an organic solution.
-
Scientific Principle: This technique introduces a chelating agent, most commonly Ethylenediaminetetraacetic acid (EDTA), into an aqueous phase.[8][9][10] EDTA forms an extremely stable, water-soluble coordination complex with Zn²⁺. This complex has virtually no solubility in common organic solvents. By washing your organic solution containing the tetrazole and residual zinc with an aqueous EDTA solution, the zinc is selectively pulled into the aqueous layer.
-
Critical Parameter - pH: The efficiency of zinc chelation by EDTA is highly pH-dependent. The optimal pH range for forming the Zn-EDTA complex is between 4 and 7.[8] Below pH 3, the carboxylate groups of EDTA become protonated, reducing its chelating ability. Above pH 7-8, zinc begins to precipitate as zinc hydroxide (Zn(OH)₂), which reacts more slowly with EDTA.[8][11]
Strategy 2: Metal Scavenging Resins
For achieving very low levels of contamination, or for products that are difficult to handle with liquid-liquid extraction, solid-supported scavengers are an excellent choice.
-
Scientific Principle: Scavenger resins are polymers (often silica or polystyrene-based) functionalized with chelating groups that have a high affinity for specific metals.[12][13][14] You can either stir a slurry of the resin with your product solution or pass the solution through a packed column of the resin. The zinc catalyst is captured by the resin, while your purified product flows through. This method is common in the pharmaceutical industry for removing residual catalysts.[13][15][16]
-
Advantages:
-
High Efficiency: Can reduce metal levels to low ppm or even parts-per-billion (ppb).[12]
-
Simple Workup: The resin is removed by simple filtration.
-
Broad Compatibility: Resins are available for use in a wide range of organic solvents.
-
Strategy 3: Cloud-Point Extraction (CPE)
This is an advanced and environmentally friendly technique suitable for removing trace metal ions from aqueous solutions, which can be adapted for certain tetrazole purification workflows.
-
Scientific Principle: CPE uses a non-ionic surfactant solution that, when heated above a specific "cloud point temperature," separates into a small, surfactant-rich phase and a bulk aqueous phase.[17][18][19] By adding a suitable complexing agent, the metal-ligand complex can be made hydrophobic, causing it to be extracted into the small surfactant-rich phase, effectively concentrating the metal impurity for easy removal.[20] This method is particularly useful if your tetrazole is water-soluble and needs to be purified in an aqueous stream.[21]
Comparison of Purification Methods
| Method | Mechanism | Typical Efficiency | Pros | Cons |
| Acidic Wash/Precipitation | Dissociation & Precipitation | Variable (Often Poor) | Simple, fast first-pass attempt. | Often incomplete; risk of trapping impurities. |
| Chelation (EDTA) Extraction | Forms water-soluble complex | Good to Excellent (>95%) | Highly effective, cost-efficient, scalable. | Requires pH control; generates aqueous waste. |
| Scavenger Resins | Solid-phase Chelation | Excellent (>99%) | Very high purity, simple filtration workup. | Higher cost of reagents. |
| Cloud-Point Extraction | Micellar Extraction | Excellent (>99%) | Green chemistry, low solvent use. | More complex optimization; best for aqueous systems. |
Experimental Protocols
Protocol 1: Chelation-Enhanced Liquid-Liquid Extraction using EDTA
This protocol assumes your tetrazole product is in an organic solvent (e.g., Ethyl Acetate, DCM) after an initial workup.
-
Preparation of EDTA Wash Solution: Prepare a 0.1 M aqueous solution of disodium EDTA (Na₂EDTA). Adjust the pH to ~5.5 using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Extraction: In a separatory funnel, combine your organic solution containing the tetrazole product with an equal volume of the prepared EDTA wash solution.
-
Mixing: Shake the funnel vigorously for 2-3 minutes to ensure intimate contact between the two phases.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the Zn-EDTA complex.
-
Repeat: Repeat the washing step (Steps 2-4) one or two more times to ensure complete removal of zinc.
-
Final Wash: Wash the organic layer with deionized water to remove any residual EDTA, followed by a brine wash to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the purified tetrazole.
Protocol 2: Purification via Metal Scavenger Resin
This protocol outlines a batch treatment method.
-
Resin Selection: Choose a scavenger resin with high affinity for zinc, such as one functionalized with iminodiacetic acid (IDA) or thiourea groups. Consult the manufacturer's guide for solvent compatibility.
-
Resin Preparation: Pre-swell the resin in the same solvent as your product solution according to the manufacturer's instructions.
-
Scavenging: Add the appropriate amount of scavenger resin (typically 3-5 equivalents relative to the estimated zinc content) to your solution of crude tetrazole.
-
Agitation: Stir the resulting slurry at room temperature. The required time can range from 1 to 24 hours. Monitor the zinc concentration in the solution periodically by taking small aliquots.
-
Filtration: Once the zinc level is below the target threshold, filter the mixture to remove the resin beads. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Workflow Visualization
Below is a decision tree to guide your choice of purification strategy.
Caption: Decision tree for selecting a zinc removal strategy.
Verification: Quantifying Residual Zinc
To confirm the success of your purification protocol, you must quantify the final zinc concentration. Visual inspection or TLC is insufficient.
-
Standard Methods: The industry standards for quantifying trace elemental impurities are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) .[22][23][24] Atomic Absorption Spectroscopy (AAS) is also a viable technique.[23][25][26]
-
Regulatory Context: The International Council for Harmonisation (ICH) Q3D guideline provides permissible daily exposure (PDE) limits for various elemental impurities.[2][27] Zinc is classified as a Class 3 element, having relatively low toxicity.[27] However, specific limits for your API will depend on the dosage and route of administration, and these must be rigorously met.[1]
References
-
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). [Link]
-
Quantification of Zinc by ICP-MS in drug product and API. Vitas Analytical Services. [Link]
-
CHAPTER 2: Zinc-Catalyzed Heterocycle Synthesis. Royal Society of Chemistry. [Link]
-
Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society. [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development. [Link]
-
displays the influence of pH on the extraction of zinc from leach liquor using. ResearchGate. [Link]
- US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides.
-
Elemental Impurities in Drug Products Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Current Chemistry Letters. [Link]
-
Why is zinc salt soluble in excess alkali? Quora. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]
-
Effect of pH on the extraction efficiency of Zn(Ⅱ) ions. CPE conditions. ResearchGate. [Link]
-
Zinc Removal from Water via EDTA-Modified Mesoporous SBA-16 and SBA-15. National Institutes of Health (NIH). [Link]
-
Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Element. [Link]
-
The Effect of Zinc Ion Concentration and pH on the Leaching Kinetics of Calcined Zinc Oxide Ore. University of Johannesburg. [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]
-
Applied novel functionality in separation procedure from leaching solution of zinc plant residue by using non-aqueous solvent extraction. PubMed Central. [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ResearchGate. [Link]
-
Zinc Testing Methods, An Overview of Common Analytical Techniques. ARL Bio Pharma. [Link]
-
Cloud Point Extraction as an Environmentally Friendly Technique for Sample Preparation. MDPI. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Zinc. National Institutes of Health (NIH). [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. [Link]
-
A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry. [Link]
-
TOXICOLOGICAL PROFILE FOR ZINC. Agency for Toxic Substances and Disease Registry. [Link]
-
EDTA Zinc Chelation. EDTA.com. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? ResearchGate. [Link]
-
(PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]
-
(PDF) Cloud Point Extraction as a Procedure of Separation and Pre‐Concentration for Metal Determination Using Spectroanalytical Techniques: A Review. ResearchGate. [Link]
-
An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synlett. [Link]
-
Investigation of cloud point extraction for the analysis of metallic nanoparticles in a soil matrix. Environmental Science: Nano. [Link]
-
Separation and Preconcentration by a Cloud Point Extraction Procedure for Determination of Metals: An Overview. PubMed. [Link]
-
EDTA chelation therapy in the treatment of toxic metals exposure. The Korean Journal of Physiology & Pharmacology. [Link]
-
Surfactant-Mediated Extractions, Part 1: Cloud-Point Extraction. LCGC International. [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]
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- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
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- 8. Zinc Removal from Water via EDTA-Modified Mesoporous SBA-16 and SBA-15 - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 25. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Stability of Tetrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in organic synthesis: preventing the decomposition of tetrazole compounds during reaction workup and purification. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your own lab.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when handling tetrazole compounds.
Q1: Why is my tetrazole compound decomposing during aqueous acid/base extraction?
A: Tetrazole decomposition during extraction is most often a pH control issue. The tetrazole ring itself is a weak acid, with a pKa typically around 4.7-4.9, similar to acetic acid.[1][2][3] Aggressive pH changes can lead to instability.
-
Strongly Acidic Conditions (pH < 1-2): While protonation occurs, harsh acidic conditions, especially with heating, can catalyze ring-opening or other degradation pathways.[1]
-
Strongly Basic Conditions (pH > 10-11): While tetrazoles form stable anions (tetrazolates) in base, some substituted tetrazoles can be susceptible to base-catalyzed degradation, depending on the other functional groups present.
Solution: Use milder acids and bases for pH adjustment (e.g., dilute HCl, acetic acid, or saturated sodium bicarbonate) and perform extractions at reduced temperatures (0-5 °C) to minimize thermal stress.
Q2: I'm losing my product during solvent evaporation. What's happening?
A: This is likely due to thermal decomposition. Many tetrazole derivatives, especially N-substituted ones, can undergo thermal decomposition, often initiated by the elimination of nitrogen gas (N₂).[4][5] This process can be catalyzed by residual acidic or basic impurities left over from the workup.
Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath temperature below 40°C. For very sensitive compounds, consider alternative methods like lyophilization (freeze-drying) if the compound is soluble in appropriate solvents (e.g., water, dioxane).
Q3: My tetrazole is streaking badly or decomposing on my silica gel column. How can I purify it?
A: The acidic nature of standard silica gel is often the culprit. The Lewis acidic sites on the silica surface can strongly interact with the basic nitrogen atoms of the tetrazole ring, leading to irreversible adsorption or on-column degradation.[6][7][8]
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol before loading your sample.[6][7]
-
Switch Stationary Phase: If deactivation isn't sufficient, switch to a less acidic or neutral stationary phase like neutral alumina or consider reversed-phase chromatography (C18) for polar tetrazoles.[6][8]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Low Yields After Aqueous Workup
Low recovery after an aqueous workup is a classic problem that can often be traced back to the acidic nature of the tetrazole ring.
The Underlying Principle: The pKa is Your Guide
The 1H-tetrazole proton is acidic, with a pKa around 4.9, making it comparable to many carboxylic acids.[1][2][9] This means that at a pH above ~5, the tetrazole will be predominantly in its deprotonated, anionic (tetrazolate) form, which is highly water-soluble. At a pH below ~4, it will be in its neutral, protonated form, which is more soluble in organic solvents.
| Compound Type | Typical pKa | pH for Organic Extraction | pH for Aqueous Extraction |
| 5-Substituted-1H-tetrazole | ~4.5 - 5.0 | < 3.5 | > 6.0 |
| Carboxylic Acid (e.g., Benzoic Acid) | ~4.2 | < 3.2 | > 5.2 |
This table provides general pH ranges. Optimal values should be determined empirically for each specific compound.
Troubleshooting Workflow: A Logic-Based Approach
Below is a decision tree to help diagnose and solve extraction issues based on the properties of your tetrazole.
Caption: Troubleshooting workflow for low extraction yields.
Guide 2: Product Degradation During Purification
Decomposition during purification points to instability under thermal stress or incompatibility with the stationary phase.
The Underlying Principle: Thermal and Acidic Instability
-
Thermal Decomposition: The tetrazole ring is an energy-rich heterocycle. Upon heating, it can undergo retro-[3+2] cycloaddition or other fragmentation pathways, often extruding a molecule of N₂ gas.[4][10][11] This is particularly true for N-substituted tetrazoles.
-
Acid-Catalyzed Decomposition: As mentioned, the Lewis acidic sites on silica gel can catalyze decomposition. A simple test for stability is to spot your compound on a TLC plate, wait 30-60 minutes, and then develop the plate. The appearance of new spots or streaking indicates on-plate degradation, which will be magnified on a column.[6][8]
Part 3: Recommended Protocols
Protocol 1: Mild Acid-Base Extraction for a 5-Substituted-1H-Tetrazole
This protocol is designed to isolate a tetrazole product from a reaction mixture while minimizing the risk of decomposition.
Assumptions: The desired product is a 5-substituted-1H-tetrazole, and the reaction solvent is a water-immiscible organic like DCM, EtOAc, or Toluene.
Step-by-Step Methodology:
-
Initial Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly add water or a mild aqueous solution to quench any reactive reagents.
-
Basification & Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture and stir. Check the pH of the aqueous layer with pH paper, aiming for a pH of 8-9. At this pH, the tetrazole will deprotonate to its salt form and move into the aqueous layer.
-
Separate the layers. Keep the aqueous layer, which now contains your product as the sodium tetrazolate salt.
-
Extract the organic layer one more time with NaHCO₃ solution to ensure complete recovery. Combine the aqueous layers.
-
-
Wash Step (Back-Extraction):
-
Wash the combined aqueous layers with a fresh portion of your organic solvent (e.g., EtOAc) to remove any non-acidic organic impurities. This step is crucial for high purity. Discard this organic wash.
-
-
Acidification & Product Extraction:
-
Cool the aqueous layer to 0°C.
-
Slowly add cold 1M HCl dropwise while stirring, until the pH of the aqueous solution is ~2-3. You may see the product precipitate out of the solution if it has low aqueous solubility.
-
Extract the acidified aqueous layer 3 times with a suitable organic solvent (e.g., ethyl acetate). The protonated, neutral tetrazole will now move into the organic layer.
-
-
Final Wash & Drying:
-
Combine the organic extracts from the previous step.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo at a temperature below 40°C.
-
Protocol 2: Stability Test on Silica Gel
Before committing your entire batch of crude material to a column, perform this quick test.
Step-by-Step Methodology:
-
Prepare Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot TLC Plate: On a single silica gel TLC plate, spot your sample twice, about 1-2 cm apart. Label them "T=0" and "T=60".
-
Initial Elution: Immediately place the TLC plate in a developing chamber with an appropriate eluent system and run the chromatogram for the "T=0" spot only (let the solvent run halfway up the plate). Remove the plate and mark the solvent front.
-
Wait: Leave the TLC plate on the benchtop, exposed to the air, for 60 minutes.
-
Final Elution: Place the same plate back into the developing chamber and allow the solvent to run to the top.
-
Analyze: After visualization under a UV lamp and/or with a stain, compare the "T=0" lane with the "T=60" lane. If the "T=60" lane shows a diminished product spot, new spots, or significant streaking from the baseline that is not present in the "T=0" lane, your compound is unstable to silica gel.
Caption: Workflow for testing compound stability on silica gel.
References
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tetrazole - Wikipedia [en.wikipedia.org]
- 10. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
- 11. Initiation and Decomposition of Tetrazole Containing Green Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
Managing the formation of regioisomers in diaryltetrazole synthesis
Technical Support Center: Diaryltetrazole Synthesis
Welcome to the technical support center for diaryltetrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of tetrazole chemistry. The formation of regioisomers is a persistent challenge in the synthesis of 1,5- and 2,5-disubstituted tetrazoles. This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you control regioselectivity and achieve your desired synthetic outcomes.
Part 1: Understanding the Core Challenge: Regioisomerism
The synthesis of diaryltetrazoles typically proceeds via a Huisgen 1,3-dipolar cycloaddition, a powerful reaction that unites an aryl azide with an aryl nitrile.[1][2][3] While robust, this reaction often yields a mixture of two regioisomers: the 2,5-disubstituted and the 1,5-disubstituted tetrazole. The distribution of these products is not random; it is governed by a delicate interplay of electronic and steric factors, reaction conditions, and catalysis.[4][5] Controlling this outcome is critical, as the biological activity and physicochemical properties of each isomer can differ significantly.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that dictates regioisomer formation in tetrazole synthesis?
The regioselectivity is primarily governed by the electronic properties of the starting materials within the framework of Frontier Molecular Orbital (FMO) theory.[3] The reaction is a concerted, pericyclic [3+2] cycloaddition where the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3][7] The formation of a specific regioisomer is favored when the interacting atomic orbitals with the largest coefficients are aligned.
-
Generally: Electron-withdrawing groups (EWGs) on the nitrile lower its HOMO and LUMO energies, while electron-donating groups (EDGs) raise them.[1][8]
-
Causality: The relative energies of the azide HOMO and nitrile LUMO (and vice-versa) determine the dominant orbital interaction. A smaller energy gap between the interacting orbitals leads to a lower activation barrier and a faster reaction, favoring the corresponding regioisomeric transition state.
Q2: Why is the 2,5-disubstituted isomer often the major product in thermal, uncatalyzed reactions?
In many uncatalyzed reactions, particularly with organic azides, the reaction proceeds via a traditional concerted [2+3] mechanism where the 2,5-disubstituted product is often thermodynamically more stable.[1][2] Theoretical studies, including Density Functional Theory (DFT) calculations, have investigated the transition states leading to both isomers. These studies often find that the activation barrier for the formation of the 2,5-isomer is lower, making it the kinetically favored product as well.[9][10]
Q3: How do Lewis acid catalysts influence regioselectivity?
Lewis acids (e.g., Zn(II), Cu(II), Al(III) salts) are powerful tools for controlling regioselectivity.[11][12][13] They function by coordinating to the nitrogen atom of the nitrile.[14][15] This coordination has two primary effects:
-
Nitrile Activation: It strongly polarizes the nitrile, making the carbon atom more electrophilic and significantly lowering the nitrile's LUMO energy.[11][14] This accelerates the reaction by reducing the activation barrier for the nucleophilic attack by the azide.[14]
-
Steric Influence: The bulky Lewis acid-nitrile complex can sterically hinder one face of the transition state, directing the incoming azide to the more accessible position and thereby favoring the formation of a single regioisomer, often the 1,5-disubstituted product.
Part 3: Troubleshooting Guide
This section addresses common experimental problems in a direct question-and-answer format.
Problem 1: My reaction is very slow and gives a poor yield, with an inseparable mixture of regioisomers.
Answer: This is a classic issue arising from poorly activated starting materials or suboptimal reaction conditions. The key is to accelerate the reaction, as faster, more controlled reactions often exhibit higher selectivity.
Troubleshooting Workflow:
Causality-Driven Recommendations:
-
Increase Temperature: The cycloaddition often requires significant thermal energy (100-150 °C) to overcome the activation barrier, especially for unactivated nitriles.[2]
-
Use a Lewis Acid Catalyst: This is the most effective strategy. Zinc salts (e.g., ZnBr₂, ZnCl₂) are widely used and have been shown to dramatically accelerate the reaction and often favor the formation of the 1,5-isomer.[11][14][15] Catalysis lowers the activation energy by activating the nitrile, making the reaction faster and more controlled.[14]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are standard as they can achieve the necessary temperatures and effectively solvate the ionic intermediates and catalysts.
Problem 2: My reaction consistently yields the 2,5-disubstituted isomer, but I need the 1,5-isomer.
Answer: This indicates that the reaction conditions favor the thermodynamic product or the kinetically preferred uncatalyzed pathway. To switch the selectivity, you must change the reaction mechanism to favor the alternative transition state.
Strategies for Isomer Switching:
| Strategy | Mechanism of Action | Expected Outcome | Key References |
| Add a Lewis Acid | Coordinates to the nitrile, altering its electronics and sterics. Lowers the activation barrier for the 1,5-pathway. | Favors the 1,5-disubstituted isomer. | [11][14][15] |
| Use an Organocatalyst | Certain organocatalysts can activate the nitrile under neutral conditions, potentially altering the transition state geometry. | Can shift selectivity depending on the catalyst structure. | [11] |
| Modify Substituents | Introduce a strong EWG on the aryl nitrile and a strong EDG on the aryl azide. | This combination strongly favors the HOMO(azide)-LUMO(nitrile) interaction leading to the 1,5-isomer. | [1][8] |
Table 1. Methodologies to influence the formation of the 1,5-diaryltetrazole regioisomer.
Problem 3: How can I reliably distinguish between the 1,5- and 2,5-regioisomers?
Answer: Unambiguous characterization is crucial. A combination of chromatographic and spectroscopic methods is the most robust approach. Do not rely on a single method.
Analytical Techniques:
| Technique | Differentiating Feature for 1,5- vs. 2,5-Isomers | Notes |
| TLC/HPLC | The two isomers almost always have different polarities and thus different Rf or retention times. | HPLC provides quantitative data on the isomeric ratio. A validated method is essential for accurate quantification.[16][17] |
| ¹H NMR | Protons on the aryl ring attached to N1 (in the 1,5-isomer) often experience a different chemical shift environment compared to those on the ring attached to N2 (in the 2,5-isomer) due to the anisotropic effect of the adjacent tetrazole ring. | The differences can be subtle. 2D NMR techniques like NOESY can be definitive, showing through-space correlation between protons on one aryl ring and the other. |
| ¹³C NMR | The chemical shift of the C5 carbon of the tetrazole ring is characteristically different. In 1,5-isomers, it is typically found further downfield compared to the C5 carbon in 2,5-isomers. | This is one of the more reliable NMR indicators. |
| ¹⁵N NMR | Provides direct information about the nitrogen environment. The chemical shifts of the four distinct nitrogen atoms in the tetrazole ring are highly sensitive to the substitution pattern. | Requires specialized equipment but offers unambiguous structural confirmation. |
| UV-Vis Spectroscopy | The isomers may have distinct absorption maxima (λmax) and molar absorptivity coefficients, which can be useful for identification and quantification.[18] | Can be used for quick checks but is less definitive than NMR. |
Table 2. Common analytical methods for the differentiation and quantification of diaryltetrazole regioisomers.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of a 1,5-Diaryltetrazole
This protocol is a representative starting point. Optimization of temperature, time, and catalyst loading may be required for specific substrates.
Materials:
-
Aryl Nitrile (1.0 eq)
-
Aryl Azide (1.2 eq)
-
Anhydrous Zinc Bromide (ZnBr₂) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the aryl nitrile (1.0 eq) and anhydrous ZnBr₂ (1.1 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the aryl nitrile.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes to allow for the formation of the nitrile-Lewis acid complex. Add the aryl azide (1.2 eq) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully pour the mixture into a beaker containing an equal volume of 1 M aqueous HCl and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the desired regioisomer.
Self-Validation: The protocol's success is validated by post-reaction analysis. An HPLC or ¹H NMR spectrum of the crude product should show a significant shift in the regioisomeric ratio compared to an uncatalyzed control reaction, confirming the catalyst's efficacy.
Protocol 2: HPLC Analysis of Regioisomeric Ratio
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in acetonitrile or methanol at a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Mobile Phase: A typical starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Method:
-
0-2 min: 10% B
-
2-20 min: Ramp linearly from 10% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Detection: Monitor at a wavelength where both isomers absorb, typically around 254 nm.
-
Quantification: Integrate the peak areas of the two resolved regioisomer peaks. The ratio of the areas (Area₁ / (Area₁ + Area₂)) gives the relative abundance, assuming similar molar absorptivity. For precise quantification, calibration curves with purified standards of each isomer should be used.
References
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H. T. T. Nguyen, H. V. Le, T. T. Nguyen, N. T. S. Phan, "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles," Journal of the American Chemical Society, [Link][1][2][8]
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Z. P. Demko, K. B. Sharpless, "Why is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?," Journal of the American Chemical Society, [Link][14]
-
Organic Chemistry Portal, "Synthesis of 1H-tetrazoles," organic-chemistry.org, [Link][11]
-
S. J. K. Gupta, A. K. Gupta, "Antimony Trioxide as an Efficient Lewis Acid Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles," Taylor & Francis Online, [Link][12]
-
ResearchGate, "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles," researchgate.net, [Link][15]
-
L. El Kaïm, L. Grimaud, P. Patil, "Lewis Acid Mediated Fragmentation of Tetrazoles towards Triazoles," European Journal of Organic Chemistry, [Link][19]
-
J. C. Kauer, W. A. Sheppard, "Facile and efficient Lewis acid catalyzed synthesis of an asymmetric tetrazine useful for bio-orthogonal click chemistry applications," PMC - NIH, [Link][13]
-
Organic Chemistry Portal, "Huisgen 1,3-Dipolar Cycloaddition," organic-chemistry.org, [Link][3]
-
A. D. M. de Souza, A. C. B. Burtoloso, "Tetrazoles via Multicomponent Reactions," Chemical Reviews, [Link][6][7]
-
ResearchGate, "Synthesis of 2,5‐disubstituted tetrazoles.," researchgate.net, [Link][20]
-
M. Ramanathan, Y.-H. Wang, S.-T. Liu, "One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines," Organic Letters, [Link][21]
-
ResearchGate, "Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a.," researchgate.net, [Link][4]
-
Wikipedia, "1,3-Dipolar cycloaddition," en.wikipedia.org, [Link][5]
-
M. Baroncini, S. Di Stefano, A. Credi, "Lights on 2,5-diaryl tetrazoles: applications and limits of a versatile photoclick reaction," Photochemical & Photobiological Sciences, [Link][22]
-
S. Shahrisa, A. Ghamari, "Computational study on stereoselective synthesis of substituted 1H-tetrazoles via a click reaction: DFT and QTAIM approaches," CoLab, [9]
-
ResearchGate, "UV‐VIS spectra of 2,5‐diaryl tetrazoles (2×10⁻⁵ M) recorded in 1 : 1 ACN : PBS (50 mM, pH 7.4) solution.," researchgate.net, [Link][18]
-
A. A. El-Henawy, G. M. A. Al-Amiery, "Synthesis, structure elucidation and DFT studies of a new isomeric pyridyl-tetrazole derivative," ResearchGate, [Link][10]
-
MDPI, "Special Issue on 'Applications of Chromatographic Separation Techniques in Food and Chemistry'," mdpi.com, [Link][16]
-
P. Franco, C. F. G. C. Geraldes, "Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines," PubMed, [Link][17]
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Addressing poor reproducibility in the synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Welcome to the technical support center for the synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues that can lead to poor reproducibility. My aim here is not just to provide protocols, but to instill a deeper understanding of the "why" behind each step, fostering a more intuitive and successful experimental outcome.
Section 1: Understanding the Core Reaction: [3+2] Cycloaddition
The synthesis of 5-substituted-1H-tetrazoles from nitriles and an azide source is a cornerstone of heterocyclic chemistry, widely employed in the synthesis of pharmaceutical agents.[1][2][3] The tetrazole moiety is often considered a bioisostere for a carboxylic acid group, offering similar acidity (pKa) and planar structure, which is beneficial for drug design.[4][5]
The core of this transformation is a [3+2] cycloaddition reaction between the nitrile (a 2-atom component) and an azide anion (a 3-atom component).[1][6] While the reaction can be depicted as a concerted process, evidence suggests a stepwise mechanism, particularly when catalyzed.[7][8]
Reaction Mechanism Overview
The generally accepted mechanism involves the activation of the nitrile by a Lewis or Brønsted acid.[7] This activation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion. The resulting intermediate then undergoes cyclization to form the tetrazole ring.[7][8]
Caption: General mechanism for acid-catalyzed tetrazole synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction is very slow or shows no conversion of the starting nitrile. What are the likely causes?
A1: This is a frequent challenge and can stem from several factors related to reaction kinetics and reagent quality.
-
Insufficient Nitrile Activation: The electron-withdrawing nature of the bromo and fluoro substituents on the phenyl ring of your starting material, 5-Bromo-2-fluorobenzonitrile, should facilitate the reaction.[6] However, if your catalyst is weak or deactivated, the reaction will stall.
-
Lewis Acid Catalysts (e.g., ZnCl₂, ZnBr₂): These are highly effective at activating the nitrile.[9][10] Ensure your zinc salt is anhydrous, as moisture can diminish its Lewis acidity. Consider adding fresh, anhydrous catalyst. DFT calculations have shown that zinc coordination can lower the reaction's energy barrier by 5-6 kcal/mol.[10]
-
Brønsted Acid Catalysts (e.g., NH₄Cl, Triethylammonium Chloride): Ammonium chloride is a common and effective proton source.[7] However, its sublimation can be an issue at high temperatures, and it may not be as potent as some Lewis acids.[11] If using ammonium chloride, ensure it is finely powdered and well-dispersed in the reaction mixture.
-
-
Solvent Choice and Purity: Dimethylformamide (DMF) is a common solvent for this reaction due to its high boiling point and ability to dissolve the reagents.[1][11] However, old or impure DMF can contain amines (from decomposition) which can interfere with the reaction. Using anhydrous, high-purity DMF is crucial. Some protocols have also found success using toluene in the presence of an amine salt.[11]
-
Reaction Temperature: While higher temperatures generally increase the reaction rate, excessive heat can lead to the decomposition of sodium azide or the tetrazole product.[12] A typical temperature range is 110-130°C.[1] If you are not seeing conversion at a lower temperature, a modest increase may be beneficial, but it should be monitored closely.
-
Moisture: The presence of water can be detrimental, especially when using water-sensitive Lewis acids.[12] Ensure all glassware is oven-dried and that anhydrous solvents are used.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting steps for low reaction conversion.
Q2: I am observing the formation of significant side products. What are they and how can I avoid them?
A2: Side product formation can complicate purification and reduce your yield. The most common culprits are:
-
Nitrile Hydration: In the presence of water and acid, your starting nitrile can be hydrolyzed to the corresponding amide (5-Bromo-2-fluorobenzamide).[12] This is more likely if your reaction conditions are not sufficiently anhydrous.
-
Solution: Rigorously dry all glassware and use anhydrous solvents and reagents.
-
-
Formation of Hydrazoic Acid (HN₃): This is a significant safety concern. Hydrazoic acid is highly toxic and explosive.[12][13] It can form if the reaction mixture becomes too acidic, especially during workup.
-
Solution: Maintain careful control over the pH. Some modern protocols use zinc salts in water, which keeps the reaction mixture slightly alkaline, minimizing the formation of HN₃.[14] When using ammonium chloride, the in-situ formation of HN₃ is part of the proposed mechanism, but its concentration should remain low. The use of triethylamine hydrochloride can act as a buffer to maintain a basic medium.[13] Always perform this reaction in a well-ventilated fume hood.
-
Q3: My product is difficult to purify. What are the best practices for isolation and purification?
A3: Purification of 5-substituted tetrazoles can be challenging due to their physical properties.
-
Workup Procedure: A common and effective workup involves quenching the reaction, followed by acidification to precipitate the tetrazole product.
-
After cooling the reaction mixture, carefully add water.
-
Basify the solution with aqueous NaOH (e.g., 5% solution) to dissolve the tetrazole product as its sodium salt and precipitate the zinc as zinc hydroxide.[15]
-
Filter off the inorganic solids.
-
Acidify the filtrate with a strong acid like HCl to a pH of ~1-2.[15] This will protonate the tetrazolate anion, causing the desired product to precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water or dilute acid to remove any remaining inorganic salts.[15]
-
-
Recrystallization: If the precipitated product is not sufficiently pure, recrystallization is a good option. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For very impure samples, silica gel column chromatography can be used. A mixture of petroleum ether and ethyl acetate is often an effective eluent system.[16]
Q4: Are there any significant safety precautions I should be aware of?
A4: Yes, safety is paramount when working with azides.
-
Sodium Azide (NaN₃): Sodium azide is acutely toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.[17]
-
Hydrazoic Acid (HN₃): As mentioned, HN₃ is a toxic and explosive gas. It can be formed by the reaction of azides with acids.[13] Never add strong acid directly to a concentrated solution of sodium azide. The acidification step during workup should be done slowly and in a fume hood.
-
Heavy Metal Azides: Avoid contact of sodium azide with heavy metals like lead or copper, as this can form highly shock-sensitive and explosive heavy metal azides.[17] Use appropriate spatulas and avoid pouring azide waste down drains that may have lead or copper pipes.[17]
-
Thermal Stability: While sodium azide is relatively stable, it will decompose, sometimes violently, at high temperatures (above 275°C).[17] Avoid overheating the reaction mixture.
Section 3: Recommended Protocol for Improved Reproducibility
This protocol incorporates best practices to enhance the reproducibility and safety of the synthesis of this compound.
Reagents and Materials
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 5-Bromo-2-fluorobenzonitrile | 200.01 | 4.00 g | 20.0 mmol | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 1.43 g | 22.0 mmol | 1.1 |
| Zinc Bromide (ZnBr₂) | 225.19 | 4.50 g | 20.0 mmol | 1.0 |
| Anhydrous Dimethylformamide (DMF) | - | 40 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| 5% Sodium Hydroxide (NaOH) | - | As needed | - | - |
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-fluorobenzonitrile (4.00 g, 20.0 mmol), sodium azide (1.43 g, 22.0 mmol), and zinc bromide (4.50 g, 20.0 mmol).
-
Scientist's Note: The use of a 1:1 molar ratio of the nitrile to the Lewis acid catalyst (ZnBr₂) ensures efficient activation of the nitrile.[18] A slight excess of sodium azide helps to drive the reaction to completion.
-
-
Reaction: Add anhydrous DMF (40 mL) to the flask. Heat the mixture to 120-125°C with vigorous stirring.
-
Scientist's Note: Vigorous stirring is crucial to ensure proper mixing of the heterogeneous reaction mixture.[18]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed (typically 24-48 hours).
-
Workup - Quenching and Basification: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of water. Add 5% aqueous NaOH solution with stirring until the pH is ~10-11. A precipitate of zinc hydroxide will form.
-
Scientist's Note: This step converts the tetrazole product into its water-soluble sodium salt, allowing for easy separation from unreacted starting material and the zinc catalyst.
-
-
Filtration: Filter the basic solution through a pad of celite to remove the zinc hydroxide precipitate. Wash the solid with a small amount of 5% NaOH solution.
-
Workup - Acidification and Precipitation: Transfer the filtrate to a beaker and place it in an ice bath. Slowly add 1 M HCl with stirring until the pH is ~1-2. A white precipitate of this compound will form.
-
Scientist's Note: The acidic conditions protonate the tetrazolate, which is sparingly soluble in water, causing it to precipitate. Performing this step in an ice bath can improve the yield of the precipitated product.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold 1 M HCl (20 mL each) and then with cold deionized water (20 mL).
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to literature values.
By understanding the underlying principles of the reaction and anticipating potential pitfalls, you can significantly improve the reproducibility of your synthesis of this compound. Should you have further questions, do not hesitate to reach out.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Popescu, A., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(8), 1877. doi:10.3390/molecules23081877
-
ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Koguro, Y., et al. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(6), 910-914. doi:10.1055/s-1998-2082
-
Wikipedia contributors. (2023, December 2). Tetrazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. doi:10.1021/ja0206644
- Sá, M. M. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(8), 5164-5203. doi:10.1021/acs.chemrev.8b00564
- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(8), 5164-5203. doi:10.1021/acs.chemrev.8b00564
- Himo, F., et al. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Journal of the American Chemical Society, 125(32), 9671-9675. doi:10.1021/ja035252n
- Ali, I., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-22. doi:10.1080/07391102.2025.2483567
- Maddila, S., et al. (2016). Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. Molecules, 21(11), 1471. doi:10.3390/molecules21111471
- Guillaume, M. (2004). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA International Journal for Chemistry, 58(6), 405-408. doi:10.2533/000942904777677894
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. doi:10.1021/jo010635w
- Faria, J. C., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development, 26(5), 1465-1473. doi:10.1021/acs.oprd.2c00045
- Maleki, A., et al. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 15(30), 20853-20864. doi:10.1039/d5ra07481a
- Ghavan, S. P., et al. (2015). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and natural catalyst. RSC Advances, 5(59), 47585-47591. doi:10.1039/c5ra06526a
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. doi:10.1021/jo010635w
- Sinha, S., et al. (2018). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Inorganic Chemistry, 57(17), 10823-10831. doi:10.1021/acs.inorgchem.8b01511
-
Amela-Cortes, M., et al. (2005). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. Retrieved from [Link]
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2021). Current Organic Chemistry, 25(10), 1213-1234. doi:10.2174/1385272825666210310101742
- Das, B., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10884-10892. doi:10.3390/molecules170910884
- Cycloaddition strategy for the synthesis of tetrazoles. (2021). RSC Advances, 11(45), 28249-28271. doi:10.1039/d1ra04505h
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints. doi:10.20944/preprints202411.0632.v1
- Maleki, A., et al. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 15(30), 20853-20864. doi:10.1039/d5ra07481a
- Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(6), 781-786. doi:10.1055/s-0033-1340888
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Validation & Comparative
A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Phenyltetrazoles
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of fluorine into a molecular scaffold is a widely employed tactic to enhance pharmacological properties. This guide provides an in-depth technical comparison of the bioactivity of fluorinated versus non-fluorinated phenyltetrazoles, offering experimental insights and data to inform rational drug design.
The tetrazole ring is a key pharmacophore, often serving as a bioisostere for carboxylic acids, with a similar pKa but improved metabolic stability and cell permeability.[1] When combined with a phenyl group, the resulting phenyltetrazole scaffold is a versatile starting point for developing inhibitors of various enzymes and receptors. This guide will use a case study approach, focusing on 1-benzyl-5-phenyltetrazole derivatives as P2X7 receptor antagonists, to illustrate the nuanced effects of fluorination.[2]
The Strategic Role of Fluorine in Modulating Bioactivity
The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity.[3] These changes are not always predictable but often lead to improvements in:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, reducing the required dosing frequency.[4]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[5]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, which can enhance membrane permeability, the introduction of fluorine on an alkyl chain can decrease it.[3]
-
pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.
Case Study: Fluorination of 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists
The P2X7 receptor is a ligand-gated ion channel involved in inflammation and pain pathways, making it an attractive therapeutic target.[6] A study by Nelson et al. on 1-benzyl-5-phenyltetrazole derivatives provides a clear example of how fluorination can modulate potency against the human P2X7 receptor.[2]
Comparative Biological Activity
The following table summarizes the structure-activity relationship (SAR) for substitutions on the 5-phenyl ring of 1-benzyl-5-phenyltetrazole.
| Compound | R Group (at 5-phenyl) | hP2X7 pIC50 | hP2X7 IC50 (nM) |
| 1 | H | 6.9 | 126 |
| 2 | 2-F | 6.8 | 158 |
| 3 | 3-F | 6.8 | 158 |
| 4 | 4-F | 7.0 | 100 |
| 5 | 2-Cl | 7.4 | 40 |
| 6 | 3-Cl | 7.2 | 63 |
| 7 | 4-Cl | 7.2 | 63 |
| 8 | 2-CH3 | 6.5 | 316 |
| 9 | 3-CH3 | 6.8 | 158 |
| 10 | 4-CH3 | 6.9 | 126 |
Data sourced from Nelson et al., J. Med. Chem. 2006, 49, 12, 3659–3666.[2]
-
Positional Effects of Fluorination: Fluorination at the para (4-position) of the phenyl ring (Compound 4 ) resulted in a slight increase in potency compared to the non-fluorinated parent compound (Compound 1 ). In contrast, ortho (2-position) and meta (3-position) fluorination (Compounds 2 and 3 ) led to a slight decrease in activity.
-
Comparison with Other Halogens: Chlorine substitution at all positions (Compounds 5 , 6 , and 7 ) resulted in a more significant increase in potency than fluorine. This highlights that while fluorination can be beneficial, it is not always the optimal halogen substitution.
-
Impact of Electron-Donating Groups: The introduction of a methyl group (an electron-donating group) generally led to a decrease or no change in activity compared to the unsubstituted analog.
This SAR study demonstrates the subtle yet significant impact of fluorine substitution. The increased potency of the 4-fluoro analog may be attributed to favorable interactions of the fluorine atom with the P2X7 receptor binding pocket.
Experimental Protocols for Bioactivity Assessment
To provide a practical context for the data presented, this section outlines the methodologies for key in vitro assays used to characterize phenyltetrazole derivatives.
Synthesis of 1-Benzyl-5-phenyltetrazole Derivatives
The synthesis of 1-benzyl-5-aryltetrazoles can be achieved through various methods. A common approach involves the reaction of a substituted benzonitrile with sodium azide to form the 5-phenyltetrazole core, followed by benzylation.[6]
In Vitro P2X7 Receptor Antagonism Assay
The potency of compounds against the P2X7 receptor is often determined by measuring their ability to inhibit ATP-induced calcium influx in cells expressing the receptor.[2]
Step-by-Step Protocol:
-
Cell Culture: Maintain a cell line stably expressing the human P2X7 receptor (e.g., HEK293 cells) in appropriate culture conditions.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compounds (fluorinated and non-fluorinated phenyltetrazoles) to the wells and incubate for 15-30 minutes.
-
Receptor Activation: Add a solution of ATP (the P2X7 receptor agonist) to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vitro Xanthine Oxidase Inhibition Assay
For phenyltetrazoles that target enzymes like xanthine oxidase (an enzyme involved in gout), a spectrophotometric assay can be used to measure their inhibitory activity.[7]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer (pH 7.5) and xanthine oxidase enzyme solution.
-
Inhibitor Addition: Add various concentrations of the test compounds to the wells and pre-incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, xanthine.
-
Absorbance Measurement: Measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Metabolic Stability Assay
To assess the impact of fluorination on metabolic stability, an in vitro assay using liver microsomes can be performed.[8]
Step-by-Step Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), NADPH (a cofactor for P450 enzymes), and phosphate buffer in a 96-well plate.
-
Compound Addition: Add the test compounds (fluorinated and non-fluorinated) to the mixture and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
Conclusion
The strategic incorporation of fluorine into the phenyltetrazole scaffold can have a significant and multifaceted impact on its bioactivity. As demonstrated by the P2X7 antagonist case study, fluorination can subtly enhance potency, with the position of the fluorine atom being a critical determinant of its effect. The rationale for these observed changes lies in the unique physicochemical properties of fluorine, which can improve metabolic stability and modulate target binding interactions.
The experimental protocols provided offer a framework for the systematic evaluation of fluorinated and non-fluorinated analogs, enabling a data-driven approach to lead optimization. By understanding the principles outlined in this guide, researchers can more effectively leverage fluorination as a tool to design phenyltetrazole-based therapeutics with improved pharmacological profiles.
References
-
Nelson, D. W., et al. (2006). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry, 49(12), 3659–3666. [Link]
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Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]
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Hassan, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4349. [Link]
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Lin, S., et al. (2015). Xanthine oxidase inhibitory activity of flavonoids: a structure-activity relationship study. Journal of Agricultural and Food Chemistry, 63(29), 6598–6604. [Link]
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Arulmozhi, R., Abirami, N., & Helen, P. A. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field-An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114. [Link]
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Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
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Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
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A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for the Purity Assessment of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Introduction: The Analytical Imperative for a Novel Tetrazole Intermediate
In the landscape of medicinal chemistry, tetrazole-containing compounds are of paramount importance. They often serve as metabolically stable isosteres for carboxylic acids, a substitution that can dramatically improve a drug candidate's pharmacokinetic profile.[1] The compound 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole is a key heterocyclic intermediate, possessing structural motifs—a brominated phenyl ring and a tetrazole core—that are prevalent in various pharmacologically active agents.[2][3]
The purity of such an intermediate is not a trivial matter; it is the bedrock upon which reliable downstream data is built. The presence of uncharacterized impurities, such as starting materials, regioisomers, or by-products, can confound biological assays, compromise safety profiles, and ultimately lead to the failure of promising drug development programs.
This guide provides an in-depth, comparative analysis of validated analytical methodologies for the definitive purity assessment of this compound. We move beyond mere protocols to explain the scientific rationale behind method selection and validation, empowering researchers to make informed decisions tailored to their laboratory's specific needs, whether for routine quality control or rigorous regulatory submission. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7]
Overview of Primary Analytical Techniques
A multi-faceted approach is indispensable for the comprehensive characterization and purity assessment of a novel compound.[1] While chromatographic techniques are the gold standard for quantitative purity and impurity profiling, spectroscopic methods are essential for structural confirmation.
dot
Caption: High-level analytical strategy for compound characterization.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a non-volatile, UV-active molecule like this compound, RP-HPLC is unequivocally the method of choice for purity determination.[8][9] Its high resolution, robustness, and adaptability make it ideal for separating the main component from structurally similar impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention for the aromatic phenyl ring of the analyte. This non-polar interaction is the primary mechanism of separation.
-
Mobile Phase: A gradient elution of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. The gradient allows for the effective elution of both early-retained polar impurities and later-retained non-polar impurities within a reasonable runtime.
-
Acid Modifier: A small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) is added to the mobile phase to control the ionization of the tetrazole ring's acidic proton.[2] This ensures consistent retention times and sharp, symmetrical peaks by preventing silanol interactions on the stationary phase.
-
Detection: A UV detector set at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm) is used. The presence of the aromatic ring ensures high sensitivity. A Photo Diode Array (PDA) detector is preferable as it can also provide spectral data to assess peak purity.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector. (e.g., Agilent 1260 Infinity II or equivalent).[9]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for volatile and thermally stable compounds.[10] For this compound, its application is conditional.
Causality Behind Experimental Choices & Limitations:
-
Applicability: The compound must be sufficiently volatile and thermally stable to be analyzed without decomposition in the heated GC inlet. Tetrazoles can be thermally sensitive, making this a critical consideration. Derivatization to a more stable silyl-ether could be an option but adds complexity.
-
Stationary Phase: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) is a logical starting point. It separates compounds based on boiling point and polarity differences.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers the added benefit of impurity identification.[11]
Detailed Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C (requires thermal stability verification).
-
Detector Temperature: 300 °C.
-
Oven Program: Initial 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injection Mode: Split (50:1).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as Ethyl Acetate.
-
Filter through a 0.45 µm syringe filter.
-
Method Validation: A Framework of Trust
A method is only as reliable as its validation.[12][13] The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[14] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[5][15]
dot
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A Comparative Guide to the Cross-Reactivity Profiling of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole and Analogs
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its interaction with the complex biological system beyond its intended target. This guide provides an in-depth, comparative framework for the cross-reactivity profiling of a novel compound, exemplified by 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole. As specific experimental data for this compound is not publicly available, this guide will present a robust, hypothetical screening cascade, comparing its potential profile against two structurally related, hypothetical analogs: a highly selective compound (Analog A) and a more promiscuous one (Analog B).
The objective is to provide a practical and scientifically rigorous workflow that can be adapted for any new small molecule, ensuring a thorough assessment of its selectivity and potential for off-target effects. This allows for a more informed assessment of a drug candidate's potential for both efficacy and toxicity.
The Imperative of Early-Stage Cross-Reactivity Profiling
The ability of a single drug molecule to interact with multiple protein targets, a phenomenon known as polypharmacology or promiscuity, is a double-edged sword in drug discovery.[1][2] While it can sometimes lead to beneficial therapeutic effects, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures.[3][4] Therefore, a comprehensive understanding of a compound's selectivity profile at an early stage is not just advantageous; it is essential for mitigating risks and making informed decisions about which candidates to advance.
For a novel entity like this compound, whose biological targets are yet to be fully elucidated, a systematic and tiered approach to cross-reactivity profiling is paramount.
A Strategic Screening Cascade for Novel Compounds
A well-designed screening cascade allows for the efficient and cost-effective evaluation of a compound's selectivity. The strategy involves moving from broad, high-throughput screens to more focused, in-depth analyses.
Tier 1: Broad Initial Assessment
The initial tier aims to cast a wide net to identify potential areas of concern and guide more focused subsequent investigations.
In Silico Off-Target Prediction
Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial insights.[5][6] These approaches use machine learning and chemical similarity analyses to predict potential off-target interactions based on the compound's structure.
Experimental Protocol: In Silico Profiling
-
Compound Representation: Generate a 2D chemical structure of this compound and its analogs.
-
Database Selection: Utilize publicly available and commercial databases that contain extensive structure-activity relationship (SAR) data.
-
Prediction Algorithms: Employ a combination of ligand-based methods, such as similarity searching and pharmacophore modeling, to predict potential off-targets.
-
Data Analysis: Analyze the prediction scores to identify protein targets with a high probability of interaction. This list will help in selecting appropriate in vitro assays.
Broad Target Panel Screening (e.g., CEREP SafetyScreen)
Broad panel screens, such as those offered by Eurofins Cerep, provide an overview of a compound's activity against a diverse set of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[7][8][9][10]
Experimental Protocol: Broad Panel Radioligand Binding Assays
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate against a panel of 40-80 targets.
-
Detection: The assay measures the displacement of a specific radioligand from its receptor by the test compound.
-
Data Interpretation: Results are expressed as the percentage of inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition, which warrants further investigation.[7][8]
Hypothetical Comparative Data: Tier 1
| Compound | In Silico Predicted Off-Targets (>70% probability) | CEREP SafetyScreen Hits (>50% Inhibition @ 10 µM) |
| This compound | Kinase A, Kinase B, GPCR X | Adenosine A3 Receptor, 5-HT2B Receptor |
| Analog A (Selective) | Kinase A | None |
| Analog B (Promiscuous) | Kinase A, Kinase C, Kinase D, GPCR Y, Ion Channel Z | Adenosine A3, 5-HT2B, Dopamine D2, hERG |
This initial data suggests that our topic compound has a relatively clean profile but warrants further investigation into its kinase and GPCR interactions. Analog A appears highly selective, while Analog B shows significant promiscuity.
Tier 2: Focused Profiling of Key Target Families
Based on the initial findings, the next tier involves a deeper dive into the most relevant protein families.
Kinome Scanning
Given the high number of kinases in the human genome and their role in a multitude of cellular processes, kinome profiling is a critical step.[11][12] Services like KINOMEscan® offer comprehensive panels to assess a compound's interactions across the kinome.[13][14]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Submission: Provide the test compound at a specified concentration.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR.
-
Data Output: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined for significant interactions.
Hypothetical Comparative Data: Tier 2 (Kinome Scan)
| Kinase Target | This compound (% Control @ 1 µM) | Analog A (% Control @ 1 µM) | Analog B (% Control @ 1 µM) |
| Kinase A (On-Target) | 5 | 2 | 8 |
| Kinase B | 45 | 95 | 30 |
| Kinase C | 92 | 98 | 15 |
| Kinase D | 88 | 96 | 25 |
| VEGFR2 | 95 | 99 | 10 |
This hypothetical data reinforces the selectivity of Analog A. Our topic compound shows some interaction with Kinase B at this concentration, which may warrant further investigation. Analog B demonstrates significant off-target activity against multiple kinases.
Tier 3: Hit Validation and Functional Characterization
The final tier focuses on validating the hits from broader screens and understanding their functional consequences in a cellular context.
Affinity Chromatography
For identifying direct binding partners, affinity-based chemical proteomics is a powerful tool.[3] This involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of the test compound with a linker for immobilization.
-
Immobilization: Covalently attach the probe to a solid support (e.g., agarose beads).
-
Incubation: Incubate the immobilized probe with a cell lysate.
-
Elution and Digestion: Wash away non-specific binders and elute the bound proteins. The eluted proteins are then digested into peptides.
-
Mass Spectrometry: Identify the peptides (and thus the proteins) using LC-MS/MS.
Cell-Based Functional Assays
Ultimately, it is crucial to determine if the observed binding interactions translate into functional activity in a cellular environment. The choice of assay will depend on the nature of the identified off-target. For example, if a GPCR is identified as an off-target, a calcium flux or cAMP assay would be appropriate. If a kinase is implicated, a cell-based assay measuring the phosphorylation of its downstream substrate would be informative.
Discussion and Interpretation
The hypothetical data presented for this compound suggests a compound with a promising selectivity profile. The initial broad screen identified a limited number of potential off-targets, and the more focused kinome scan indicated a relatively clean profile with some weak interaction with a secondary kinase. In contrast, Analog B displayed a promiscuous profile, interacting with multiple targets across different families. Such a profile would raise significant concerns about potential toxicity and would likely lead to the deprioritization of this compound. Analog A represents an ideal candidate with high selectivity for its intended target.
For this compound, the next steps would involve:
-
Determining the Kd for the interaction with Kinase B to quantify its potency.
-
Conducting cell-based assays to assess the functional consequences of this interaction.
-
If the interaction with Kinase B is confirmed to be functionally relevant, medicinal chemistry efforts could be directed towards improving selectivity.
Conclusion
The cross-reactivity profiling of a novel compound is a critical and multi-faceted process. By employing a strategic, tiered approach, researchers can efficiently and effectively characterize the selectivity of new chemical entities like this compound. This systematic evaluation, which integrates in silico, in vitro biochemical, and cell-based functional assays, is essential for identifying compounds with the highest potential for success as safe and effective therapeutics. The comparative framework presented in this guide provides a robust template for these crucial early-stage investigations.
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A Head-to-Head Comparison of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole with Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
A Senior Application Scientist's Guide to Evaluating a Novel Potential Immunomodulator
In the landscape of modern drug discovery, particularly within immuno-oncology, the identification of novel small molecule inhibitors for critical immune checkpoint enzymes is of paramount importance. This guide provides a comprehensive framework for evaluating the potential of a novel compound, 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The comparison is drawn against two well-characterized clinical-stage IDO1 inhibitors, Epacadostat and Navoximod.
This document is structured to provide researchers, scientists, and drug development professionals with a detailed, technically grounded comparison, complete with experimental protocols and data interpretation frameworks. The core of this guide is to propose a scientific investigation into whether this compound can be a viable candidate for IDO1 inhibition, a pathway of significant therapeutic interest.
The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[3][4] This metabolic reprogramming has profound immunosuppressive effects, including the arrest of T-cell proliferation and the induction of T-cell apoptosis, thereby allowing cancer cells to evade immune surveillance.[3][4] Consequently, the inhibition of IDO1 has emerged as a promising strategy to restore anti-tumor immunity.[1][5]
The Established Competitors: Epacadostat and Navoximod
A meaningful evaluation of a novel compound necessitates a benchmark against established molecules. For IDO1, Epacadostat and Navoximod represent two of the most extensively studied inhibitors.
Epacadostat (INCB24360) is a potent and highly selective inhibitor of IDO1.[6][7] It acts as a competitive inhibitor, effectively blocking the binding of tryptophan to the enzyme's active site.[8] Extensive clinical trials have investigated Epacadostat in combination with other immunotherapies, such as PD-1 inhibitors.[6][9] While a pivotal Phase 3 trial in melanoma did not meet its primary endpoint, the compound remains a critical tool for understanding IDO1 biology.[9]
Navoximod (GDC-0919) is another potent, orally bioavailable inhibitor of the IDO1 pathway.[10][11] It has demonstrated the ability to restore T-cell proliferation in vitro and has been evaluated in clinical trials for advanced solid tumors.[4][12]
The following table summarizes the key inhibitory characteristics of these two compounds, which will serve as the basis for our comparative analysis.
| Compound | Target(s) | Mechanism of Action | IC50 | Ki |
| Epacadostat | IDO1 | Competitive Inhibitor | ~10 nM | Not Widely Reported |
| Navoximod | IDO1 | Pathway Inhibitor | ~75 nM (EC50) | ~7 nM |
Table 1: Summary of established IDO1 inhibitors. Data compiled from publicly available sources.[7][11][13][14]
The Challenger: this compound
This compound is a synthetic organic compound featuring a tetrazole ring, a heterocyclic moiety known for its diverse pharmacological activities, including anticancer properties.[15][16][17] The tetrazole ring can act as a bioisostere for a carboxylic acid group, a common feature in many enzyme inhibitors.[18] The presence of a brominated and fluorinated phenyl ring further contributes to its potential for specific molecular interactions within an enzyme's active site. While the specific biological targets of this compound are not yet extensively characterized, its structural features warrant investigation against well-defined therapeutic targets like IDO1.
This guide will proceed under the hypothesis that this compound possesses inhibitory activity against IDO1. The subsequent sections will outline the experimental framework required to test this hypothesis and quantitatively compare its performance against Epacadostat and Navoximod.
Experimental Framework for Head-to-Head Comparison
To objectively assess the potential of this compound as an IDO1 inhibitor, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear, quantitative comparison.
Part 1: In Vitro Enzymatic Assay for IDO1 Inhibition
The foundational experiment is a direct enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human IDO1.
Objective: To quantify the potency of this compound in inhibiting IDO1 activity and compare it to Epacadostat and Navoximod.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Test Compounds: this compound, Epacadostat, Navoximod (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 321 nm
-
-
Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
In a 96-well plate, add the reaction mixture to each well.
-
Add serial dilutions of the test compounds (this compound, Epacadostat, and Navoximod) and a DMSO control to the respective wells.
-
Pre-incubate the plate with the compounds and the reaction mixture for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a solution of recombinant IDO1 enzyme and L-Tryptophan to each well.
-
Immediately measure the rate of N-formylkynurenine formation by monitoring the increase in absorbance at 321 nm over time.[7]
-
Calculate the initial reaction rates (V0) for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation: Running Epacadostat and Navoximod in parallel with the novel compound provides an internal validation of the assay's performance. The obtained IC50 values for the known inhibitors should align with previously published data, confirming the reliability of the experimental setup.
Diagram of the IDO1 Inhibition Assay Workflow:
Caption: The IDO1 pathway and the point of inhibition by small molecules.
Summary and Future Directions
This guide outlines a rigorous, head-to-head comparison of a novel compound, this compound, against the established IDO1 inhibitors Epacadostat and Navoximod. By following the detailed enzymatic and cell-based assay protocols, researchers can generate robust, quantitative data to assess the potential of this new chemical entity.
A successful outcome from these initial studies, demonstrating potent enzymatic and cellular inhibition of IDO1 by this compound, would warrant further investigation. Subsequent steps would include selectivity profiling against other tryptophan-catabolizing enzymes like IDO2 and TDO, detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive), and eventually, in vivo studies in relevant animal models of cancer. This structured approach ensures a logical and efficient progression from initial hit identification to a potential lead candidate in the promising field of cancer immunotherapy.
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Zimmer, L., et al. (2020). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Journal of Medicine, 87(1), 45-53. Retrieved January 20, 2026, from [Link]
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Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget, 7(48), 78475. Retrieved January 20, 2026, from [Link]
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Hornyák, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 1-18. Retrieved January 20, 2026, from [Link]
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Doi, T., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational new drugs, 37(5), 947-956. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved January 20, 2026, from [Link]
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Molecules. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved January 20, 2026, from [Link]
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ACS Pharmacology & Translational Science. (2020). (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder. Retrieved January 20, 2026, from [Link]
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European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved January 20, 2026, from [Link]
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A Head-to-Head Comparison: Unveiling the Bioisosteric Properties of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize a molecule's pharmacokinetic and pharmacodynamic profile is a cornerstone of rational drug design. One of the most successful and widely employed bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted tetrazole.[1][2] This guide provides an in-depth comparative analysis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole and its carboxylic acid counterpart, 5-bromo-2-fluorobenzoic acid, offering a comprehensive overview of their physicochemical properties, a detailed synthesis protocol for the tetrazole, and a comparative experimental workflow to evaluate their potential as anti-inflammatory agents.
The Rationale for Bioisosteric Replacement: Tetrazoles vs. Carboxylic Acids
Carboxylic acids are prevalent in many biologically active compounds, largely due to their ability to act as a hydrogen bond donor and acceptor, and to exist as an anion at physiological pH, enabling ionic interactions with biological targets. However, the carboxylic acid moiety can be a metabolic liability, prone to phase II conjugation (e.g., glucuronidation) leading to rapid excretion.[3] Furthermore, their polarity can sometimes limit membrane permeability.
5-Substituted-1H-tetrazoles have emerged as a premier bioisostere for carboxylic acids due to a remarkable similarity in their key physicochemical properties.[4] The tetrazole ring is planar, and its N-H proton is acidic, with a pKa value typically in the range of 4.5-5.0, closely mimicking the acidity of many carboxylic acids.[5] Crucially, the negative charge of the resulting tetrazolate anion is delocalized over the four nitrogen atoms of the aromatic ring, which can lead to more favorable interactions with biological targets and a higher lipophilicity compared to the corresponding carboxylate. This increased lipophilicity can potentially enhance membrane permeability and oral bioavailability. Moreover, the tetrazole ring is generally more resistant to metabolic degradation, offering improved pharmacokinetic profiles.[2]
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in a biological system. Here, we compare the key properties of this compound and 5-bromo-2-fluorobenzoic acid.
| Property | 5-bromo-2-fluorobenzoic acid | This compound (Predicted/Estimated) | Key Implications for Drug Design |
| Molecular Weight | 219.01 g/mol [6] | 243.04 g/mol | The modest increase in molecular weight is generally well-tolerated in drug design. |
| pKa | ~3.0-3.5 (Estimated) | ~4.5-5.0[5] | Both are ionized at physiological pH (~7.4). The similar acidity allows the tetrazole to mimic the carboxylate's ability to form key ionic interactions with biological targets. The slightly lower acidity of the tetrazole may influence its interaction profile. |
| logP (XLogP3) | 3.1[6] | > 3.1 (Estimated) | The tetrazole is expected to be more lipophilic than the corresponding carboxylic acid, which can improve membrane permeability and oral absorption. |
| Water Solubility | Slightly soluble[3] | Expected to be low | The lipophilic nature of both compounds suggests that formulation strategies may be necessary for aqueous delivery. |
| Hydrogen Bonding | Donor: 1, Acceptor: 2 | Donor: 1, Acceptor: 4 | The tetrazole ring offers more hydrogen bond acceptors, which could lead to different binding interactions with target proteins. |
Causality Behind the Physicochemical Differences:
The electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring significantly influences the acidity of both the carboxylic acid and the tetrazole. For 5-bromo-2-fluorobenzoic acid, these substituents stabilize the carboxylate anion, making the acid stronger (lower pKa) than benzoic acid (pKa ≈ 4.2).[7][8][9][10] Similarly, these substituents will lower the pKa of the phenyltetrazole compared to 5-phenyltetrazole (pKa ≈ 4.8).[11] The increased lipophilicity (logP) of the tetrazole is a known class effect, attributed to the delocalization of the negative charge over the larger, more polarizable aromatic tetrazole ring compared to the carboxylate group.
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source.[4][12][13] The following protocol details a practical laboratory-scale synthesis of this compound from the commercially available 5-bromo-2-fluorobenzonitrile.
Experimental Protocol: Synthesis via Zinc-Catalyzed Cycloaddition
This protocol is adapted from the well-established and safe method developed by Demko and Sharpless, which utilizes water as the solvent, mitigating the risk of generating explosive hydrazoic acid.[13][14]
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-fluorobenzonitrile (10.0 g, 50 mmol), sodium azide (3.58 g, 55 mmol, 1.1 equiv), and zinc bromide (11.27 g, 50 mmol, 1.0 equiv).
-
Solvent Addition: Add 100 mL of deionized water to the flask.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture. The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 with 3 M HCl. This will protonate the tetrazolate and may cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the final product as a crystalline solid.
Self-Validation and Trustworthiness: The successful synthesis is validated by standard analytical techniques. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.
Caption: Workflow for the synthesis of this compound.
Comparative Biological Evaluation: COX-2 Inhibition Assay
Given that derivatives of 5-bromo-2-fluorobenzoic acid have been explored for their anti-inflammatory properties, a relevant and informative way to compare the bioisosteric pair is through an in vitro cyclooxygenase-2 (COX-2) inhibition assay.[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[15]
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is a generalized fluorometric assay for screening COX-2 inhibitors.[16][17][18]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well black opaque microplate
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (this compound and 5-bromo-2-fluorobenzoic acid) and the positive control (Celecoxib) in DMSO.
-
Prepare serial dilutions of the test compounds and control to generate a dose-response curve.
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Assay Plate Setup:
-
Add the reaction mixture to all wells of a 96-well black opaque microplate.
-
Add the diluted test compounds, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add the diluted COX-2 enzyme solution to all wells except the "no enzyme" control wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 10 minutes) using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex™ Red).
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value for each compound.
-
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A Comparative Spectroscopic Guide to 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole: Predictive Analysis and Experimental Protocols
The Significance of Spectroscopic Characterization
In the synthesis of novel chemical entities, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable. NMR provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy identifies the functional groups present. Together, they offer a comprehensive "fingerprint" of a compound's molecular structure, confirming its identity and purity.
Predictive Spectroscopic Analysis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
While specific experimental data for this compound is not available in the provided search results, we can predict the key spectroscopic features based on the analysis of analogous compounds and fundamental principles.
1H NMR Spectroscopy
The proton NMR spectrum is expected to be dominated by signals from the substituted phenyl ring. The fluorine and bromine atoms, along with the tetrazole ring, will influence the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 16.0 - 17.0 | broad singlet | - | N-H (tetrazole) | The acidic proton of the 1H-tetrazole typically appears as a broad signal in the downfield region of the spectrum[1]. |
| ~ 7.8 - 8.2 | multiplet | ~ 8-9 (d), ~ 2-3 (d) | Aromatic CH | The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. |
| ~ 7.2 - 7.6 | multiplet | ~ 8-9 (t) | Aromatic CH | The electron-withdrawing effects of the bromine, fluorine, and tetrazole substituents will generally shift the aromatic protons downfield. |
13C NMR Spectroscopy
The 13C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (1JC-F).
Table 2: Predicted 13C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 (d, 1JC-F ≈ 250 Hz) | C-F | The carbon directly bonded to fluorine will be significantly downfield and show a large one-bond coupling constant. |
| ~ 155 | C-tetrazole | The carbon of the tetrazole ring typically appears in this region[1][2]. |
| ~ 115 - 140 | Aromatic C | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the substituents. The carbon bearing the bromine will be more shielded compared to the others. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and C=N bonds of the tetrazole ring, as well as vibrations from the substituted benzene ring.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Frequency (cm-1) | Vibration | Rationale |
| ~ 3000 - 3200 (broad) | N-H stretch | The N-H stretch of the tetrazole ring is typically a broad band[2]. |
| ~ 1600 - 1650 | C=N stretch | The stretching vibration of the C=N bond within the tetrazole ring[2]. |
| ~ 1400 - 1500 | Aromatic C=C stretch | Characteristic stretching vibrations of the benzene ring. |
| ~ 1000 - 1200 | C-F stretch | The C-F stretching vibration typically appears in this region. |
| ~ 600 - 800 | C-Br stretch | The C-Br stretching vibration is expected in the lower frequency region of the spectrum. |
Experimental Protocols for Spectroscopic Data Acquisition
To obtain high-quality spectroscopic data for this compound, the following detailed protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Protocol for 1H and 13C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3), in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d6 is often preferred for tetrazoles due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like the N-H proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
For 1H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
For 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the 13C isotope.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction to obtain a clean spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press. The pellet should be thin and transparent to allow for the transmission of the IR beam.
-
-
Instrument Setup and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm-1. Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Comparative Analysis with Alternative Structures
To further validate the identity of this compound, it is beneficial to compare its spectroscopic data with that of structurally similar compounds. For instance, comparing the spectra with that of 5-phenyl-1H-tetrazole[1][2] or other halogenated phenyltetrazoles would help in confirming the assignments of the aromatic and tetrazole signals. Any significant deviations in chemical shifts or coupling patterns can provide valuable information about the electronic effects of the bromine and fluorine substituents.
Conclusion
This guide provides a predictive framework for the spectroscopic analysis of this compound and detailed protocols for data acquisition. By following these guidelines, researchers can confidently characterize this novel compound, ensuring the integrity and reproducibility of their findings. The comparison of experimental data with the predictive analysis presented here will provide a robust structural confirmation, a critical step in the advancement of drug discovery and development.
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- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
- A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers. (n.d.). Benchchem.
- Digambar, K. B., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science.
- Kaczmarczyk, E., et al. (2013). Synthesis and spectroscopic properties of new bis-tetrazoles. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1), 83-94.
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- SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (n.d.). CyberLeninka.
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A Senior Application Scientist's Guide to Comparing the In Vitro Efficacy of Ortho- vs. Meta-Fluorinated Phenyltetrazoles
Authored by: A Senior Application Scientist
Introduction: The Strategic Placement of Fluorine in Phenyltetrazole Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design.[1][2] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2][3][4] Phenyltetrazole derivatives, recognized for their diverse biological activities, including as enzyme inhibitors, are prime candidates for such strategic fluorination.[5]
This guide moves beyond the general benefits of fluorination to explore a more nuanced question: Does the position of a single fluorine atom on the phenyl ring—specifically, the ortho- versus the meta-position—alter the in vitro efficacy of phenyltetrazole-based compounds? This distinction is critical, as even a subtle shift in the location of this highly electronegative atom can create significant ripples in a compound's interaction with its biological target. The position of the fluorine can impact the molecule's conformation, the acidity of the tetrazole proton, and its ability to form key interactions within a protein's binding pocket.
While direct comparative studies on ortho- vs. meta-fluorinated phenyltetrazoles are not extensively published, we can draw valuable insights from related heterocyclic compounds and the foundational principles of medicinal chemistry. For instance, a study on a series of fluorinated 1,2,3-triazole analogs revealed that positional isomerism has a tangible impact on biological activity, with para-substitution proving more beneficial than ortho- or meta-substitution for the inhibition rate in that specific series.[6]
This guide will provide a framework for conducting a rigorous in vitro comparison, detailing the critical assays and explaining the causality behind these experimental choices. We will use a hypothetical case study comparing an ortho-fluorinated phenyltetrazole (Compound O) and a meta-fluorinated phenyltetrazole (Compound M) to illustrate these principles.
Comparative In Vitro Efficacy: A Hypothetical Case Study
To illustrate the potential differences in efficacy due to fluorine placement, let's consider a hypothetical scenario where Compound O and Compound M are evaluated for their ability to inhibit a specific enzyme, "Kinase X," and their cytotoxic effect on a cancer cell line.
Table 1: Illustrative In Vitro Efficacy Data for Ortho- vs. Meta-Fluorinated Phenyltetrazoles
| Parameter | Compound O (ortho-fluoro) | Compound M (meta-fluoro) | Rationale for Comparison |
| Enzyme Inhibition (Kinase X) | |||
| IC50 | 50 nM | 150 nM | A lower IC50 value indicates greater potency in inhibiting the target enzyme.[7] This parameter directly assesses the compound's effect on its intended molecular target. |
| Cellular Activity (Cancer Cell Line) | |||
| GI50 | 100 nM | 300 nM | The concentration required to inhibit cell growth by 50%. This measures the compound's overall effect in a cellular context, which can be influenced by factors like cell permeability. |
| Target Engagement in Cells | |||
| CETSA Shift (ΔTm) | +4.2 °C | +2.5 °C | The Cellular Thermal Shift Assay (CETSA) measures the extent to which a compound stabilizes its target protein, confirming direct binding in a cellular environment. A larger temperature shift (ΔTm) suggests stronger target engagement.[8] |
Note: The data presented are hypothetical and for illustrative purposes, drawing on the principle that positional isomerism can lead to significant differences in biological activity, as observed in related fluorinated heterocycles.[6]
Mechanistic Considerations: Why Positional Isomerism Matters
The observed differences in efficacy between ortho- and meta-fluorinated isomers can be attributed to several factors:
-
Steric and Electronic Effects : An ortho-fluorine is in close proximity to the tetrazole ring and the bond connecting it to the phenyl ring. This can induce a specific conformation through steric hindrance or intramolecular interactions, which might be more or less favorable for binding to the target protein. A meta-fluorine, being more distant, exerts its influence primarily through electronic effects, altering the electron density of the phenyl ring and potentially the acidity (pKa) of the tetrazole moiety.
-
Binding Interactions : The fluorine atom can act as a hydrogen bond acceptor. The specific placement of this potential interaction is critical. An ortho-fluorine might form a key hydrogen bond with a residue in the protein's active site that a meta-fluorine cannot reach, and vice-versa.
-
Metabolic Stability : The position of the fluorine can block sites of metabolic oxidation.[4] For example, if the ortho-position is a primary site of hydroxylation by cytochrome P450 enzymes, placing a fluorine there can enhance the compound's metabolic stability. An in vitro study on fluorofentanyl isomers demonstrated that the position of fluorine influences the metabolic pathways.[1]
Experimental Protocols for a Definitive Comparison
To generate robust, comparative data as illustrated in our hypothetical case, a series of well-defined in vitro assays are essential. These protocols are designed to be self-validating systems, providing a clear and logical progression from molecular target inhibition to cellular effects.
Enzyme Inhibition Assay to Determine IC50
This assay directly measures the potency of the compounds against their purified target enzyme.
Objective : To determine the concentration of Compound O and Compound M required to inhibit 50% of Kinase X activity (IC50).
Methodology :
-
Reagent Preparation : Prepare a stock solution of Kinase X, its substrate, and ATP in an appropriate assay buffer. Prepare serial dilutions of Compound O and Compound M.
-
Assay Setup : In a 96-well plate, add the assay buffer, the respective compound dilutions (or DMSO as a vehicle control), and the Kinase X enzyme.
-
Initiation : Start the reaction by adding the substrate and ATP mixture to all wells.
-
Incubation : Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction proceeds in the linear range.
-
Detection : Stop the reaction and quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).
-
Data Analysis : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
Cell Viability Assay (MTT Assay)
This assay assesses the overall effect of the compounds on cell proliferation and viability.
Objective : To determine the concentration of Compound O and Compound M that inhibits the growth of a cancer cell line by 50% (GI50).
Methodology :
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of Compound O and Compound M for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at approximately 570 nm using a plate reader.
-
Data Analysis : Calculate the percentage of growth inhibition relative to control cells and plot this against the logarithm of the compound concentration to determine the GI50.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that the compounds directly bind to and stabilize their intended target within the complex environment of a cell.[8]
Objective : To measure the thermal stabilization (ΔTm) of Kinase X in intact cells upon treatment with Compound O and Compound M.
Methodology :
-
Cell Treatment : Treat cultured cells with Compound O, Compound M, or a vehicle control for a defined period.
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells to release their protein content.
-
Separation : Centrifuge the lysates to separate the precipitated (denatured) proteins from the soluble proteins.
-
Quantification : Collect the supernatant and quantify the amount of soluble Kinase X using a specific detection method like Western blotting or ELISA.
-
Data Analysis : For each treatment condition, plot the amount of soluble Kinase X against the temperature. The resulting melting curves will show a shift to the right for the compound-treated samples if the compound binds and stabilizes the protein. The difference in the melting temperature (Tm) between the control and treated samples is the ΔTm.
Visualization of Key Processes
To better understand the context of these experiments, the following diagrams illustrate a hypothetical signaling pathway and the workflow of the enzyme inhibition assay.
Caption: Hypothetical signaling pathway where Phenyltetrazoles inhibit Kinase X.
Caption: Workflow for the Enzyme Inhibition (IC50) Assay.
Conclusion
The precise positioning of a fluorine atom on a phenyltetrazole ring is not a trivial modification; it is a critical design choice that can significantly dictate the compound's in vitro efficacy. While this guide uses a hypothetical framework and draws parallels from related chemical classes, the principles and experimental methodologies outlined provide a robust blueprint for any research team aiming to dissect the structure-activity relationship of ortho- vs. meta-fluorinated isomers. By systematically evaluating enzyme inhibition, cellular activity, and target engagement, researchers can make data-driven decisions to advance the most promising candidates in the drug discovery pipeline. The subtle distinction between the ortho- and meta-positions can ultimately be the difference between a lead compound and a clinical candidate.
References
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K.J. Kågedal, et al. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(3), 295-304. [Link]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, III(12), 12796-12810. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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Singh, H., et al. (2023). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 28(1), 1-20. [Link]
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Gill, H., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 953473. [Link]
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Gill, H., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10. [Link]
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Ojima, I. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of Fluorine Chemistry, 251, 109893. [Link]
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Meanwell, N. A. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Singh, R. P., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(35), 25304-25345. [Link]
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Slusarczyk, M., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Medicinal Chemistry, 9(14), 1-32. [Link]
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A Guide to the Inter-Laboratory Validation of a Synthetic Route for 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Introduction: The Need for Robust Synthesis in Modern Drug Discovery
In the landscape of medicinal chemistry, tetrazoles are a cornerstone pharmacophore. They are frequently employed as metabolically stable bioisosteres for carboxylic acids, a substitution that can significantly improve a drug candidate's pharmacokinetic profile.[1][2][3] The specific compound, 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, represents a valuable building block for creating complex molecular architectures aimed at novel therapeutic targets. Its halogenated phenyl ring offers multiple points for further functionalization, making it a versatile intermediate in drug development pipelines.
However, the potential of such a building block can only be realized if its synthesis is reliable, scalable, and reproducible. A synthetic route that performs well in a single laboratory may fail under slightly different conditions in another, leading to costly delays and inconsistent results in drug discovery programs. Therefore, validating a synthetic route through a rigorous inter-laboratory study is not just a procedural formality but a critical step to ensure its robustness and transferability.[4][5]
This guide provides an in-depth comparison and validation of a specific synthetic route to this compound. We will detail a preferred, environmentally conscious synthetic method, outline the protocol for an inter-laboratory validation study, and present a comparative analysis of the results to establish a validated, trustworthy protocol for its synthesis.
The Synthetic Route: A Green Chemistry Approach to Tetrazole Synthesis
The most common and efficient method for preparing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2][6] For this validation, we have selected a method adapted from the work of Demko and Sharpless, which utilizes zinc bromide as a catalyst in water.[7]
Reaction Scheme:
5-Bromo-2-fluorobenzonitrile + NaN₃ --(ZnBr₂, H₂O, Reflux)--> 5-(5-Bromo-2-fluorophenyl)-1H-tetrazole
Rationale for Route Selection:
-
Expertise & Experience: The choice of a zinc-based Lewis acid catalyst is deliberate. Zinc salts are known to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby increasing the reaction rate and yield.[2][7] This avoids the need for harsher conditions or more hazardous reagents like tin azides.
-
Trustworthiness & Safety: Utilizing water as a solvent is a cornerstone of green chemistry, significantly reducing the environmental impact and safety hazards associated with volatile organic solvents like DMF or DMSO.[8][9] Furthermore, this method avoids the generation of highly toxic and explosive hydrazoic acid in situ, a major concern in traditional tetrazole syntheses.[6]
Inter-Laboratory Validation Study: Design and Protocol
An inter-laboratory study was designed to assess the reproducibility and robustness of the selected synthetic route.[10] Three independent research laboratories (designated Lab A, Lab B, and Lab C) with expertise in synthetic chemistry were chosen to participate.
Experimental Workflow
The overall workflow for the validation study is depicted below. A central organizing body provided a single batch of starting materials and a detailed protocol to each participating laboratory. The laboratories then performed the synthesis and analysis in triplicate and reported their results back for a consolidated statistical review.
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A Comparative Guide to the Predicted Biological Activities of 5-(5-Bromo-2-fluorophenyl)-1H-tetrazole and -2H-tetrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The tetrazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for the carboxylic acid group.[1][2] The biological activity of tetrazole derivatives is extensive and includes anticancer, antibacterial, and antifungal properties.[3][4][5] A critical aspect of 5-substituted tetrazoles is the existence of two regioisomers, the 1H- and 2H-tetrazoles, which can exhibit different physicochemical properties and, consequently, distinct biological activities.[1][6] This guide provides a comparative analysis of the predicted biological activities of 5-(5-Bromo-2-fluorophenyl)-1H-tetrazole and its -2H-tetrazole isomer, based on the established activities of structurally related compounds. While direct experimental data for these specific isomers is not currently available in the public domain, this guide extrapolates their potential activities and provides the experimental framework for their evaluation.
The Significance of 1H and 2H Isomerism in Tetrazoles
The position of the substituent on the nitrogen atom of the tetrazole ring dictates the electronic distribution, lipophilicity, and hydrogen bonding capacity of the molecule.[1][6] These differences can lead to variations in how the isomers interact with biological targets. The 1H- and 2H-tautomers exist in a dynamic equilibrium in solution, with the ratio often influenced by the solvent, pH, and temperature.[1] In the solid state, one tautomer typically predominates. These subtle structural differences can have profound effects on the biological activity of tetrazole-containing compounds.[1][7]
Predicted Anticancer Activity
Tetrazole derivatives have shown significant promise as anticancer agents.[8] Their mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival. The hybridization of the tetrazole moiety with other pharmacophores has led to the development of potent anticancer candidates.[4]
Hypothesized Activity of 5-(5-Bromo-2-fluorophenyl)-tetrazole Isomers:
The presence of a halogenated phenyl ring in the target compounds is a common feature in many anticancer agents. The bromo and fluoro substituents can enhance lipophilicity, potentially improving cell membrane permeability. It is plausible that both the 1H and 2H isomers of 5-(5-Bromo-2-fluorophenyl)-tetrazole could exhibit cytotoxic activity against various cancer cell lines. The difference in the electronic and steric properties of the 1H and 2H isomers may lead to differential activity, with one isomer potentially showing greater potency or a different spectrum of activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the tetrazole isomers on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (5-(5-Bromo-2-fluorophenyl)-1H-tetrazole and -2H-tetrazole)
Procedure:
-
Cell Culture: Culture the cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest the cells using Trypsin-EDTA, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Predicted Antimicrobial Activity
Tetrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][9][10] They can be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[11][12]
Antibacterial Activity
The search for new antibacterial agents is critical due to the rise of antibiotic resistance. Tetrazole-containing compounds represent a promising class of molecules in this area.[9][10]
Hypothesized Activity of 5-(5-Bromo-2-fluorophenyl)-tetrazole Isomers:
The halogenated phenyl moiety is a common feature in many antibacterial agents. It is anticipated that both isomers of 5-(5-Bromo-2-fluorophenyl)-tetrazole could possess antibacterial activity. The difference in the N-substitution of the tetrazole ring may influence their ability to penetrate bacterial cell walls or interact with specific bacterial enzymes, potentially leading to different activity profiles against Gram-positive and Gram-negative bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of the tetrazole isomers against bacterial strains.
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the 96-well plates.
-
Inoculation: Add the adjusted bacterial suspension to each well.
-
Controls: Include a growth control (no compound), a sterility control (no bacteria), and a positive control with a standard antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Caption: Workflow for the MIC assay.
Antifungal Activity
Fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Azole antifungals are a major class of drugs used to treat these infections, and tetrazole derivatives have emerged as promising new candidates.[5]
Hypothesized Activity of 5-(5-Bromo-2-fluorophenyl)-tetrazole Isomers:
Given the structural similarities to known azole antifungals, it is plausible that the 5-(5-Bromo-2-fluorophenyl)-tetrazole isomers could exhibit antifungal activity. The specific isomer (1H vs. 2H) may play a crucial role in the interaction with fungal enzymes, such as lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.
Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.
Objective: To determine the MIC of the test compounds against fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds
-
Standard antifungal (e.g., Fluconazole)
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension and adjust its concentration.
-
Compound Dilution: Prepare serial dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Add the fungal suspension to each well.
-
Controls: Include a growth control and a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.
Summary of Predicted Biological Activities and Isomeric Comparison
| Biological Activity | Predicted Activity of 5-(5-Bromo-2-fluorophenyl)-1H-tetrazole | Predicted Activity of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole | Rationale for Isomeric Differences |
| Anticancer | Potential cytotoxic activity against various cancer cell lines. | Potential cytotoxic activity, possibly with different potency or spectrum compared to the 1H isomer. | Differences in steric and electronic properties affecting target binding. |
| Antibacterial | Potential activity against Gram-positive and/or Gram-negative bacteria. | Potential activity, possibly with a different spectrum of activity due to variations in cell wall penetration. | Isomeric differences may influence interactions with bacterial enzymes or cell structures. |
| Antifungal | Potential activity against fungal pathogens like Candida albicans. | Potential activity, with possible differences in potency due to varied binding affinity to fungal enzymes. | The specific orientation of the phenyl ring relative to the tetrazole may affect binding to the active site of fungal targets. |
Conclusion
While direct experimental evidence for the biological activities of 5-(5-Bromo-2-fluorophenyl)-1H-tetrazole and its -2H-tetrazole isomer is lacking, the extensive literature on related tetrazole derivatives allows for informed predictions of their potential as anticancer, antibacterial, and antifungal agents. The isomeric form is expected to play a significant role in determining the potency and spectrum of activity. The experimental protocols provided in this guide offer a clear path for the empirical evaluation of these promising compounds, which will be essential to validate these predictions and potentially uncover novel therapeutic agents.
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A Researcher's Guide to Deconvoluting Off-Target Effects: A Case Study with 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
Introduction: The Imperative of Off-Target Profiling
In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. Most small molecules interact with multiple cellular targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a primary cause of clinical toxicity and trial failures.[1] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a supplementary exercise but a cornerstone of developing safer and more effective therapeutics.[2]
This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole as a case study. The tetrazole moiety is a well-regarded bioisostere for carboxylic acids and amides in medicinal chemistry, prized for its metabolic stability and pharmacokinetic advantages.[3][4][5] However, like any small molecule, its journey from a promising hit to a validated lead hinges on a deep understanding of its cellular interactions.
We will delineate a multi-pronged strategy, moving from broad phenotypic observations to specific molecular target identification. This workflow is designed to be self-validating, where each stage provides data that informs and refines the next, ensuring a robust and unbiased assessment.
Phase 1: Unbiased Phenotypic Screening - Establishing a Functional Baseline
Before seeking specific molecular targets, we must first understand the compound's functional effect in a cellular context. Whole-cell phenotypic screening provides an unbiased readout of a compound's overall biological activity, capturing complex mechanisms that might be missed in isolated biochemical assays.[6][7] A common and effective starting point is to assess the compound's impact on cell viability, particularly in a disease-relevant model.
Comparative Compound
To benchmark our findings, we will compare this compound (herein "Test Compound" ) with a well-characterized, hypothetical alternative, "Comparator A," a known selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a common target in oncology.
Experimental Workflow: Cell Viability Assessment
The following workflow outlines a standard approach to determine the half-maximal inhibitory concentration (IC50) of the Test Compound on a cancer cell line, such as A549 (human lung carcinoma).
Caption: Workflow for determining compound IC50 using an XTT cell viability assay.
Protocol: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is chosen over the traditional MTT assay because the resulting formazan product is water-soluble, eliminating a solubilization step and thereby reducing potential errors.[8]
-
Cell Seeding: Plate A549 cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound and Comparator A in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.[9] Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C until a distinct color change is observed in the control wells.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[8][9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Comparative Data: Phenotypic Screening
| Compound | Cell Line | IC50 (µM) | Primary Phenotypic Effect |
| Test Compound | A549 | 5.2 | Anti-proliferative |
| Comparator A | A549 | 4.8 | Anti-proliferative |
This initial result is critical. It demonstrates that our Test Compound has a tangible biological effect at a micromolar concentration, similar to a known anti-cancer agent. This justifies a deeper investigation into its mechanism of action and potential off-targets.
Phase 2: Target Engagement & Identification
With a confirmed cellular phenotype, the next step is to identify the molecular targets our compound engages with inside the cell. We will employ a combination of biophysical and biochemical methods to cast a wide net.
A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful biophysical method to verify that a compound directly binds to a protein target within the complex environment of an intact cell or cell lysate.[10][11] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[12][13][14] This change in thermal stability, or "thermal shift," is a direct indicator of target engagement.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Grow A549 cells to ~80% confluency. Treat cells with either the Test Compound (at 10x its IC50) or vehicle (DMSO) for 2-4 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest (identified from a profiling screen) using Western Blot.
-
Analysis: Quantify the band intensities and plot them against the temperature. Determine the melting temperature (Tm) for both the vehicle and compound-treated samples. A significant increase in Tm indicates target stabilization.
B. Broad Kinase Profiling: Identifying Specific Targets
Given that protein kinases are one of the largest enzyme families and are frequently implicated as both intended and unintended drug targets, a broad kinase screen is an essential step.[15] Numerous commercial services offer screening panels that test a compound's activity against hundreds of purified kinases.[16][17][18]
Methodology: Kinase Panel Screen
The Test Compound and Comparator A are submitted to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Promega).
-
Assay Format: The service typically uses an activity-based assay, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction. Luminescence is proportional to kinase activity.[19]
-
Screening: The compounds are tested at a standard concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).
-
Data Output: Results are provided as percent inhibition of kinase activity relative to a vehicle control. A significant inhibition (e.g., >70%) flags a potential interaction.
Comparative Data: Kinase Selectivity
| Target Kinase | Test Compound (% Inhibition @ 10µM) | Comparator A (% Inhibition @ 10µM) | Notes |
| EGFR | 85% | 92% | Both compounds potently inhibit EGFR. |
| SRC | 78% | 5% | Off-Target Hit for Test Compound. |
| VEGFR2 | 72% | 8% | Off-Target Hit for Test Compound. |
| CDK2 | 12% | 10% | No significant activity. |
| p38α | 5% | 3% | No significant activity. |
Phase 3: Synthesis and Validation
The data from our multi-pronged approach now paints a compelling picture.
-
Phenotypic Data (Table 1): The Test Compound exhibits anti-proliferative activity in A549 cells, which are known to be sensitive to EGFR inhibition. This provides a functional link to our kinase profiling data.
-
Kinase Profiling Data (Table 2): The screen confirms that the Test Compound is a potent inhibitor of EGFR, which is likely the primary driver of its anti-proliferative effect (the "on-target"). However, it also reveals significant inhibition of SRC and VEGFR2, two other important kinases involved in cancer signaling. This is a classic example of polypharmacology. Comparator A, as expected, is highly selective for EGFR.
-
CETSA Validation: To confirm that the Test Compound engages these targets in a cellular context, a follow-up CETSA experiment would be performed. We would expect to see a significant thermal shift for EGFR, SRC, and VEGFR2 in cells treated with the Test Compound, but only for EGFR in cells treated with Comparator A.
Interpreting the Off-Target Profile
The off-target hits (SRC, VEGFR2) for the Test Compound are not necessarily detrimental; in some cancer contexts, inhibiting these pathways could be synergistic. However, they also present potential liabilities. For example, VEGFR2 inhibition is associated with hypertension. This knowledge is crucial for guiding subsequent preclinical safety studies. The compound is not "dirty," but rather "polypharmacological," and its off-target profile must be carefully managed and understood.
Conclusion: A Framework for Confident Drug Development
This guide has outlined a systematic, evidence-based approach to assessing the off-target effects of a novel small molecule, this compound. By integrating unbiased phenotypic screening with broad biochemical profiling and direct biophysical validation, we can move beyond a simple "active vs. inactive" paradigm. This layered methodology allows researchers to:
-
Establish a functional effect in a relevant cellular model.
-
Identify a spectrum of potential on- and off-targets through broad profiling.
-
Confirm direct target engagement in the native cellular environment.
-
Build a comprehensive selectivity profile to anticipate potential efficacy and safety issues.
Ultimately, embracing the complexity of small molecule interactions through rigorous off-target assessment is essential for de-risking drug development programs and building a robust pipeline of safer, more effective medicines.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, ensuring the safety of laboratory personnel, upholding regulatory compliance, and safeguarding our environment. This document moves beyond mere procedural checklists to explain the rationale behind each step, fostering a culture of safety and deep understanding within your laboratory.
Understanding the Hazard Profile
This compound is a halogenated aromatic tetrazole. While specific toxicological data for this exact compound may be limited, its structural motifs provide clear indicators of its potential hazards. The presence of bromine and fluorine on the phenyl ring classifies it as a halogenated organic compound . Such compounds are often persistent in the environment and can produce hazardous byproducts upon improper disposal. The tetrazole ring, a high-nitrogen heterocycle, suggests potential energetic properties and thermal instability.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation[1]. Inhalation of dust should be avoided[1].
-
Thermal Instability: Tetrazole compounds can decompose exothermically upon heating, releasing nitrogen gas. The rapid release of gas can lead to pressure buildup in sealed containers.
-
Hazardous Decomposition Products: Incomplete combustion of halogenated organic compounds can lead to the formation of toxic byproducts, including hydrogen bromide (HBr), hydrogen fluoride (HF), and potentially polyhalogenated dibenzodioxins and dibenzofurans[2][3][4].
| Hazard Class | Potential Consequences | Regulatory Oversight |
| Halogenated Organic Waste | Environmental persistence, formation of toxic byproducts. | EPA, RCRA |
| Thermally Unstable | Exothermic decomposition, gas evolution. | Institutional safety protocols |
| Irritant | Skin, eye, and respiratory irritation. | OSHA, COSHH |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is its classification as a halogenated organic hazardous waste . The primary and most effective disposal method is incineration at a licensed hazardous waste facility equipped with appropriate scrubbers and emission control systems to handle the acidic gases and other hazardous byproducts generated[4].
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Disposal
-
Waste Segregation:
-
Solid Waste: Collect unadulterated solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. This prevents the unnecessary and costly treatment of the entire mixture as halogenated waste[5][6].
-
-
Container Selection and Labeling:
-
Use only containers that are in good condition and compatible with the chemical. For solids, a polyethylene-lined drum or a robust plastic container with a secure lid is appropriate. For liquids, use a labeled carboy designated for halogenated organic waste[5].
-
Label the waste container clearly with the words "Hazardous Waste ," the full chemical name "This compound ," and an estimate of the concentration and quantity. Note the accumulation start date on the label.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of heat, sparks, or open flames[5].
-
Keep the container securely closed except when adding waste.
-
Store in a well-ventilated area, preferably within a secondary containment tray to mitigate any potential leaks.
-
-
Scheduling Pickup:
-
Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment that has come into contact with this compound is essential to prevent cross-contamination and ensure the safety of all laboratory personnel.
Experimental Protocol: Equipment Decontamination
-
Initial Gross Decontamination:
-
Wearing appropriate PPE (lab coat, safety glasses, and nitrile gloves), carefully wipe down all surfaces of the equipment (glassware, spatulas, magnetic stir bars, etc.) with a cloth or paper towel lightly dampened with a suitable organic solvent, such as ethanol or isopropanol, to remove any visible solid residue.
-
Dispose of the contaminated wipes as solid hazardous waste in your designated halogenated waste container.
-
-
Washing Procedure:
-
Wash the equipment with a laboratory-grade detergent and hot water. Use a brush to scrub all surfaces thoroughly.
-
Rinse the equipment multiple times with tap water.
-
-
Final Rinse:
-
Perform a final rinse with deionized water to remove any residual detergent.
-
Allow the equipment to air dry completely before storage or reuse.
-
For sensitive equipment that cannot be immersed, a meticulous wipe-down with a detergent solution followed by a deionized water rinse (using dampened cloths) is necessary. Always consult the equipment manufacturer's instructions for chemical compatibility.
Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: For a minor spill (a few grams) that you are trained and equipped to handle:
-
Don the appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
If the material is a solid, gently cover it with an absorbent material to prevent it from becoming airborne.
-
Work from the outside of the spill inward, carefully sweeping the material into a dustpan.
-
Place the collected material and all cleanup supplies into your designated halogenated solid waste container.
-
-
For a major spill, or if you are unsure, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately[1][7][8][9].
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing[10].
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open[10].
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and provide the Safety Data Sheet (SDS) to the medical personnel.
By adhering to these scientifically sound and safety-conscious procedures, you contribute to a research environment that is not only productive and innovative but also fundamentally safe and environmentally responsible.
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Navigating the Synthesis and Handling of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Researchers engaged in the synthesis and application of novel pharmaceutical intermediates like 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole are at the forefront of drug discovery. The inherent reactivity and potential bioactivity of such molecules necessitate a comprehensive and proactive approach to laboratory safety. This guide provides essential, experience-driven insights into the requisite personal protective equipment (PPE), operational protocols, and disposal plans for the safe handling of this halogenated phenyltetrazole derivative. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects both the researcher and the integrity of the research.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
Halogenated aromatic compounds are often associated with skin, eye, and respiratory irritation.[1][2] Some have been shown to have greater toxicity, with potential effects on the liver and nervous system with prolonged exposure. The presence of bromine and fluorine on the phenyl ring may enhance these properties.
The tetrazole ring, a nitrogen-rich heterocycle, is known for its energetic nature in certain contexts. While many substituted tetrazoles are stable, the potential for rapid decomposition upon heating or mechanical shock must be considered. Some tetrazole-containing compounds are sensitive to heat and may decompose explosively.
Based on data from closely related analogs such as 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine and other brominated phenyl derivatives, it is prudent to assume that this compound is, at a minimum, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3] The potential for acute oral toxicity should also not be discounted.[4]
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.
| Protection Level | Equipment | Specifications and Rationale |
| Primary Barrier (Essential for all handling) | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes and fine dust. A face shield worn over goggles offers an additional layer of protection for the entire face, which is crucial when handling powders or during reactions that could splash. |
| Nitrile Gloves (Double-gloved) | Double-gloving provides an extra barrier against chemical permeation. Nitrile offers good resistance to a range of chemicals. Gloves should be inspected for integrity before each use and changed immediately upon contamination. | |
| Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material is crucial due to the unknown flammability and thermal stability of the compound. It should be fully buttoned with sleeves rolled down. | |
| Secondary Barrier (Procedural & Environmental Controls) | Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Blast Shield | When performing reactions, especially when heating or scaling up, a blast shield should be placed in front of the experimental setup within the fume hood as a precaution against unexpected energetic decomposition. | |
| Respiratory Protection (Task-Specific) | NIOSH-approved Respirator | For situations where dust generation is unavoidable (e.g., weighing large quantities, cleaning spills), a NIOSH-approved respirator with organic vapor and particulate cartridges is recommended.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Synthesis Protocol
-
Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Don personal protective equipment as outlined in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer of the solid compound within the fume hood. Use anti-static weigh boats and spatulas to minimize dust generation.
-
Reaction Setup : Set up all reactions in the fume hood, behind a blast shield. Ensure all glassware is free of cracks and contaminants.
-
Monitoring : Monitor reactions remotely whenever possible. Avoid looking directly into the reaction vessel without the protection of the fume hood sash and a blast shield.
-
Work-up and Purification : All extraction, filtration, and purification steps should be performed in the fume hood. Be mindful of potential aerosol generation during these processes.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][4][5][6] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][4][5][6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal Plan
As a halogenated organic compound, this compound waste must be disposed of following specific protocols.
-
Segregation : All waste containing this compound (including contaminated gloves, absorbent materials, and reaction byproducts) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.
-
Disposal : Do not dispose of this waste down the drain or in regular trash. The sealed waste container should be handed over to your institution's hazardous waste management group for incineration at a licensed facility.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with this and other novel chemical entities, ensuring that groundbreaking science is conducted with the utmost care and responsibility.
References
-
PubChem. (n.d.). 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: 5-Bromo-2-(2-methyl-2H-tetrazole-5-yl)pyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(2-bromo-5-fluorophenyl)-2h-1,2,3,4-tetrazole. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
